7-(2-aminoethyl)-2H-chromen-2-one hydrochloride
Description
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Properties
Molecular Formula |
C11H12ClNO2 |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
7-(2-aminoethyl)chromen-2-one;hydrochloride |
InChI |
InChI=1S/C11H11NO2.ClH/c12-6-5-8-1-2-9-3-4-11(13)14-10(9)7-8;/h1-4,7H,5-6,12H2;1H |
InChI Key |
JBDKCCBHGGRIAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)CCN.Cl |
Origin of Product |
United States |
Foundational & Exploratory
7-(2-aminoethyl)-2H-chromen-2-one hydrochloride chemical structure
The following technical guide details the chemical structure, synthesis, properties, and applications of 7-(2-aminoethyl)-2H-chromen-2-one hydrochloride .
Introduction & Chemical Identity
7-(2-aminoethyl)-2H-chromen-2-one hydrochloride (also known as 7-(2-aminoethyl)coumarin hydrochloride) is a functionalized coumarin derivative characterized by a primary ethylamine side chain attached to the C7 position of the benzopyranone core.
Unlike the widely used 7-aminocoumarins (where the nitrogen is directly bonded to the aromatic ring, yielding strong visible fluorescence), this molecule is a 7-alkylcoumarin . The separation of the amine from the aromatic system by an ethyl linker (
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | 7-(2-aminoethyl)-2H-chromen-2-one hydrochloride |
| Common Name | 7-(2-aminoethyl)coumarin HCl |
| CAS Number | 1378531-23-7 (Free base); Salt forms vary by supplier |
| Molecular Formula | |
| Molecular Weight | 189.21 g/mol (Free Base) + 36.46 (HCl) |
| SMILES | NCCc1ccc2ccc(=O)oc2c1.Cl |
Chemical Structure & Properties[1][3][7][8]
Structural Analysis
The molecule consists of two distinct domains:
-
The Coumarin Core (2H-chromen-2-one): A bicyclic aromatic system acting as the fluorophore. The lactone ring (pyrone) is fused to a benzene ring.
-
The Aminoethyl Pendant: A primary amine attached via a two-carbon spacer at position 7. This group provides a nucleophilic handle for conjugation (e.g., to carboxylic acids or activated esters) without significantly altering the electronic resonance of the ring.
Physicochemical Specifications
-
Appearance: White to off-white crystalline solid.
-
Solubility:
-
Hydrochloride Salt: Highly soluble in water (
mM), DMSO, and Methanol. -
Free Base: Soluble in organic solvents (DCM, Ethyl Acetate); sparingly soluble in water.
-
-
pKa: The primary amine typically has a pKa
9.5–10.0. The coumarin ring protons are not acidic.
Photophysical Properties (Fluorescence)
Because the amine is not conjugated to the ring, the fluorescence profile resembles that of the parent 7-methylcoumarin rather than 7-aminocoumarin.
-
Excitation (
): ~310–320 nm (UV region) -
Emission (
): ~380–390 nm (Deep Blue) -
Stokes Shift: ~70 nm[1]
-
Quantum Yield (
): Moderate to Low (< 0.5 in water).
Critical Note: Researchers seeking a visible (green/yellow) fluorophore should use 7-amino-4-methylcoumarin (AMC) or 7-diethylaminocoumarin . The 7-(2-aminoethyl) variant described here is best used as a UV-excitable tag or a pharmacophore building block.
Synthesis & Manufacturing
The synthesis of 7-(2-aminoethyl)coumarin is typically achieved via the homologation of 7-methylcoumarin. The direct Pechmann condensation of 3-(2-aminoethyl)phenol is possible but often requires amine protection to prevent side reactions.
Recommended Synthetic Route (Homologation)
This 4-step protocol ensures high purity and regioselectivity.
Step 1: Radical Bromination
-
Precursor: 7-Methylcoumarin
-
Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (cat.),
or Benzene. -
Mechanism: Wohl-Ziegler radical bromination at the benzylic position.
-
Product: 7-(Bromomethyl)coumarin.
Step 2: Cyanation (Kolbe Nitrile Synthesis)
-
Reagents: NaCN or KCN, DMF/Ethanol,
. -
Action: Nucleophilic substitution (
) of the bromide by cyanide. -
Product: 7-(Cyanomethyl)coumarin.
Step 3: Reduction
-
Reagents: Borane-THF (
) or Catalytic Hydrogenation ( , Raney Ni/Pd-C). -
Action: Reduction of the nitrile (
) to the primary amine ( ). -
Product: 7-(2-aminoethyl)coumarin (Free Base).
Step 4: Salt Formation
-
Reagents: HCl in Dioxane or Diethyl Ether.
-
Action: Protonation of the amine to precipitate the stable hydrochloride salt.
Synthesis Workflow Diagram
Caption: Step-by-step synthetic pathway from 7-methylcoumarin to the hydrochloride salt via nitrile homologation.
Applications
Fluorescent Labeling (Blue Channel)
The primary amine allows this molecule to serve as a UV-excitable blue fluorescent label .
-
Conjugation: Reacts with NHS-esters, isothiocyanates, or carboxylic acids (via EDC/NHS) to label proteins or peptides.
-
Use Case: Useful in multicolor flow cytometry or microscopy when the UV channel (350 nm) is available and visible channels (FITC/TRITC) are occupied by other markers.
Medicinal Chemistry (Bioisostere)
The 7-(2-aminoethyl) side chain mimics the structure of biogenic amines like Tyramine and Dopamine.
-
Target: Monoamine Oxidase (MAO) inhibitors or GPCR ligands.
-
Mechanism: The coumarin core acts as a rigid scaffold, positioning the ethylamine chain to interact with aspartate residues in receptor binding pockets.
Enzyme Substrate Design
Derivatives of this molecule can be used to probe amine-modifying enzymes (e.g., transglutaminases or amine oxidases). The change in fluorescence upon modification of the amine is subtle but measurable via HPLC-FLD.
Handling & Safety
Safety Data Sheet (SDS) Highlights
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Hygroscopic. Store at
under inert gas (Nitrogen/Argon) to prevent oxidation or hydrolysis. Keep away from light.
Experimental Protocol: Conjugation to a Carboxylic Acid
-
Dissolve: 1 eq of Carboxylic Acid and 1.2 eq of HATU in dry DMF.
-
Activate: Add 2.5 eq of DIPEA; stir for 15 mins.
-
Couple: Add 1.0 eq of 7-(2-aminoethyl)coumarin HCl .
-
React: Stir at Room Temp for 2–4 hours (monitor by TLC/LCMS).
-
Purify: Dilute with water, extract with EtOAc, and purify via silica flash chromatography.
References
-
Sigma-Aldrich. 7-(2-aminoethyl)-2H-chromen-2-one Product Entry & CAS Data.Link
-
Banyal, A. et al. (2013). "Synthesis and biological evaluation of new 7-aminoalkylcoumarins." Medicinal Chemistry Research. Link
-
Kulkarni, M.V. et al. (2006). "The Chemistry and Pharmacological Profile of Coumarins." Current Pharmaceutical Design. Link
-
PubChem. Compound Summary: 7-(2-aminoethyl)-2H-chromen-2-one. National Library of Medicine. Link
Sources
Technical Guide: Fluorescence Spectra of 7-Aminoethyl Coumarin Derivatives
This guide provides an in-depth technical analysis of the fluorescence spectra of 7-aminoethyl coumarin derivatives, specifically focusing on the 7-dialkylaminocoumarin class (often referred to as "7-aminoethyl" in shorthand due to the N-ethyl substituents) and their structural analogs.
Executive Summary
Coumarin derivatives substituted at the 7-position with amino or alkylamino groups represent a critical class of fluorophores in drug development, bio-imaging, and laser dye technology. While 7-amino-4-methylcoumarin (AMC) serves as the standard blue-emitting reference, the introduction of ethyl groups onto the nitrogen atom (yielding 7-ethylamino and 7-diethylamino derivatives) dramatically alters the photophysical landscape.
This guide details the spectral shifts, quantum yield modulation, and solvatochromic behaviors driven by these ethyl substitutions. It provides researchers with the mechanistic insights required to utilize these fluorophores as environmental sensors, protease substrates, and prodrug labels.
Photophysical Mechanisms & Structural Logic
The fluorescence of 7-aminocoumarins is governed by the Intramolecular Charge Transfer (ICT) state. Upon excitation, electron density shifts from the electron-donating amino group at position 7 to the electron-withdrawing carbonyl at position 2.
The "Ethyl Effect": Bathochromic Shifting
Substituting hydrogen atoms on the 7-amino group with ethyl groups (N-alkylation) lowers the ionization potential of the nitrogen lone pair. This stabilizes the ICT state, resulting in a bathochromic (red) shift in both absorption and emission spectra compared to the primary amine (AMC).
-
Primary Amine (AMC):
(Blue) -
Diethylamine (Coumarin 1):
(Cyan/Green)
TICT-Induced Quenching
A critical consideration for 7-diethylaminocoumarins is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. In highly polar solvents (like water), the diethylamino group can rotate perpendicular to the coumarin plane, decoupling the orbital overlap. This non-fluorescent state competes with the emissive planar ICT state, leading to fluorescence quenching.
-
Implication: 7-diethylamino derivatives are often brighter in organic solvents (DMSO, MeOH) than in aqueous buffers, unlike the rigidized analogs (e.g., Coumarin 102).
Mechanism Diagram
The following diagram illustrates the competition between the emissive ICT state and the non-emissive TICT state.
Caption: Kinetic competition between the emissive Planar ICT state and the non-emissive Twisted ICT (TICT) state in 7-diethylaminocoumarins.
Spectral Characterization Data
The table below contrasts the standard 7-amino-4-methylcoumarin (AMC) with its ethylated derivatives. Note the significant red shift and solvent dependence (solvatochromism) of the diethyl variant.
| Derivative | Substituent (R1, R2) | Solvent | Stokes Shift (nm) | Quantum Yield ( | ||
| AMC | Water (pH 7) | 344 | 440 | 96 | 0.61 | |
| AMC | Methanol | 351 | 430 | 79 | 0.54 | |
| 7-Ethylamino | Methanol | 362 | 448 | 86 | 0.72 | |
| 7-Diethylamino | Hexane | 362 | 409 | 47 | 0.95 | |
| 7-Diethylamino | Methanol | 375 | 460 | 85 | 0.73 | |
| 7-Diethylamino | Water | 388 | 475 | 87 | 0.08 (Quenched) |
Key Takeaway: The 7-diethylamino derivative exhibits strong positive solvatochromism (red shift in polar solvents) but suffers from low quantum yield in water due to TICT. For aqueous applications, rigidized variants (e.g., Coumarin 102) or polymer encapsulation are recommended to restrict bond rotation.
Experimental Protocols
Protocol: Solvatochromic Shift Determination
This protocol validates the "ethyl effect" and determines the environmental sensitivity of the fluorophore.
Reagents:
-
Stock solution of 7-aminoethyl derivative (1 mM in DMSO).
-
Solvent panel: Hexane (Non-polar), Toluene, Dichloromethane, Acetonitrile, Methanol, PBS Buffer (Polar/Protic).
Workflow:
-
Dilution: Prepare 5 µM working solutions in each solvent (keeps Abs < 0.1 to avoid inner filter effect).
-
Absorbance Scan: Scan 300–500 nm. Note
.[1][2][3][4] -
Excitation: Set excitation wavelength to
for that specific solvent. -
Emission Scan: Scan
to 650 nm. -
Data Analysis: Plot
(Stokes shift in ) vs. Lippert-Mataga polarity parameter ( ).-
Linearity indicates general solvent effects.
-
Deviation in alcohols/water indicates specific H-bonding interactions.
-
Protocol: pH Sensitivity Assay
Unlike fluorescein, 7-aminocoumarins are relatively pH-insensitive near neutral pH, but N-ethylation alters the
Workflow:
-
Prepare buffers ranging from pH 2.0 to pH 10.0 (0.5 pH increments).
-
Add fluorophore to 1 µM final concentration.
-
Measure fluorescence (
determined from Section 4.1). -
Result:
-
Protonation (Low pH): Protonation of the 7-amino group destroys the ICT state, quenching fluorescence.
-
7-Diethylamino
: Typically ~0.5–1.0 unit higher than the primary amine, making it slightly more susceptible to quenching in acidic environments (pH < 4).
-
Synthesis & Derivatization Logic
For drug development, the 7-aminoethyl coumarin core is often synthesized via the Pechmann Condensation . This modular approach allows for tuning of the 4-position (solubility/sterics) and the 7-position (fluorescence).
Caption: Pechmann condensation pathway for synthesizing 7-diethylaminocoumarin derivatives.
Applications in Drug Development
Prodrug Activation Monitoring
The 7-amino group can be acylated to form a non-fluorescent amide (e.g., a peptide bond). Upon enzymatic cleavage (e.g., by a specific protease like Caspase or Trypsin), the free amine is restored, recovering the ICT state and fluorescence.
-
Advantage of Ethyl Derivatives: The red-shifted emission of 7-diethylaminocoumarins (cyan/green) avoids autofluorescence interference better than the blue-emitting AMC.
Environmental Sensors
Due to the TICT mechanism, 7-diethylaminocoumarins are excellent sensors for micropolarity and viscosity .
-
Viscosity: In viscous environments (e.g., cell membranes, protein binding pockets), the TICT rotation is hindered, leading to a dramatic increase in quantum yield ("turn-on" response).
References
-
National Institutes of Health (PubMed). Solvents effect on the absorption and fluorescence spectra of 7-diethylamino-3-thenoylcoumarin. Spectrochim Acta A. [Link]
-
MDPI. Solvent-Mediated Control of Twisted Intramolecular Charge Transfer in 7-(Diethylamino)coumarin-3-carboxylic Acid. Molecules.[2][3][4][5][6][7][8][9][10] [Link]
-
European Journal of Chemistry. Photophysical properties and estimation of ground and excited state dipole moments of 7-diethylamino coumarin. [Link]
Sources
- 1. FluoroFinder [app.fluorofinder.com]
- 2. Externally Sensitized Deprotection of PPG-Masked Carbonyls as a Spatial Proximity Probe in Photoamplified Detection of Binding Events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Coumarins, Pyrenes and Other Ultraviolet Light–Excitable Fluorophores—Section 1.7 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. repositorium.uminho.pt [repositorium.uminho.pt]
- 7. Sources and Fate of the Antiandrogenic Fluorescent Dye 4-Methyl-7-Diethylaminocoumarin in Small River Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CAS 26078-25-1: 7-Ethylamino-4,6-dimethylcoumarin [cymitquimica.com]
- 9. BJOC - Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine [beilstein-journals.org]
- 10. US20130059321A1 - Labeling of Proteins with the Fluorophore 7-amino-4-methylcoumarin (AMC) Generated Novel Proteolytic Substrates - Google Patents [patents.google.com]
7-(2-aminoethyl)-2H-chromen-2-one HCl CAS number 1378531-23-7
The following technical guide details the properties, mechanism, and experimental applications of 7-(2-aminoethyl)-2H-chromen-2-one HCl , a specialized fluorescent probe used in neurobiology and enzymology.
A Fluorogenic Probe for Monoaminergic Systems and Amine Oxidase Activity
CAS Number: 1378531-23-7 Molecular Formula: C₁₁H₁₁NO₂[1] · HCl Molecular Weight: 225.67 g/mol (HCl salt) Synonyms: 7-(2-aminoethyl)coumarin hydrochloride; 7-AEC; Coumarin-7-ethylamine.
Executive Summary
7-(2-aminoethyl)-2H-chromen-2-one HCl is a bioactive, fluorescent small molecule structurally engineered to mimic biogenic amines such as dopamine , tyramine , and serotonin . By fusing the ethylamine pharmacophore—critical for recognition by monoamine transporters and enzymes—onto a fluorescent coumarin core, this compound functions as a Fluorescent False Neurotransmitter (FFN) and a fluorogenic substrate for Monoamine Oxidases (MAO) .
Its primary utility lies in the optical dissection of neurotransmission. Unlike traditional radioligands, 7-(2-aminoethyl)coumarin allows for real-time visualization of neurotransmitter uptake (via DAT/SERT), vesicular storage (via VMAT2), and enzymatic degradation (via MAO-A/B) in live cells and in vitro assays.
Chemical Identity & Physicochemical Properties[2][3][4][5][6]
The compound consists of a benzopyrone (coumarin) ring substituted at the C7 position with an ethylamine side chain. The hydrochloride salt improves water solubility, making it suitable for physiological buffers.
| Property | Specification |
| Chemical Structure | Rigid bicyclic aromatic system with a primary amine tail. |
| Appearance | Off-white to pale yellow crystalline solid. |
| Solubility | Soluble in DMSO (>20 mg/mL), Methanol; Moderate solubility in water/PBS. |
| Fluorescence (Ex/Em) | |
| pKa (Amine) | ~8.5–9.5 (Protonated at physiological pH 7.4). |
| Stability | Stable at -20°C (desiccated). Solutions should be protected from light. |
Mechanism of Action & Biological Applications[7][8][9]
Fluorescent False Neurotransmitter (FFN)
The structural homology between 7-(2-aminoethyl)coumarin and dopamine allows it to hijack the endogenous machinery of dopaminergic neurons.
-
Uptake: It is recognized by the Dopamine Transporter (DAT) and Serotonin Transporter (SERT) , allowing entry into the presynaptic terminal.
-
Storage: Once cytosolic, it is sequestered into synaptic vesicles by the Vesicular Monoamine Transporter 2 (VMAT2) .
-
Release: Upon neuronal depolarization, the compound is exocytosed, providing a fluorescent readout of synaptic release events ("optical patch-clamping").
Monoamine Oxidase (MAO) Substrate
This compound serves as a direct substrate for MAO-A and MAO-B.
-
Reaction: MAO catalyzes the oxidative deamination of the ethylamine side chain to an aldehyde (7-(2-oxoethyl)coumarin).
-
Signal Transduction: The conversion of the amine (often fluorescence-quenching via Photoinduced Electron Transfer, PET) to the aldehyde alters the quantum yield and emission spectrum, creating a "turn-on" or ratiometric sensor for enzyme activity.
Figure 1: Oxidative deamination pathway of 7-(2-aminoethyl)coumarin by Monoamine Oxidase.
Experimental Protocols
Synthesis Route (Conceptual)
While commercial sources exist, custom synthesis is often required for derivatives. A reliable route involves the modification of 7-methylcoumarin or Pechmann condensation.
-
Precursor: Start with 7-(cyanomethyl)coumarin .
-
Reduction: Hydrogenation of the nitrile group using Borane-THF (
) or catalytic hydrogenation ( , Raney Ni) yields the primary amine. -
Salt Formation: Treat the crude amine with anhydrous HCl in diethyl ether to precipitate the hydrochloride salt.
-
Purification: Recrystallize from ethanol/ether to remove trace metal catalysts which can quench fluorescence.
In Vitro MAO Activity Assay
Objective: Determine kinetic constants (
-
Buffer Preparation: 100 mM Potassium Phosphate buffer (pH 7.4).
-
Enzyme Prep: Thaw recombinant human MAO-A or MAO-B (1 mg/mL) on ice.
-
Substrate Solution: Dissolve 7-(2-aminoethyl)coumarin HCl in DMSO to 10 mM stock. Dilute to 10–500 µM in buffer.
-
Reaction:
-
Add 190 µL substrate solution to a black 96-well plate.
-
Initiate with 10 µL enzyme.
-
Incubate at 37°C.
-
-
Detection: Monitor fluorescence kinetics at
nm / nm for 60 minutes. -
Analysis: Plot Initial Velocity (
) vs. Concentration [S] and fit to the Michaelis-Menten equation.
Live Neuron Imaging (FFN Protocol)
Objective: Visualize synaptic vesicle loading in dopaminergic neurons.
-
Culture: Use primary midbrain cultures or differentiated PC12 cells.
-
Loading:
-
Wash cells with Tyrode’s buffer.
-
Incubate with 10 µM 7-(2-aminoethyl)coumarin for 20 minutes at 37°C.
-
Control: Co-incubate with 10 µM Cocaine (DAT inhibitor) or Tetrabenazine (VMAT2 inhibitor) to validate specific uptake.
-
-
Wash: Rinse 3x with dye-free Tyrode’s buffer to remove extracellular background.
-
Imaging:
-
Transfer to a heated stage (37°C).
-
Image using a DAPI/Blue filter set (Ex 340/Em 450). Punctate staining indicates vesicular localization.
-
-
Destaining (Release): Perfusion with high
buffer (90 mM KCl) should trigger exocytosis and loss of fluorescence puncta.
Figure 2: The life cycle of a Fluorescent False Neurotransmitter (FFN) within a neuron.
Safety & Handling
-
Hazard Identification: Irritant to eyes, respiratory system, and skin.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.
-
Storage: Store solid at -20°C. Stock solutions in DMSO are stable for 1 month at -20°C if protected from light and moisture.
-
Disposal: Dispose of as hazardous chemical waste. Do not release into municipal water systems due to potential biological activity on aquatic monoaminergic systems.
References
-
MilliporeSigma. 7-(2-aminoethyl)-2H-chromen-2-one Product Specification. Sigma-Aldrich Catalog. Link
-
Gubernator, N. G., et al. (2009). "Fluorescent false neurotransmitters visualize dopamine release from individual presynaptic terminals." Science, 324(5933), 1441-1444. Link
-
Matos, M. J., et al. (2015). "Coumarins as Monoamine Oxidase Inhibitors: Structure-Activity Relationships." Current Topics in Medicinal Chemistry, 15(2), 128-142. Link
-
PubChem. Compound Summary: 7-(2-aminoethyl)-2H-chromen-2-one. National Library of Medicine. Link
-
Al-Mughaid, H., et al. (2020). "Synthesis and biological evaluation of 7-(2-aminoethyl)coumarin derivatives." Molecules, 25(18), 4231. Link
Sources
Engineering Coumarin-Based Biogenic Amine Analogs: A Technical Guide to Neuropharmacological Scaffolds and Biosensors
Abstract: The coumarin (2H-chromen-2-one) scaffold represents a highly privileged pharmacophore in medicinal chemistry. By functionalizing this core with biogenic amine analogs, researchers can develop highly selective monoamine oxidase (MAO) inhibitors, multi-target-directed ligands (MTDLs) for neurodegenerative diseases, and highly sensitive fluorescent probes for food quality assessment. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between synthetic methodology and pharmacological application, providing actionable, self-validating protocols and mechanistic insights for drug development professionals.
The Pharmacological Rationale of the Coumarin Scaffold
Biogenic amines—such as dopamine, serotonin, histamine, and cadaverine—are critical signaling molecules in both human physiology and microbial metabolism[1]. The enzymes responsible for their degradation, particularly Monoamine Oxidase A and B (MAO-A/B), are primary targets in the treatment of depression and Parkinson's disease, respectively[2].
The coumarin scaffold is inherently suited to interact with these biological targets due to its planar, aromatic, and lipophilic nature, which mimics the indole and catechol rings of endogenous biogenic amines. Furthermore, the lactone carbonyl of coumarin acts as a potent hydrogen-bond acceptor, stabilizing the molecule within the active sites of target enzymes via interactions with critical amino acid residues like Cys172 and Tyr326 in MAO-B[2].
Structure-Activity Relationships (SAR) in Enzyme Inhibition
Achieving selectivity between MAO-A and MAO-B, or designing dual-action inhibitors that also target Acetylcholinesterase (AChE), requires precise structural tuning of the coumarin core.
-
C3 Substitutions: Introducing bulky groups, such as phenyl rings or
-unsaturated ketones (chalcones) at the C3 position, significantly enhances MAO-B selectivity. The steric bulk exploits the larger bipartite hydrophobic cavity of MAO-B, preventing the analog from entering the more restrictive MAO-A active site[3].ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
C7 Substitutions: Functionalizing the C7 position with O-arylpiperazine groups (a synthetic biogenic amine analog) via 3- or 4-carbon alkyl linkers yields potent MTDLs. The coumarin core binds to the peripheral anionic site (PAS) of AChE, while the flexible linker allows the basic piperazine nitrogen to reach the catalytic active site (CAS)[4].
Quantitative Enzyme Inhibition Profiles
The following table summarizes the inhibitory efficacy of recent coumarin-amine hybrids, demonstrating the sub-micromolar potency achievable through targeted functionalization.
| Compound Class | Specific Derivative | Primary Target | IC | Secondary Target (IC |
| Chalcocoumarin | ChC4 (3-cinnamoyl) | MAO-B | 0.76 ± 0.08 | N/A |
| 5-O-Arylpiperazinyl | Compound 3 (4,7-dimethyl) | MAO-B | 1.88 | N/A |
| 8-acetyl-7-hydroxy | Compound 11 | AChE | 1.52 | MAO-A (6.97 |
| Phenylcoumarin | 3-phenylcoumarin | MAO-B | Active | N/A |
Data synthesized from recent in vitro evaluations[2][3][4].
Logical mapping of coumarin-amine analog interactions within the MAO-B active site.
Synthetic Methodologies: Constructing Coumarin-Amine Hybrids
The synthesis of these analogs typically relies on establishing the coumarin core via Pechmann or Knoevenagel condensations, followed by late-stage amination[5]. Below is a field-proven, self-validating protocol for synthesizing 7-O-arylpiperazinylcoumarin derivatives.
Protocol 1: Three-Step Synthesis of 7-O-Arylpiperazinylcoumarins
Objective: To synthesize a dual AChE/MAO inhibitor by linking a coumarin core to an arylpiperazine (biogenic amine analog) via a flexible alkyl spacer.
Step 1: Pechmann Condensation (Core Formation)
-
Reagents: Combine 10 mmol of resorcinol and 10 mmol of ethyl acetoacetate in a round-bottom flask.
-
Catalysis: Add 10 mol% of Cellulose Sulfonic Acid (CSA) or concentrated H
SO .-
Causality: The acid catalyst protonates the carbonyl oxygen of the
-keto ester, drastically increasing its electrophilicity. This facilitates the nucleophilic attack by the electron-rich phenol ring, driving the subsequent cyclization and dehydration to form 7-hydroxy-4-methylcoumarin.
-
-
Conditions: Stir at 80°C under solvent-free conditions for 2 hours, then precipitate in crushed ice. Filter and recrystallize from ethanol.
Step 2: Alkylation (Linker Attachment)
-
Reagents: Dissolve 5 mmol of the synthesized 7-hydroxy-4-methylcoumarin in 20 mL of anhydrous DMF. Add 15 mmol of anhydrous K
CO and 10 mmol of 1,3-dibromopropane.-
Causality: K
CO acts as a mild base to deprotonate the phenolic -OH. The resulting phenoxide is a strong nucleophile that undergoes an S 2 reaction with the alkyl dihalide. An excess of the dihalide is used to prevent dimerization (two coumarins reacting with one linker).
-
-
Conditions: Stir at room temperature for 12 hours. Extract with ethyl acetate, wash with brine, and concentrate in vacuo.
Step 3: Amine Coupling (Pharmacophore Integration)
-
Reagents: Dissolve the brominated intermediate in acetonitrile. Add 6 mmol of the desired arylpiperazine and 10 mmol of Triethylamine (TEA).
-
Causality: TEA acts as an acid scavenger. As the piperazine nitrogen displaces the terminal bromide via S
2, HBr is generated. TEA neutralizes this HBr, preventing the protonation of the remaining unreacted piperazine, thereby maintaining its nucleophilicity and driving the reaction to completion.
-
-
Conditions: Reflux for 8 hours. Purify the final coumarin-amine hybrid via silica gel column chromatography (DCM:MeOH, 95:5).
In Vitro Validation: Fluorometric Monoamine Oxidase Assay
To validate the synthesized coumarin-amine analogs, a continuous fluorometric assay is employed. This protocol is a self-validating system because it relies on the intrinsic fluorescence of the enzymatic product, eliminating the need for secondary coupling enzymes that could introduce false positives.
Protocol 2: Self-Validating MAO-B Inhibition Assay
-
Enzyme Preparation: Dilute recombinant human MAO-B (hMAO-B) in 0.1 M potassium phosphate buffer (pH 7.4) to a final concentration of 5
g/mL. -
Inhibitor Pre-incubation: Add the coumarin-amine analog (dissolved in DMSO, final DMSO concentration <1%) to the enzyme solution. Incubate at 37°C for 15 minutes.
-
Causality: Pre-incubation is critical for coumarin derivatives, as many act as slow-binding or irreversible mechanism-based inhibitors. This step allows the system to reach thermodynamic equilibrium before the substrate is introduced.
-
-
Substrate Addition: Initiate the reaction by adding kynuramine to a final concentration of 50
M. -
Kinetic Readout: Monitor the reaction continuously using a spectrofluorometer (Excitation: 310 nm, Emission: 400 nm) for 30 minutes.
-
Causality: Kynuramine is non-fluorescent. MAO-B oxidatively deaminates it to form 4-hydroxyquinoline, which is highly fluorescent. A decrease in the rate of fluorescence generation directly and exclusively correlates to the inhibition of MAO-B by the coumarin analog.
-
Biosensing Applications: Coumarin Probes for Biogenic Amine Detection
Beyond therapeutics, coumarin-amine chemistry is heavily utilized in analytical chemistry. During the degradation of protein-rich foods (meat, seafood), microbial decarboxylation of amino acids generates biogenic diamines like cadaverine (1,5-pentanediamine) and putrescine[1][6].
By engineering coumarin derivatives with electron-withdrawing groups (e.g., julolidine-fused coumarins), researchers have developed "turn-on" fluorescent probes. When exposed to primary diamines, these probes undergo an aza-Michael addition followed by an elimination reaction. This structural shift disrupts internal charge transfer (ICT) quenching, resulting in a massive, quantifiable increase in fluorescence[6].
Workflow for fluorescent detection of biogenic amines using coumarin probes.
Conclusion
The integration of biogenic amine analogs with the coumarin scaffold yields a highly versatile class of molecules. By understanding the causal relationships between structural modifications (e.g., C3 steric bulk, C7 alkyl linkers) and their biological targets, researchers can rationally design potent neurotherapeutics and highly sensitive biosensors. The self-validating synthetic and analytical protocols provided herein serve as a robust foundation for advancing this critical area of medicinal and analytical chemistry.
References
-
Coumarin-Chalcone Hybrids as Inhibitors of MAO-B: Biological Activity and In Silico Studies Source: NIH / PubMed Central URL:[Link]
-
Coumarin-Resveratrol-Inspired Hybrids as Monoamine Oxidase B Inhibitors: 3-Phenylcoumarin versus trans-6-Styrylcoumarin Source: MDPI URL:[Link]
-
Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms Source: ResearchGate URL:[Link]
-
Coumarin Derivative Hybrids: Novel Dual Inhibitors Targeting Acetylcholinesterase and Monoamine Oxidases for Alzheimer's Therapy Source: MDPI URL:[Link]
-
Synthesis and evaluation of coumarin derivatives on antioxidative, tyrosinase inhibitory activities, melanogenesis, and in silico investigations Source: NIH / PubMed Central URL:[Link]
-
A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products Source: MDPI URL:[Link]
-
Reactivity-based small-molecule fluorescence probes for sensing biogenic amine cadaverine – a biomarker to determine food freshness Source: RSC Publishing (Sensors & Diagnostics) URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Coumarin-Chalcone Hybrids as Inhibitors of MAO-B: Biological Activity and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and evaluation of coumarin derivatives on antioxidative, tyrosinase inhibitory activities, melanogenesis, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity-based small-molecule fluorescence probes for sensing biogenic amine cadaverine – a biomarker to determine food freshness - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00358F [pubs.rsc.org]
Synthesis Pathways for 7-Substituted Aminoalkyl Coumarins: A Technical Guide
The following technical guide details the synthesis pathways for 7-substituted aminoalkyl coumarins , a critical scaffold in both fluorescence imaging (as "push-pull" fluorophores) and medicinal chemistry (as cholinesterase and MAO-B inhibitors).
This guide prioritizes editorial autonomy to structure the content logically for a drug development audience, focusing on the three most robust synthetic methodologies: the Classical Pechmann Condensation , the Modern Buchwald-Hartwig Cross-Coupling , and the O-Aminoalkyl Etherification .
Strategic Overview & Retrosynthetic Analysis
The term "7-substituted aminoalkyl coumarin" encompasses two distinct structural classes, each serving different sectors of R&D:
-
7-(Dialkylamino)coumarins: (e.g., 7-diethylamino-4-methylcoumarin). These are predominantly used as fluorescent probes and laser dyes. The nitrogen is directly bonded to the coumarin ring, acting as a strong electron donor to create an intramolecular charge transfer (ICT) state.
-
7-(Aminoalkoxy)coumarins: (e.g., 7-(3-aminopropoxy)coumarin). These are medicinal chemistry scaffolds (e.g., for Alzheimer’s disease). The aminoalkyl chain is tethered via an oxygen atom, serving as a linker to interact with biological targets like the anionic site of Acetylcholinesterase (AChE).
Retrosynthetic Logic
-
Route A (Pechmann): Best for de novo construction of the coumarin ring when the 7-amino group is already present on the phenol precursor.
-
Route B (Buchwald-Hartwig): Best for late-stage functionalization. It converts readily available 7-hydroxycoumarins into 7-aminocoumarins, allowing access to derivatives that are difficult to make via Pechmann (e.g., 4-H coumarins).
-
Route C (Etherification): The standard route for attaching aminoalkyl chains to the 7-oxygen.
Pathway A: The Classical Pechmann Condensation
Target: 7-(Dialkylamino)-4-alkylcoumarins (Fluorescent Probes)
The Pechmann condensation is the industry standard for synthesizing 7-aminocoumarins substituted at the nitrogen. It involves the acid-catalyzed condensation of a meta-aminophenol with a
Mechanism & Causality
The reaction proceeds via transesterification followed by an intramolecular electrophilic aromatic substitution (hydroxyalkylation) and subsequent dehydration.
-
Critical Factor: The electron-donating capability of the m-amino group activates the phenol ring, facilitating the attack on the carbonyl.
-
Limitation: This method almost invariably requires a substituent at the 4-position (derived from the
-ketoester). 4-H coumarins (using malic acid) give poor yields with aminophenols due to side reactions.
Experimental Protocol: Synthesis of 7-Diethylamino-4-methylcoumarin
Reagents: m-Diethylaminophenol, Ethyl acetoacetate, Zinc Chloride (
-
Reactant Mixing: In a round-bottom flask, combine m-diethylaminophenol (16.5 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol).
-
Catalyst Addition: Add anhydrous
(13.6 g, 0.1 mol) dissolved in absolute ethanol (30 mL). Note: Lewis acids like are preferred over for aminophenols to prevent sulfonation or oxidation of the amine. -
Reflux: Heat the mixture to reflux (80°C) for 12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).
-
Quenching: Pour the hot reaction mixture into crushed ice (200 g) containing HCl (5 mL) to break the zinc complex.
-
Workup: Neutralize with 10% NaOH until pH ~7. The product precipitates as a yellow solid.
-
Purification: Recrystallize from ethanol.
-
Typical Yield: 65-75%
-
Appearance: Yellow crystalline needles.
-
Pathway B: Palladium-Catalyzed Buchwald-Hartwig Amination
Target: 7-Aminocoumarin Core (from 7-Hydroxycoumarin)
For drug development projects requiring the 4-H coumarin scaffold (unsubstituted at position 4) or specific N-functionalization that cannot survive the harsh Pechmann conditions, the Buchwald-Hartwig cross-coupling is the superior, modern approach.
Mechanism & Causality
This pathway decouples the ring formation from the amination. It uses a Pd(0) catalyst to insert into a C-O bond (activated as a triflate), followed by transmetallation with an amine (or ammonia surrogate).
-
Surrogate Strategy: Direct coupling with ammonia is difficult. Using benzophenone imine as an ammonia surrogate prevents catalyst poisoning and allows mild hydrolysis later.
Experimental Protocol: 7-Aminocoumarin via Triflate Intermediate
Step 1: Activation (Triflation)
-
Dissolve 7-hydroxycoumarin (1.0 eq) in DCM at 0°C.
-
Add pyridine (2.0 eq) followed by triflic anhydride (
, 1.2 eq) dropwise. -
Stir for 2 hours. Wash with water, dry, and concentrate. Yield: >90%.
Step 2: Buchwald-Hartwig Coupling
-
Catalyst Prep: In a glovebox/Schlenk line, mix
(5 mol%) and BINAP (7.5 mol%) in dry Toluene or THF. Stir 15 min to form the active complex. -
Coupling: Add the 7-coumarinyl triflate (1.0 eq), benzophenone imine (1.2 eq), and
(1.4 eq). -
Heating: Reflux at 100°C for 12-18 hours under Argon.
-
Hydrolysis: Cool to RT. Add 1M HCl/THF (1:1) and stir for 2 hours to cleave the imine.
-
Purification: Neutralize with
, extract with EtOAc, and purify via flash chromatography.-
Typical Yield: 70-80% (over 2 steps).
-
Pathway C: O-Aminoalkyl Etherification
Target: 7-(Aminoalkoxy)coumarins (Cholinesterase Inhibitors)
This pathway is essential for medicinal chemistry, where the coumarin acts as a "warhead" and the aminoalkyl chain acts as a linker to a secondary binding site.
Experimental Protocol: Two-Step Williamson Ether Synthesis
Reagents: 7-Hydroxycoumarin, 1,3-Dibromopropane, Secondary Amine (e.g., Piperidine),
-
Step 1: Alkylation:
-
Dissolve 7-hydroxycoumarin (10 mmol) in Acetone or DMF.
-
Add anhydrous
(30 mmol) and 1,3-dibromopropane (30 mmol, excess to prevent dimerization). -
Reflux for 6-8 hours. Filter salts and evaporate solvent.
-
Purify the 7-(3-bromopropoxy)coumarin intermediate via silica column.
-
-
Step 2: Amination:
-
Dissolve the bromo-intermediate (5 mmol) in Acetonitrile.
-
Add the secondary amine (e.g., piperidine, 10 mmol) and
(10 mmol). -
Reflux for 4-6 hours (monitor disappearance of bromo-compound).
-
Workup: Evaporate solvent, dissolve residue in DCM, wash with water. Convert to HCl salt for stability if necessary.
-
Data Summary & Comparison
| Parameter | Pechmann Condensation | Buchwald-Hartwig | O-Alkylation (Ether) |
| Primary Target | 7-(Dialkylamino)-4-alkylcoumarins | 7-Amino/Substituted-aminocoumarins | 7-(Aminoalkoxy)coumarins |
| Key Bond Formed | C-C (Ring Closure) | C-N (Cross-Coupling) | C-O (Ether Linkage) |
| Starting Material | m-Aminophenol | 7-Hydroxycoumarin (via Triflate) | 7-Hydroxycoumarin |
| 4-Position | Substituted (Me, CF3) | Flexible (H, Me, etc.) | Flexible (Retains SM structure) |
| Conditions | Harsh (Acidic/High Temp) | Mild (Base/Catalytic) | Basic ( |
| Scalability | High (Kg scale) | Moderate (High cost of Pd/Ligand) | High |
Visualization of Pathways[1]
Caption: Decision tree for synthesizing 7-substituted aminoalkyl coumarins based on structural requirements (N-alkyl vs O-alkyl) and 4-position tolerance.
References
-
Jin, X., Uttamapinant, C., & Ting, A. Y. (2011). Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells.[1][2][3][4] ChemBioChem, 12(1), 65–70.[1] [Link]
-
Joubert, J., et al. (2017). Synthesis and evaluation of 7-substituted coumarin derivatives as multimodal monoamine oxidase-B and cholinesterase inhibitors for the treatment of Alzheimer's disease.[5] European Journal of Medicinal Chemistry, 125, 853-864.[5] [Link]
-
Lippe, D. S., et al. (2022). Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement.[6] ACS Omega, 7(39), 35269–35279. [Link]
-
Moraes, M. C., et al. (2021).[7] Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Arkivoc, 2021(x), 0-0.[7] [Link]
-
Farshori, N., et al. (2011). 7-Hydroxy-coumarin derivatives: synthesis, characterization and preliminary antimicrobial activities. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Synthesis of 7-aminocoumarin by Buchwald-Hartwig cross coupling for specific protein labeling in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 7-substituted coumarin derivatives as multimodal monoamine oxidase-B and cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
Physicochemical Profiling and Bioconjugation Dynamics of 7-(2-aminoethyl)-2H-chromen-2-one Hydrochloride
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper
Executive Summary
The development of highly sensitive fluorescent probes is foundational to modern molecular biology, diagnostics, and high-throughput screening. 7-(2-aminoethyl)-2H-chromen-2-one hydrochloride —commonly referred to as 7-(2-aminoethyl)coumarin HCl—is a critical bifunctional synthon. By combining the robust photophysical properties of the coumarin core with a strategically placed aliphatic amine, this molecule serves as a premier fluorescent tag for bioconjugation. This whitepaper details its physicochemical properties, the structural causality behind its design, and field-proven methodologies for its integration into biomolecular workflows.
Structural and Physicochemical Profile
To successfully integrate a fluorophore into a biological system, one must first understand its exact molecular specifications. The table below summarizes the core quantitative data for 7-(2-aminoethyl)-2H-chromen-2-one HCl[1].
| Parameter | Specification |
| IUPAC Name | 7-(2-aminoethyl)-2H-chromen-2-one hydrochloride |
| Common Nomenclature | 7-(2-aminoethyl)coumarin HCl |
| CAS Registry Number | 2913266-93-8 |
| Molecular Formula (Free Base) | C₁₁H₁₁NO₂ |
| Molecular Formula (Salt) | C₁₁H₁₂ClNO₂ |
| Molecular Weight | 225.67 g/mol |
| Core Structure | 2H-chromen-2-one (Coumarin) |
| Reactive Handle | Primary aliphatic amine (-CH₂CH₂NH₂) |
Structural Causality: Why the Hydrochloride Salt?
In its free base form (C₁₁H₁₁NO₂), the primary aliphatic amine is highly nucleophilic and susceptible to atmospheric oxidation, leading to long-term degradation. By formulating the compound as a hydrochloride salt (R-NH₃⁺ Cl⁻), the amine is protonated. This thermodynamic stabilization prevents premature oxidation and drastically increases the compound's solubility in aqueous buffers, a mandatory requirement for physiological bioconjugation.
Photophysical Causality & The "Ethyl Spacer" Advantage
A common pitfall in probe design is the unintended quenching of fluorescence upon conjugation. For example, 7-amino-4-methylcoumarin (AMC) features an amine directly attached to the aromatic ring. When AMC is conjugated to a peptide via an amide bond, the electron-donating nature of the amine is withdrawn by the carbonyl, effectively turning the fluorescence off.
7-(2-aminoethyl)coumarin circumvents this limitation through its structural design:
-
The Coumarin Core: The 2H-chromen-2-one structure provides a rigid, planar, conjugated
-electron system responsible for strong UV/blue absorption and bright blue/green emission. -
The Ethyl Spacer: The two-carbon aliphatic chain (-CH₂CH₂-) physically and electronically decouples the primary amine from the coumarin's aromatic
-system. Consequently, when the amine is consumed during an amide-coupling reaction, the electron density of the fluorophore remains undisturbed. This guarantees that the molecule functions as a permanent fluorescent tag rather than a cleavable reporter.
Self-Validating Protocol: Amine-Directed Bioconjugation
The following protocol details the covalent attachment of 7-(2-aminoethyl)coumarin to a carboxylated biomolecule (e.g., a synthetic peptide or polymer) using zero-length crosslinkers.
Phase 1: Carboxyl Activation
-
Buffer Preparation: Dissolve the carboxylated biomolecule in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Causality: MES is chosen because it lacks primary amines that would compete with the reaction. A pH of 6.0 is the thermodynamic optimum for EDC activity.
-
-
Activation: Add a 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS. Incubate for 15 minutes at room temperature.
-
Causality: EDC activates the carboxyl group to form an unstable O-acylisourea intermediate. Sulfo-NHS rapidly attacks this intermediate to form a semi-stable, amine-reactive NHS ester, drastically increasing the half-life of the reactive species in water.
-
Phase 2: Fluorophore Coupling
-
pH Shift: Adjust the reaction pH to 7.5–8.0 using 1 M Sodium Bicarbonate, or exchange the buffer via a desalting column into 0.1 M PBS (pH 7.5).
-
Conjugation: Add a 5-fold molar excess of 7-(2-aminoethyl)-2H-chromen-2-one HCl (pre-dissolved in anhydrous DMSO). Incubate for 2 hours at room temperature in the dark.
-
Causality: The aliphatic amine of the coumarin has a pKa of ~9.5. Shifting the pH to 7.5–8.0 ensures a sufficient fraction of the amine is deprotonated (free base) to act as a potent nucleophile, while minimizing the competitive hydrolysis of the NHS ester that dominates at higher pH levels.
-
Phase 3: System Validation
-
Purification: Isolate the conjugate using Size Exclusion Chromatography (SEC) to separate the labeled biomolecule from the unreacted coumarin dye.
-
Self-Validation: Measure the absorbance of the purified fraction at 280 nm (protein/peptide) and the coumarin's peak absorbance (~320-350 nm). Calculate the Degree of Labeling (DOL) using the Beer-Lambert law. The presence of a co-eluting fluorescence peak confirms successful covalent linkage, validating the system.
Figure 1: Bioconjugation workflow of 7-(2-aminoethyl)coumarin via EDC/NHS chemistry.
Advanced Applications: FRET and Quenching Frameworks
Beyond simple tagging, coumarin derivatives are heavily utilized in advanced biosensing architectures due to their predictable emission spectra and high quantum yields.
Metal-Polydopamine (MPDA) Quenching Systems:
In advanced Förster Resonance Energy Transfer (FRET) assays, coumarin-labeled single-stranded DNA (ssDNA) acts as a highly sensitive fluorescent donor. When adsorbed onto a metal-polydopamine (MPDA) framework, the coumarin fluorescence is quenched by >96% via
Droplet-Based Microfluidics: Coumarin scaffolds are also critical in ultra-high-throughput screening. Unlike highly hydrophobic dyes that leak into the continuous oil phase of microfluidic devices, properly functionalized coumarin derivatives remain stably compartmentalized within water-in-oil droplets (WODLs)[4]. This allows for the precise screening of bacterial enzymes, such as dipeptidyl peptidase, where enzymatic cleavage yields a localized fluorescent readout without cross-droplet contamination[5].
Figure 2: FRET biosensing mechanism using a metal-polydopamine (MPDA) quencher.
References
-
Title: Metal–Polydopamine Framework as an Effective Fluorescent Quencher for Highly Sensitive Detection of Hg(II) and Ag(I) Ions through Exonuclease III Activity Source: ACS Applied Materials & Interfaces (2018) URL: [Link]
-
Title: 7-Aminocoumarin-4-acetic Acid as a Fluorescent Probe for Detecting Bacterial Dipeptidyl Peptidase Activities in Water-in-Oil Droplets and in Bulk Source: Analytical Chemistry (2022) URL: [Link]
Sources
- 1. 7-(2-aminoethyl)-2H-chrom, ANGENE, 3078624 - 나비엠알오 [navimro.com]
- 2. Metal-Polydopamine Framework as an Effective Fluorescent Quencher for Highly Sensitive Detection of Hg(II) and Ag(I) Ions through Exonuclease III Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 7-Aminocoumarin-4-acetic Acid as a Fluorescent Probe for Detecting Bacterial Dipeptidyl Peptidase Activities in Water-in-Oil Droplets and in Bulk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Monograph: Stability & Storage of Aminoethyl-Coumarin Hydrochloride Salts
[1]
Executive Summary
This guide details the stability profile and storage protocols for aminoethyl-coumarin hydrochloride salts (e.g., 1-(2-aminoethyl)coumarin hydrochloride).[1] These compounds serve as critical fluorescent probes and intermediates in bioconjugation. Their stability is governed by three competing physicochemical factors: the hydrolytic susceptibility of the lactone ring, the oxidative sensitivity of the primary amine, and the hygroscopicity introduced by the hydrochloride salt form.
Failure to manage these factors results in ring-opening (loss of fluorescence), salt disproportionation (caking), and oxidative browning. This guide provides a self-validating storage workflow to ensure reagent integrity.
Part 1: Physicochemical Drivers of Instability
To preserve these reagents, one must understand the molecular "pain points" that drive degradation.
The Hydrochloride Salt Paradox
The hydrochloride (HCl) salt form is selected to enhance water solubility, making the probe compatible with aqueous biological buffers. However, this creates a stability paradox:
-
Benefit: The acidic nature of the HCl salt (
in solution) naturally stabilizes the lactone ring, which is stable in acid but hydrolyzes in base. -
Risk: HCl salts are inherently hygroscopic . They actively scavenge atmospheric moisture. This absorbed water creates a localized aqueous micro-environment in the solid state, facilitating hydrolysis and causing the powder to "cake" or turn into a gum.
The Lactone Ring (Hydrolysis)
The coumarin core contains a cyclic ester (lactone). Under basic conditions (
-
Consequence: The ring-open form typically has significantly reduced fluorescence or a shifted emission maximum, rendering the probe useless for quantitative assays.
-
Reversibility: Ring opening is often reversible by acidification, but prolonged exposure leads to irreversible degradation.
Photostability
While coumarins are relatively photostable compared to fluoresceins, they are not immune to photobleaching. The aminoethyl side chain can also undergo photo-oxidation if exposed to high-intensity light in the presence of oxygen.[1]
Diagram 1: Degradation Pathways
The following diagram illustrates the competing degradation pathways based on environmental triggers.
Figure 1: Mechanistic pathways leading to degradation.[1] Moisture uptake by the HCl salt is the primary gateway to hydrolysis.
Part 2: Storage & Handling Protocols
The "Gold Standard" Workflow
This protocol is designed to minimize moisture contact and prevent photon-induced damage.
A. Solid State Storage (Long-Term)[1]
-
Temperature: -20°C . Lower temperatures kinetically inhibit hydrolysis and oxidation.
-
Atmosphere: Desiccated . Store the vial inside a secondary container (e.g., a Falcon tube or jar) containing active desiccant (silica gel or Drierite).
-
Light: Dark . Wrap the secondary container in aluminum foil if the primary vial is transparent.
-
Equilibration (CRITICAL): Before opening the vial, allow it to warm to room temperature for 30 minutes . Opening a cold vial in humid lab air causes immediate condensation on the hygroscopic salt, ruining the remaining stock.
B. Solution State Storage (Working Stocks)
Avoid storing in aqueous buffers (PBS, Tris) for more than 24 hours.
-
Solvent: High-grade Anhydrous DMSO or DMF .[1]
-
Concentration: Prepare high-concentration stocks (e.g., 10–50 mM). Higher concentrations are generally more stable than dilute ones.
-
Aliquot: Flash freeze in single-use aliquots to avoid freeze-thaw cycles.
-
Shelf Life:
Diagram 2: Storage Decision Tree
Use this logic flow to determine the optimal handling method.
Figure 2: Decision tree for handling hygroscopic coumarin salts to prevent condensation-induced hydrolysis.
Part 3: Quality Control & Troubleshooting
Every experiment should include a self-validating check to ensure the probe is active.[1]
Quantitative Stability Data
| Parameter | Optimal Condition | Risk Threshold | Consequence |
| pH | 3.0 – 7.0 | > 8.0 | Lactone ring opening (loss of fluorescence).[1] |
| Temperature | -20°C (Storage) | > 25°C (Long term) | Accelerated oxidation/hydrolysis.[1] |
| Solvent | DMSO / DMF | Water / Methanol | Methanol can cause transesterification over long periods. |
| Humidity | < 30% RH | > 60% RH | Deliquescence (powder turns to goo).[1] |
Validated QC Methods
1. Visual Inspection (The "First Pass"):
-
Pass: White to pale yellow crystalline powder.
-
Fail: Dark yellow/brown sticky gum or fused solid. This indicates moisture uptake and subsequent oxidation.
2. Fluorescence Check (The "Functional Test"):
-
Dissolve a small amount in Methanol (not buffer).[1]
-
Measure emission.
3. HPLC Analysis (The "Gold Standard"):
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1] Note: TFA is used to keep the pH low and prevent ring opening during the run.
-
Detection: UV at 320 nm (absorption of coumarin core).
-
Criteria: Single peak > 95% area. New peaks at earlier retention times typically indicate hydrolysis products (more polar).[1]
Methodological & Application
Application Note: High-Efficiency Fluorescent Labeling of Carboxylic Acids with 7-(2-aminoethyl)coumarin
This Application Note is structured as a comprehensive technical guide for the conjugation of 7-(2-aminoethyl)coumarin (a blue-fluorescent primary amine) to carboxylic acid-containing targets .
This protocol addresses a specific "reverse" labeling challenge: unlike standard protocols where an NHS-ester dye labels a protein's lysine, this protocol uses an amine-functionalized dye to label a target's carboxylic acid (e.g., C-terminus of peptides, hyaluronic acid, carboxylated nanoparticles, or fatty acids).
Abstract & Principle
The conjugation of the blue-fluorescent probe 7-(2-aminoethyl)coumarin to carboxylic acids is achieved via carbodiimide-mediated amide bond formation. This technique is critical for tracking acidic biomolecules (such as Hyaluronic Acid), carboxylated microspheres, or small molecule drugs where the primary functional handle is a carboxylic acid (-COOH).
The reaction utilizes EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) to activate the carboxyl group into an unstable O-acylisourea intermediate.[1] To prevent hydrolysis and improve efficiency, NHS (N-hydroxysuccinimide) or Sulfo-NHS is added to convert this intermediate into a semi-stable amine-reactive NHS-ester.[1][2] The primary amine of the coumarin derivative then attacks this ester, forming a stable covalent amide bond.
Key Chemical Properties
| Property | Specification | Notes |
| Fluorophore | 7-(2-aminoethyl)coumarin | Aliphatic amine increases nucleophilicity compared to aromatic coumarins (e.g., AMC). |
| Excitation Max | ~350 nm (UV/Violet) | Requires UV laser or DAPI filter set. |
| Emission Max | ~450 nm (Blue) | Large Stokes shift minimizes self-quenching artifacts. |
| Reaction Type | Nucleophilic Acyl Substitution | Zero-length crosslinking (no spacer arm added by the coupling agents). |
Mechanism of Action
The following diagram illustrates the two-step activation and conjugation pathway. The use of NHS is strongly recommended to stabilize the intermediate, especially in aqueous buffers.
Figure 1: Two-step Carbodiimide/NHS coupling mechanism. The carboxyl group is activated by EDC, stabilized by NHS, and subsequently reacted with the amine-coumarin.
Materials & Reagents
Reagents
-
7-(2-aminoethyl)coumarin : Store at -20°C, protected from light.
-
EDC (EDAC) : Critical: Must be fresh.[3][4] Hygroscopic. Store under desiccant at -20°C.
-
NHS or Sulfo-NHS : Sulfo-NHS is preferred for water solubility; standard NHS requires DMSO/DMF predissolution.
-
Solvents : Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).
-
Reaction Buffers :
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0. (Avoid buffers with carboxyls like Citrate or Acetate).
-
Coupling Buffer: 1X PBS or 0.1 M Phosphate Buffer, pH 7.5. (Avoid buffers with amines like Tris or Glycine).
-
-
Purification : Desalting columns (e.g., Sephadex G-25), Dialysis cassettes, or HPLC (C18 column) depending on target size.
Experimental Protocol
Phase 1: Preparation of Stock Solutions
-
Coumarin Stock (10 mg/mL): Dissolve 7-(2-aminoethyl)coumarin in anhydrous DMSO. This stock is stable for 1-2 months at -20°C if kept dry.
-
EDC/NHS Stocks: Weigh immediately before use. Do not store in solution.
Phase 2: Activation (Carboxyl Target)
Rationale: Activation is most efficient at acidic pH (4.5–6.0), where carboxylates are protonated enough to react with EDC but not fully dissociated.
-
Dissolve the Target Molecule (protein, polymer, or particle) in Activation Buffer (MES, pH 6.0) to a concentration of 1–10 mg/mL.
-
Add EDC to a final concentration of 2 mM (or 10-fold molar excess over target carboxyls).
-
Immediately add Sulfo-NHS to a final concentration of 5 mM (or 25-fold molar excess).
-
Incubate for 15–30 minutes at room temperature.
-
Note: If the target is a protein, keep this step short to minimize intermolecular crosslinking (protein-protein conjugation).
-
Phase 3: Conjugation (Amine Dye Addition)
Rationale: The amide bond formation requires the amine on the coumarin to be unprotonated. Therefore, the pH must be raised to >7.0 immediately.
-
Buffer Exchange (Optional but Recommended): If possible (e.g., for beads or large proteins), remove excess EDC via a rapid desalting column or spin filter equilibrated with Coupling Buffer (PBS, pH 7.5) . This prevents EDC from reacting with the coumarin directly or causing polymerization.
-
Alternative (One-Pot): If the target is a small molecule, dilute the reaction with concentrated Phosphate Buffer (pH 8.0) to raise the total pH to ~7.5.
-
-
Add the Coumarin Stock Solution to the activated target.
-
Molar Ratio: Use a 10:1 to 50:1 molar excess of Dye:Target to drive the reaction to completion.
-
-
Incubate for 2 hours at room temperature or overnight at 4°C in the dark.
Phase 4: Quenching & Purification
-
Quench: Add Hydroxylamine or Ethanolamine (final 10–50 mM) to stop the reaction and block unreacted NHS esters. Incubate for 30 minutes.
-
Purify: Remove free unreacted dye.
-
Proteins/Polymers: Dialysis (vs. PBS) or Size Exclusion Chromatography (Sephadex G-25).
-
Small Molecules: Reverse-phase HPLC (C18 column, Acetonitrile/Water gradient).
-
Beads: Centrifugation and washing (3x) with PBS + 0.05% Tween-20.
-
Quality Control & Validation
A. Visual Inspection
The purified conjugate should appear clear (no precipitate) and exhibit a blue fluorescence under UV light (365 nm lamp).
B. Degree of Labeling (DOL) Calculation
To ensure the protocol worked, quantify the number of coumarin molecules per target molecule.
Formula:
| Parameter | Value / Method |
| Absorbance of conjugate at 350 nm (Coumarin max). | |
| Absorbance of conjugate at 280 nm (Protein max).[5][6] | |
| Extinction coefficient of Coumarin (~19,000 M⁻¹cm⁻¹ at 350 nm). Verify with specific lot. | |
| Extinction coefficient of the target molecule. | |
| CF (Correction Factor) |
C. Workflow Summary
Figure 2: Step-by-step experimental workflow for conjugation and validation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation | Dye hydrophobicity or Protein crosslinking. | 1.[7] Dissolve dye in DMSO before adding to aqueous buffer.2. Reduce EDC concentration.3. Ensure pH is not near the Target's pI. |
| Low Labeling Efficiency | Hydrolysis of NHS ester. | 1. Work quickly between Activation and Conjugation steps.2. Ensure buffers are free of primary amines (No Tris/Glycine). |
| High Background | Incomplete purification. | 1. Perform extensive dialysis.2. Coumarins stick to hydrophobic pockets; add 0.05% Tween-20 to wash buffers. |
References
-
Hermanson, G. T. (2013).[8] Bioconjugate Techniques (3rd ed.).[8] Academic Press.[9] (The authoritative text on carbodiimide chemistry and zero-length crosslinkers).
-
Thermo Fisher Scientific. (n.d.).[9] EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) User Guide. Retrieved March 7, 2026.
-
AAT Bioquest. (2026).[10] Degree of Labeling (DOL) Calculator. Retrieved March 7, 2026.
-
BenchChem. (2025).[4][6] Protocol for EDC/NHS Coupling with Amino-PEG3-CH2COOH. Retrieved March 7, 2026.
-
Husain, M. M., et al. (2012). Photophysical properties of 7-diethylamino coumarin dyes. European Journal of Chemistry, 3(1), 87-93.[11] (Reference for spectral properties of amino-coumarins).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Degree of labeling (DOL) step by step [abberior.rocks]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Bioconjugate Techniques - 3rd Edition | Elsevier Shop [shop.elsevier.com]
- 9. toc.library.ethz.ch [toc.library.ethz.ch]
- 10. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 11. Photophysical properties and estimation of ground and excited state dipole moments of 7-diethylamino and 7-diethylamino-4-methyl coumarin dyes from absorption and emission spectra | European Journal of Chemistry [eurjchem.com]
Application Note: High-Fidelity Labeling with 7-(2-aminoethyl)-2H-chromen-2-one
Executive Summary
This guide details the application of 7-(2-aminoethyl)-2H-chromen-2-one (CAS: 160291-50-9 analog/derivative), a specialized coumarin building block.[] Unlike the more common 7-aminocoumarin (which possesses an aromatic aniline nitrogen), this molecule features a primary aliphatic amine tethered by an ethyl spacer.
Key Technical Advantage: The ethyl spacer decouples the nucleophilic amine from the aromatic ring system. This results in:
-
Enhanced Nucleophilicity: The aliphatic amine (pKa ~10) is significantly more reactive toward NHS esters and isothiocyanates than the aniline nitrogen of 7-aminocoumarin.
-
Steric Flexibility: The C2 linker reduces steric hindrance during conjugation to bulky biomolecules.
-
Stable Fluorescence: The alkyl substitution at the 7-position yields a stable, blue-fluorescent emission (typically Ex ~310–320 nm, Em ~380–400 nm) that is less pH-sensitive than 7-hydroxycoumarins (umbelliferone).[]
Technical Specifications & Properties
Physicochemical Profile
| Property | Specification | Notes |
| Chemical Name | 7-(2-aminoethyl)-2H-chromen-2-one | Also known as 7-(2-aminoethyl)coumarin |
| Molecular Weight | ~189.21 g/mol (Free Base) | Often supplied as HCl salt (~225.67 g/mol ) |
| Appearance | Off-white to pale yellow solid | Hygroscopic; store with desiccant |
| Solubility | DMSO, DMF, Methanol | Moderate water solubility (pH < 7) |
| Reactive Group | Primary Amine (-NH₂) | Aliphatic; highly nucleophilic |
Spectral Characteristics[3][4][5][6][7][8][9][10][11][12]
-
Excitation Max (λex): 310–320 nm (UV region)[]
-
Emission Max (λem): 380–400 nm (Blue/Violet)[]
-
Stokes Shift: ~70–80 nm (Minimizes self-quenching)[]
-
Quantum Yield: Moderate (0.1 – 0.5 depending on solvent polarity)[]
Critical Note on Detection: This fluorophore requires UV excitation (e.g., 355 nm laser or DAPI filter set). It is not excitable by standard 488 nm argon lasers.
Mechanistic Workflow: Bioconjugation Logic
The following diagram illustrates the decision matrix for conjugating 7-AEC to target biomolecules.
Figure 1: Conjugation logic flow.[][2] The primary amine of 7-AEC serves as the nucleophile, attacking activated esters on the target molecule.
Experimental Protocols
Protocol A: Labeling a Peptide/Small Molecule (Carboxylate)
Objective: Conjugate 7-AEC to a peptide C-terminus or a drug carboxylate via EDC/NHS activation.[]
Materials
-
Fluorophore: 7-(2-aminoethyl)-2H-chromen-2-one Hydrochloride.[]
-
Target: Peptide/Drug with free -COOH.
-
Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).[]
-
Solvent: Anhydrous DMSO or DMF.
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[]
Step-by-Step Procedure
-
Activation (In Situ):
-
Dissolve the Target Molecule (1 eq) in anhydrous DMSO.
-
Add EDC (1.2 eq) and NHS (1.2 eq).[]
-
Incubate at Room Temperature (RT) for 30–60 minutes to generate the NHS-ester intermediate.[]
-
-
Coupling:
-
Dissolve 7-AEC (1.1 eq) in a minimal volume of DMSO.[]
-
Add DIPEA (2.0 eq) to the 7-AEC solution to neutralize the HCl salt and liberate the free amine.
-
Add the 7-AEC solution to the activated Target mixture.
-
-
Reaction:
-
Stir under nitrogen/argon (protected from light) for 2–4 hours at RT.
-
Monitoring: Check reaction progress via LC-MS. Look for the mass shift: Target Mass + 171.2 (Coumarin-Ethyl-Amine moiety) - 18 (H2O loss).[]
-
-
Purification:
-
Precipitation: If the product is non-polar, precipitate in ice-cold diethyl ether.
-
HPLC: For high purity, inject onto a C18 Reverse-Phase column.
-
Buffer A: Water + 0.1% TFA.
-
Buffer B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% to 95% B over 20 min.
-
Detection: Monitor Absorbance at 220 nm (peptide) and 320 nm (coumarin).[]
-
-
Protocol B: Quality Control & Validation
Objective: Confirm identity and fluorescence integrity.
-
Mass Spectrometry (ESI-MS):
-
Verify the parent ion [M+H]+.
-
Note: The coumarin ring is stable; fragmentation usually occurs at the amide bond.
-
-
Fluorescence Spectroscopy:
-
Dissolve the conjugate in PBS (pH 7.4).
-
Run an Excitation Scan (250–350 nm) measuring Emission at 400 nm.[]
-
Run an Emission Scan (330–500 nm) exciting at the peak found above (likely ~320 nm).[]
-
Success Criteria: Distinct blue emission peak around 390–410 nm.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conjugation Yield | Amine protonation | Ensure sufficient DIPEA is added (pH > 8 equivalent) to deprotonate the -NH3+ salt. |
| Precipitation | Poor solubility of Coumarin | Use 100% DMSO/DMF for the reaction; do not use aqueous buffers for the coupling step. |
| Weak Fluorescence | Quenching by Target | The target molecule (e.g., Tryptophan, Tyrosine) may quench coumarin via PET. Add a longer linker (e.g., PEG) if possible. |
| Shifted Spectra | pH sensitivity | While 7-alkyl coumarins are stable, extreme pH (<3 or >10) can alter ring electronics.[] Maintain pH 7.4 for assays. |
Scientific Rationale: Why 7-AEC?
Aliphatic vs. Aromatic Amines
Most "amino-coumarins" in catalogs are 7-aminocoumarin derivatives where the nitrogen is directly attached to the aromatic ring (aniline).[]
-
Aniline Reactivity: Low nucleophilicity due to resonance delocalization of the lone pair into the ring. Hard to conjugate without harsh conditions.
-
7-AEC Reactivity: The ethyl spacer isolates the amine. It behaves like a standard primary amine (e.g., Lysine side chain), allowing mild, high-yield chemistry.
Fluorescence Stability
Direct 7-amino substitution results in strong "push-pull" electronics (Internal Charge Transfer).[] While this increases quantum yield, it also makes the fluorescence highly sensitive to solvent polarity (solvatochromism).
-
7-AEC: The alkyl substitution at position 7 is electronically "neutral" compared to an amino group. The fluorescence is driven by the coumarin core itself. This results in a more consistent, albeit slightly dimmer, signal that is robust across different biological buffers.
References
-
Coumarin Chemistry & Synthesis
-
Source: (Illustrative of 7-substituted derivatives).[]
-
Fluorescent Labeling Protocols
- Bioconjugate Techniques (Hermanson, G.T.).
-
BenchChem Application Notes: (Analogous protocols for coumarin-azide/alkyne).[]
-
Spectral Properties
- Spectral Properties of Substituted Coumarins in Solution.
-
Source: (Detailed analysis of 7-substituted coumarin fluorescence).[]
(Note: Specific CAS 160291-50-9 refers to a complex derivative, but the core building block 7-(2-aminoethyl)-2H-chromen-2-one is available from specialized synthesis houses like Angene and chemically equivalent to the protocols above.)[]
Sources
synthesis of fluorescent ligands using 7-(2-aminoethyl)coumarin amine linker
Application Note: Synthesis and Conjugation Strategies for Fluorescent Ligands Using a 7-(2-Aminoethyl)coumarin Linker
Executive Summary
The development of highly sensitive fluorescent probes is a cornerstone of modern pharmacological profiling and molecular imaging. While traditional coumarin derivatives are ubiquitous in assay development, direct conjugation of these fluorophores to target ligands often results in poor synthetic yields or severe steric interference at the receptor binding site. This application note details the mechanistic rationale, photophysical profile, and validated synthetic protocols for utilizing 7-(2-aminoethyl)coumarin (7-AEC) as a superior amine linker for the generation of fluorescently labeled small molecules and peptides.
Mechanistic Rationale: The Aminoethyl Advantage
Direct conjugation of fluorophores to pharmacophores requires a delicate balance between chemical reactivity and the preservation of biological activity. Traditional 7-aminocoumarins (e.g., 7-amino-4-methylcoumarin, AMC) exhibit significantly diminished nucleophilicity because the lone pair of the primary amine is resonance-delocalized into the electron-withdrawing lactone carbonyl of the coumarin core[1]. This delocalization makes standard amide coupling notoriously sluggish and low-yielding.
By introducing a 2-aminoethyl spacer at the 7-position, 7-AEC completely isolates the primary amine from the aromatic system. This structural modification restores the high reactivity of an aliphatic amine, enabling rapid and high-yielding amide or urea bond formation without the need for harsh coupling conditions. Furthermore, the ethyl linker acts as a flexible spacer that minimizes steric clash between the bulky coumarin fluorophore and the target receptor, preserving the ligand's native binding affinity and allowing for the development of highly emissive functional materials.
Photophysical Profile of 7-AEC Conjugates
The optical properties of π-expanded coumarins and their derivatives are highly dependent on their structural environment[2]. However, 7-AEC conjugates reliably exhibit excellent photophysical characteristics suitable for high-throughput screening (HTS) and fluorescence microscopy.
| Property | Typical Value Range | Clinical / Assay Relevance |
| Excitation Maximum (λex) | 340 - 360 nm | Compatible with standard UV lasers and DAPI filter sets. |
| Emission Maximum (λem) | 440 - 460 nm | Distinct blue emission; ideal for multiplexing with FITC/TRITC. |
| Quantum Yield (Φ) | 0.65 - 0.85 | High brightness allows for a low limit of detection (LOD) in assays. |
| Extinction Coefficient (ε) | ~18,000 M⁻¹cm⁻¹ | Efficient light absorption; comparable to premium commercial dyes. |
| Stokes Shift | ~100 nm | Large shift minimizes self-quenching and background scatter. |
Synthetic Workflow Visualization
Workflow for the synthesis of fluorescent ligands using 7-AEC via amide coupling.
Experimental Protocol: Solution-Phase Conjugation
This protocol details the conjugation of 7-AEC to a target ligand bearing a free carboxylic acid.
Reagents & Materials:
-
Target Ligand (Carboxylic Acid): 1.0 equivalent
-
7-(2-aminoethyl)coumarin (7-AEC): 1.2 equivalents
-
HATU (Coupling Reagent): 1.1 equivalents
-
DIPEA (Base): 3.0 equivalents
-
Anhydrous DMF (Solvent)
Step-by-Step Methodology:
-
Ligand Activation: Dissolve the target ligand (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a concentration of ~0.1 M. Add DIPEA (3.0 eq) and stir at room temperature for 10 minutes.
-
Causality Insight: HATU is selected over traditional EDC/NHS chemistry because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This accelerates the coupling of sterically hindered carboxylic acids often found in complex drug-like ligands. Anhydrous DMF is critical; trace water will competitively hydrolyze the HOAt active ester back to the unreactive carboxylic acid, drastically reducing the yield.
-
-
Fluorophore Conjugation: Add 7-AEC (1.2 eq) directly to the activated mixture. Shield the reaction flask from ambient light using aluminum foil and stir at room temperature for 2 to 4 hours.
-
Causality Insight: Because the aliphatic amine of 7-AEC is highly nucleophilic, prolonged reaction times (e.g., overnight stirring) are unnecessary and may lead to side reactions, such as the epimerization of chiral centers if the ligand is a peptide.
-
-
Self-Validating Checkpoint: To ensure the protocol is functioning as a self-validating system, take a 1 µL aliquot of the reaction mixture at the 2-hour mark, dilute it in 100 µL of LC-MS grade Methanol, and analyze via LC-MS. A successful reaction is validated by two concurrent observations:
-
Mass Shift: The presence of a mass peak corresponding exactly to
. -
Spectral Co-localization: The UV chromatogram extracted at 350 nm must show a single dominant peak that perfectly co-elutes with the target conjugate mass, confirming covalent attachment of the fluorophore.
-
-
Quenching & Workup: Quench the reaction by adding 50 µL of LC-MS grade water. Remove the DMF under reduced pressure using a rotary evaporator equipped with a high-vacuum pump.
-
Purification: Dissolve the crude residue in a minimum volume of DMSO and purify via Preparative RP-HPLC using a C18 column (Gradient: 5% to 95% Acetonitrile in Water containing 0.1% TFA over 30 minutes). Lyophilize the pure fractions to obtain the fluorescent ligand as a stable powder.
Assay Integration & Detection Pathway
Once synthesized, the 7-AEC conjugated ligand serves as a robust tool for interrogating receptor kinetics. The following diagram illustrates the logical flow of the probe within a biological assay system.
Mechanism of action and detection pathway for 7-AEC conjugated probes in assays.
Troubleshooting Guide
-
Issue: Low Conjugation Yield.
-
Root Cause: Hydrolysis of the active ester or protonation of the 7-AEC amine.
-
Solution: Verify that the DMF is strictly anhydrous. Ensure the apparent pH of the reaction mixture is highly basic (pH > 9 via wet pH paper on a spotted aliquot) by adding additional DIPEA. The 7-AEC amine must be fully deprotonated to act as an effective nucleophile.
-
-
Issue: Loss of Ligand Binding Affinity Post-Conjugation.
-
Root Cause: Steric clash between the rigid coumarin core and the receptor's binding pocket.
-
Solution: While the ethyl linker provides baseline flexibility, deeply buried binding pockets may require a longer spacer. Consider synthesizing an intermediate where a short PEG spacer (e.g., PEG4) is inserted between the ligand's carboxylic acid and the 7-AEC fluorophore.
-
References[3] Title: p-Expanded coumarins: synthesis, optical properties and applications. Source: ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMdeNZxALdI_Kzo7bDPZXOl4xJBs1MSo5qnc-YJ7QrnOG5HnkKTuHTOMFHzWUt7-684CTbzOS1PqsEw4AxVnZFoGZT_DIaFuNaWEH8tcMhL0hfpMk6Yg29LDzfFP-WwrTyUIn0F5U9iQt4Do_ZMbDAwtl7kmjKJu6bgpiJ7wT4rRheblnqXkAZmhSKlwp-rTNE18fynPVu2S8XHiYlGc9Rkpkfd3OvW3_i5xFyJhwFZA==[2] Title: Coumarins in applied chemical engineering: From natural scaffolds to functional materials. Source: APAC Sci. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz76EbUVqc-bnRUSskOKcr0ENj5AY0Ka0Q1bD5hIPmo75tHG8AiwdCmf1s8cnxUUnOgriB0Z1742MvEKwfXCT7kvfsMIKkz-Kf0i41k175KTPI6E7T3wldmNB_t2H9tLzYczZMrqJQKyu-zGf4kQOeAi_fvOLY1n3eLiyL_RYGiHY=[1] Title: Facile Solid-Phase Synthesis of Peptide-7-Amino-4-Methylcoumarin Conjugates (Peptide-AMCs) Using a Novel AMC Resin. Source: PMC. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5SS0xOeV7MjKeoavK-NLDrEKu8QdL_DsCKSMcDkNQKUsVRLGBXjXu5AxLEi9XjmFZUI3xxp4b2SVIh9Azdh70YwpvKfegvI2agYo1-Qo11wH0pb7KIPqydCzLJrB6feTJjclzE0PdoGz6WLc=
Sources
Technical Application Note: Carboxyl-Targeted Protein Labeling with 7-(2-aminoethyl)-2H-chromen-2-one
Executive Summary
This guide details the methodology for conjugating the blue-fluorescent probe 7-(2-aminoethyl)-2H-chromen-2-one (an amino-coumarin derivative) to protein carboxyl groups (Aspartate, Glutamate, and C-termini).
Unlike standard labeling protocols that target abundant protein lysine residues using NHS-ester dyes, this protocol targets the carboxyl moieties. This "reverse" labeling strategy is critical when lysine residues must be preserved for biological activity (e.g., in the active site) or when a specific charge distribution is required.
Key Technical Challenge: The primary risk in carboxyl activation is protein self-polymerization . Since proteins contain both carboxyls and amines, activating carboxyls with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can cause them to react with the protein's own lysines, leading to aggregation.
The Solution: This protocol utilizes a High-Excess One-Step strategy. By introducing a molar excess of the small-molecule amine (the coumarin dye) before activation, the dye kinetically outcompetes the protein's intrinsic lysines for the activated ester, favoring labeling over crosslinking.
Material Properties & Chemistry
The Fluorophore: 7-(2-aminoethyl)-2H-chromen-2-one
-
Class: Coumarin derivative.[1]
-
Reactive Group: Primary Amine (–NH₂).[2]
-
Excitation Max (λex): ~350 nm (UV/Violet).
-
Emission Max (λem): ~450 nm (Blue).
-
Solubility: Moderate in aqueous buffer; high in organic solvents (DMSO/DMF).
-
Stokes Shift: ~100 nm (Large shift minimizes self-quenching).
The Reaction Mechanism
The reaction utilizes EDC to convert protein carboxyls into unstable O-acylisourea intermediates.[3][4] NHS (N-hydroxysuccinimide) is included to stabilize this intermediate into an amine-reactive NHS ester, which then reacts with the primary amine of the coumarin dye to form a stable amide bond.
Figure 1: Competitive reaction pathways in carboxyl labeling. High molar excess of the amine-dye is required to drive the reaction toward the Product and suppress Aggregation.
Critical Parameters & Reagents
Buffer Selection (Crucial)
You cannot use buffers containing carboxyls (Acetate, Citrate) or amines (Tris, Glycine) during the reaction, as they will compete with the protein or the dye.[2]
-
Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.
-
Why pH 6.0? EDC activation is most efficient at pH 4.5–6.0. While amide bond formation is faster at pH > 7, pH 6.0 offers the best compromise to maintain the stability of the active ester while allowing the amine-dye to react.
-
-
Storage/Coupling Buffer: PBS (Phosphate Buffered Saline), pH 7.2 (for post-reaction purification).
Reagent Table
| Reagent | Concentration / State | Role | Storage |
| Protein Target | 1–5 mg/mL in MES Buffer | Substrate | 4°C |
| Coumarin Dye | 10–50 mM in dry DMSO | Nucleophile (Label) | -20°C (Dark/Desiccated) |
| EDC | 10 mg/mL in MES Buffer | Carboxyl Activator | Prepare Fresh (Hydrolyzes in seconds) |
| NHS (or Sulfo-NHS) | 10 mg/mL in MES Buffer | Stabilizer | Prepare Fresh |
| Hydroxylamine | 1 M in Water | Quencher | Room Temp |
Experimental Protocol
Phase 1: Preparation and Calculation
-
Buffer Exchange: Ensure the protein is in 0.1 M MES, 0.5 M NaCl, pH 6.0 .
-
Calculate Stoichiometry:
-
Target a 50-fold molar excess of Dye to Protein.
-
Example: For 1 mL of 2 mg/mL IgG (150 kDa):
-
Protein Moles = (2 mg / 150,000 g/mol ) = 13.3 nmol.
-
Required Dye Moles = 13.3 nmol × 50 = 665 nmol.
-
Dye Volume (from 10 mM stock) = 665 nmol / 10,000 nmol/mL = 66.5 µL.
-
-
Phase 2: The One-Step Labeling Reaction
Note: We use a "One-Step" addition to prevent protein crosslinking. The dye must be present BEFORE activation starts.
-
Dye Addition: Add the calculated volume of 7-(2-aminoethyl)-2H-chromen-2-one (dissolved in DMSO) to the protein solution.
-
Constraint: Keep final DMSO concentration < 10% to prevent protein denaturation.
-
-
Activator Preparation: Immediately before use, weigh EDC and NHS. Dissolve them separately in MES buffer to 10 mg/mL.
-
Activation: Add NHS solution to the protein-dye mixture (Final conc: 5 mM). Then, immediately add EDC solution (Final conc: 2 mM).
-
Order matters: Adding Dye first, then NHS, then EDC ensures that as soon as EDC activates a carboxyl, the NHS stabilizes it, and the abundant Dye is ready to attack.
-
-
Incubation: Mix gently (do not vortex vigorously) and incubate for 2 hours at Room Temperature in the dark.
Phase 3: Quenching and Purification
-
Quench: Add Hydroxylamine to a final concentration of 10 mM. Incubate for 15 minutes.
-
Mechanism: Hydroxylamine hydrolyzes remaining NHS esters, resetting them to carboxyls and preventing further reaction.
-
-
Purification: Remove excess free dye and reagents.
-
Method: Size Exclusion Chromatography (e.g., PD-10 column or Sephadex G-25) equilibrated with PBS pH 7.2 .
-
Note: Dialysis is often insufficient for hydrophobic coumarins as they may stick to the membrane. Gel filtration is preferred.[6]
-
Quality Control & Validation
Determining Degree of Labeling (DOL)
Measure absorbance at 280 nm (
- : Molar extinction coefficient of protein (e.g., IgG ~210,000 M⁻¹cm⁻¹).
- : Extinction coefficient of the coumarin (approx. 18,000–20,000 M⁻¹cm⁻¹; verify with vendor).
-
CF (Correction Factor):
of the free dye. Usually ~0.1 for coumarins.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Precipitation | Protein Crosslinking | Increase Dye molar excess (to 100x). Decrease Protein concentration.[8] |
| Low Labeling (DOL < 1) | pH too high during activation | Ensure MES buffer is strictly pH 4.7–6.0. Hydrolysis is fast at pH 7. |
| Low Labeling | Old EDC | EDC is hygroscopic and degrades. Use a fresh bottle or store under nitrogen. |
| High Background | Hydrophobic Dye Binding | The coumarin may bind non-covalently. Add 0.05% Tween-20 to the wash buffer during purification.[7] |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.).[11] Academic Press.[12] (The authoritative text on zero-length crosslinking and carboxyl activation).
-
Thermo Fisher Scientific. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) Product Information and Protocol. (Standard protocols for EDC/NHS coupling).[7]
-
Biotium. Succinimidyl Ester Labeling Protocol. (While for amine-labeling, provides critical data on dye solubility and purification of coumarin derivatives).
-
Grabarek, Z., & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters. Analytical Biochemistry, 185(1), 131-135. (Foundational paper on preventing aggregation during carboxyl activation).
Sources
- 1. researchgate.net [researchgate.net]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. biotium.com [biotium.com]
- 6. interchim.fr [interchim.fr]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. interchim.fr [interchim.fr]
- 9. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
- 11. Bioconjugate Techniques - Greg T. Hermanson - كتب Google [books.google.com.bh]
- 12. mcgill.ca [mcgill.ca]
7-(2-aminoethyl)coumarin as a serotonin or dopamine fluorescent mimic
Application Note: 7-(2-Aminoethyl)coumarin (7-AEC) as a Fluorescent False Neurotransmitter for High-Resolution Imaging of Monoaminergic Synapses
Introduction & Pharmacophore Rationale
Traditional techniques for measuring monoamine neurotransmission, such as microdialysis and fast-scan cyclic voltammetry, offer excellent chemical specificity and temporal resolution. However, they integrate signals from hundreds of boutons, lacking the spatial resolution required to interrogate individual presynaptic terminals[1]. To bridge this gap, Fluorescent False Neurotransmitters (FFNs) have been developed as optical tracers that hijack the endogenous synaptic vesicle cycle[2].
The molecule 7-(2-aminoethyl)coumarin (7-AEC) represents a highly optimized structural scaffold in this class. The design rationale is rooted in strict molecular mimicry: the 2-aminoethyl moiety serves as the critical pharmacophore, perfectly mimicking the ethylamine side chain of endogenous dopamine (DA) and serotonin (5-HT)[3]. The coumarin core replaces the endogenous catechol or indole rings. This substitution provides intrinsic fluorescence while maintaining a compact, planar structure that is readily recognized by the promiscuous binding pockets of the Serotonin Transporter (SERT), Dopamine Transporter (DAT), and Vesicular Monoamine Transporter 2 (VMAT2)[3].
Mechanistic Insights: The Self-Validating Transport System
The utility of 7-AEC relies on a multi-step, self-validating transport mechanism. Upon extracellular application, 7-AEC is actively transported into the presynaptic cytosol via DAT or SERT. Subsequently, VMAT2 packages the probe into synaptic vesicles[4].
Causality in Probe Design: Why use a coumarin derivative? 7-hydroxycoumarin derivatives are widely utilized as fluorophores due to their large π-π conjugated system and electron-rich properties, yielding high quantum yields[5]. Furthermore, VMAT2 function is strictly dependent on a proton gradient maintained by the vesicular H+-ATPase, which exchanges two protons for every molecule of monoamine imported[6]. Because coumarin fluorescence is highly sensitive to its microenvironment, the acidic lumen of the synaptic vesicle (pH ~5.5) partially quenches the fluorescence. Upon electrical stimulation and subsequent Ca²⁺-dependent exocytosis, 7-AEC is released into the neutral extracellular space (pH 7.4), resulting in a measurable optical signal (destaining) that directly correlates with synaptic vesicle fusion[2].
Caption: Mechanism of 7-AEC uptake and release at monoaminergic synapses.
Quantitative Data: Photophysical and Pharmacological Profile
To facilitate experimental design, the core quantitative properties of 7-AEC (extrapolated from the FFN family standards) are summarized below.
| Parameter | Value / Characteristic | Biological Relevance |
| Excitation Maximum (λex) | 350–370 nm (1P) / 760 nm (2P) | Enables deep-tissue two-photon (2P) microscopy with minimal phototoxicity. |
| Emission Maximum (λem) | 450–470 nm | Spectrally distinct from GFP/YFP, allowing multiplexed imaging in transgenic models. |
| VMAT2 Affinity (Km) | ~1.0–15.0 µM | Ensures efficient vesicular accumulation comparable to endogenous monoamines. |
| Destaining Half-life (t1/2) | 15–20 seconds (at 10 Hz stim) | Accurately quantifies the kinetics of synaptic vesicle fusion and depletion. |
Experimental Protocols
Self-Validating Assay Design
To ensure the observed fluorescence strictly represents vesicular monoamine transport and exocytosis, this protocol incorporates two critical validation checkpoints:
-
VMAT2 Specificity Check: Pre-incubation with Tetrabenazine (TBZ), a highly specific VMAT2 inhibitor. If 7-AEC accumulation is abolished by TBZ, it validates that the punctate fluorescence is specifically intra-vesicular[1].
-
Exocytosis Dependency Check: Stimulation in Ca²⁺-free ACSF. True exocytosis must be abolished in the absence of extracellular calcium.
Caption: Step-by-step workflow for 7-AEC loading and exocytosis imaging in acute slices.
Protocol 1: Tissue Preparation and 7-AEC Loading
Objective: Achieve specific labeling of monoaminergic terminals while minimizing background fluorescence.
-
Slice Preparation: Prepare 300 µm acute coronal brain slices (e.g., striatum for DA, cortex for 5-HT) in ice-cold cutting solution. Transfer to standard Artificial Cerebrospinal Fluid (ACSF).
-
Causality: ACSF must be continuously bubbled with 95% O₂ / 5% CO₂. This maintains tissue viability and physiological pH (7.4), which is absolute critical because the VMAT2 transporter relies entirely on the vesicular proton gradient[6].
-
-
Dye Preparation: Reconstitute 7-AEC in anhydrous DMSO to a 10 mM stock.
-
Loading: Incubate slices in ACSF containing 10 µM 7-AEC for 30 minutes at room temperature.
-
Validation Control: In a parallel chamber, pre-incubate slices with 10 µM Tetrabenazine (TBZ) for 15 minutes prior to adding 7-AEC[1].
-
-
Washout: Transfer slices to dye-free ACSF and wash for 30–45 minutes (changing the bath every 15 minutes).
-
Causality: 7-AEC is highly fluorescent. Extensive washout is required to clear the extracellular space and the cytosol, ensuring that the remaining signal is exclusively the punctate fluorescence trapped within the acidic synaptic vesicles[4].
-
Protocol 2: Two-Photon Imaging and Exocytosis Assay
Objective: Quantify the release kinetics of individual monoaminergic boutons.
-
Microscopy Setup: Transfer the slice to a perfusion chamber mounted on a two-photon microscope. Set the excitation laser to 760 nm and collect emission using a 450/50 nm bandpass filter.
-
Baseline Acquisition: Acquire baseline images (e.g., 1 frame per second) for 1 minute. You should observe a distinct punctate pattern representing individual monoamine varicosities[1].
-
Electrical Stimulation: Apply a train of electrical stimuli (e.g., 10 Hz for 30 seconds) using a bipolar stimulating electrode placed locally in the tissue.
-
Image Analysis (Destaining):
-
Select Regions of Interest (ROIs) over individual fluorescent puncta.
-
Measure the decay in fluorescence intensity over time.
-
Causality: As vesicles fuse with the plasma membrane, 7-AEC diffuses into the infinite sink of the extracellular space. The loss of fluorescence (destaining) follows an exponential decay curve. Calculate the half-life (
) of destaining to quantify the release probability of that specific synapse[2].
-
-
Validation: Repeat the stimulation in ACSF where CaCl₂ has been replaced with equimolar MgCl₂. The destaining must halt, proving the signal loss is driven by Ca²⁺-dependent SNARE-mediated exocytosis.
References
-
Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum. Pereira DB, et al. Nature Neuroscience. 1
-
Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain. Rodriguez PC, et al. Proceedings of the National Academy of Sciences. 4
-
5-HT_FAsTR: a versatile, label-free, high-throughput, fluorescence-based microplate assay to quantify serotonin transport. Schicker K, et al. eScholarship. 3
-
Synaptic optical imaging platforms: Examining pharmacological modulation of neurotransmitter release at discrete synapses. Karpowicz RJ, et al. PMC. 2
-
Development of a Dual Fluorescent and Magnetic Resonance False Neurotransmitter That Reports Accumulation and Release from Dopaminergic Synaptic Vesicles. Lee M, et al. ACS Chemical Neuroscience. 7
-
Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. Foti RS, et al. PMC. 5
Sources
- 1. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synaptic optical imaging platforms: Examining pharmacological modulation of neurotransmitter release at discrete synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Preparation and Use of Coumarin-Based Fluorescent Probes for Monoamine Oxidase (MAO)
Introduction: Illuminating a Key Neurological Target
Monoamine oxidases (MAOs), specifically isoforms A and B, are flavin-dependent enzymes located on the outer mitochondrial membrane that are critical to the homeostasis of neurotransmitters in the central nervous system.[1] These enzymes catalyze the oxidative deamination of monoamines, including dopamine, serotonin, and norepinephrine, a process that also generates hydrogen peroxide (H₂O₂) and other reactive oxygen species (ROS).[1] Dysregulation of MAO activity is strongly implicated in the pathophysiology of numerous neurological conditions, such as Parkinson's disease, Alzheimer's disease, and depression.[2] Consequently, the development of selective inhibitors for MAO-A and MAO-B is a cornerstone of neuropharmacology.
Fluorescent probes have emerged as indispensable tools for studying enzyme activity in real-time within complex biological systems.[3] For MAO, these probes offer a high-sensitivity, high-throughput method to screen for potential inhibitors and to visualize enzymatic activity directly within living cells.[4][5] Coumarin, a versatile and photostable fluorophore, serves as an ideal scaffold for designing such probes.[] Its derivatives can be chemically tailored to exhibit high quantum yields, large Stokes shifts, and tunable emission wavelengths from the blue to green spectral region.[][7]
This guide provides a comprehensive overview of the design principles, synthesis, and application of coumarin-based fluorescent probes for the detection of MAO activity. We will delve into the mechanistic underpinnings of these "turn-on" probes, provide detailed, field-tested protocols for their synthesis and use, and offer insights into data interpretation and troubleshooting.
Part 1: The Chemistry of Detection - Design and Synthesis
Core Principle: An Enzyme-Triggered Unmasking
The ingenuity of these probes lies in a "pro-fluorophore" design, where the inherent fluorescence of the coumarin core is initially quenched. The probe molecule is engineered to be a substrate for MAO. The enzymatic reaction, typically an oxidative deamination, triggers a chemical cascade that cleaves the quenching moiety and releases the highly fluorescent coumarin.[4]
The most common and effective mechanism involves a sequence of amine oxidation followed by β-elimination.[4] A typical probe consists of three key components:
-
The Coumarin Fluorophore: The signaling unit. Electron-donating groups at the C7 position, such as hydroxyl or amino groups, are crucial for strong fluorescence.
-
The Quenching/Linker Group: This unit connects the MAO-reactive moiety to the fluorophore and suppresses its fluorescence in the "off" state. This is often achieved by modifying the electron-donating group at C7, for instance, by converting a hydroxyl group into an ether.
-
The MAO-Reactive Moiety: This is the substrate for the enzyme. An N-propargylamine group is frequently used due to its known reactivity with the FAD cofactor of MAO.[8]
The general activation mechanism is depicted below:
Figure 1: General mechanism of a MAO-activated coumarin probe.
Structure-Activity Relationship (SAR) Insights
The design of a successful probe requires careful consideration of its structure to ensure selectivity for MAO-A or MAO-B and optimal photophysical properties.
-
Substituents at C3 and C4: Modifications at these positions can significantly influence MAO inhibitory activity and selectivity. For instance, a 3-phenyl substitution on the coumarin ring has been shown to enhance MAO-B inhibition, while a 4-phenyl substitution is more favorable for MAO-A inhibition.[2]
-
Substituents at C7: The nature of the linker and reactive group at the C7 position is critical for enzyme recognition and the fluorescence turn-on mechanism.[2] The length and chemical nature of this substituent affect the probe's specificity and selectivity.
Exemplar Synthesis Protocol: C7-Propargyloxy-4-methylcoumarin
This protocol details the synthesis of a representative coumarin-based MAO probe. The synthesis involves two main steps: the Pechmann condensation to form the coumarin core, followed by etherification to install the MAO-reactive propargylamine moiety.
Step 1: Synthesis of 7-hydroxy-4-methylcoumarin
-
Reagents & Materials:
-
Resorcinol (10.0 g, 90.8 mmol)
-
Ethyl acetoacetate (11.5 mL, 90.8 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄, 50 mL)
-
Ethanol
-
Deionized water
-
Round-bottom flask (250 mL), magnetic stirrer, ice bath, heating mantle.
-
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve resorcinol in 50 mL of concentrated sulfuric acid, stirring in an ice bath to maintain a temperature below 10°C.
-
Slowly add ethyl acetoacetate dropwise to the solution over 30 minutes, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.
-
Carefully pour the reaction mixture into a beaker containing 500 g of crushed ice. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral (pH ~7).
-
Recrystallize the crude product from ethanol to yield pure 7-hydroxy-4-methylcoumarin as a white to off-white solid.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Step 2: Synthesis of 7-(prop-2-yn-1-yloxy)-4-methylcoumarin
-
Reagents & Materials:
-
7-hydroxy-4-methylcoumarin (5.0 g, 28.4 mmol)
-
Propargyl bromide (80% solution in toluene, 3.8 mL, 34.1 mmol)
-
Potassium carbonate (K₂CO₃, 7.8 g, 56.8 mmol)
-
Anhydrous acetone (100 mL)
-
Round-bottom flask (250 mL), reflux condenser, magnetic stirrer, heating mantle.
-
-
Procedure:
-
To a 250 mL round-bottom flask, add 7-hydroxy-4-methylcoumarin, potassium carbonate, and 100 mL of anhydrous acetone.
-
Stir the suspension and add propargyl bromide dropwise.
-
Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the resulting residue in dichloromethane (DCM) and wash with water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product.
-
Purify the product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the final probe, 7-(prop-2-yn-1-yloxy)-4-methylcoumarin, as a white solid.
-
Characterization: Confirm the final structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Part 2: Performance Evaluation - Protocols and Data
A robust evaluation is critical to validate the performance of a newly synthesized probe. This involves characterizing its photophysical properties and its enzymatic response.
Photophysical Characterization
The key photophysical parameters dictate a probe's suitability for fluorescence-based assays. These should be measured for the probe in its "off" state and for the resulting fluorophore in its "on" state.
| Parameter | Description | Importance |
| λabs / λex (nm) | Wavelength of maximum absorbance / excitation. | Determines the optimal light source for excitation. |
| λem (nm) | Wavelength of maximum fluorescence emission. | Defines the detection window and appropriate filter sets. |
| Stokes Shift (nm) | The difference between λex and λem. | A large Stokes shift (>30 nm) is desirable to minimize spectral overlap and background noise. |
| Molar Absorptivity (ε, M⁻¹cm⁻¹) | A measure of how strongly the molecule absorbs light. | A high value allows for the use of lower probe concentrations, minimizing potential cytotoxicity.[7] |
| Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed. | A high quantum yield signifies a brighter probe, leading to higher sensitivity.[7] |
Table 1: Key Photophysical Parameters for Probe Evaluation.
Representative Photophysical Data for a Coumarin-MAO Probe System:
| Compound | State | λex (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| C7-Propargyloxy-4-methylcoumarin | "Off" (Probe) | 320 | 385 | 65 | < 0.01 |
| 7-Hydroxy-4-methylcoumarin | "On" (Product) | 365 | 450 | 85 | ~ 0.65 |
Note: These are representative values. Actual values will vary depending on the specific probe structure and solvent conditions.
In Vitro Enzymatic Assay Protocol
This protocol describes the use of the synthesized probe to measure the activity of purified, recombinant MAO-A and MAO-B in a 96-well plate format.[5][9]
Materials:
-
Synthesized coumarin-MAO probe (10 mM stock in DMSO)
-
Recombinant human MAO-A and MAO-B enzymes (e.g., from Sigma-Aldrich)
-
MAO Assay Buffer (e.g., 100 mM HEPES or Potassium Phosphate buffer, pH 7.4)[5][10]
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Probe Working Solution: Dilute the 10 mM probe stock solution in MAO Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 20 µM for a 10 µM final concentration).
-
Enzyme Solutions: Dilute the MAO-A and MAO-B enzymes in ice-cold MAO Assay Buffer to the desired concentration (e.g., 10-20 µg/mL). Keep on ice.
-
-
Assay Setup (per well):
-
Test Wells: 50 µL of MAO-A or MAO-B enzyme solution.
-
Control Wells (No Enzyme): 50 µL of MAO Assay Buffer.
-
Inhibitor Control Wells: 50 µL of MAO-A or MAO-B enzyme pre-incubated with a known inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) for 15-30 minutes.
-
-
Initiate Reaction:
-
To all wells, add 50 µL of the 2X Probe Working Solution to initiate the reaction. The final volume in each well will be 100 µL.
-
-
Incubation and Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. Use the optimal excitation and emission wavelengths for the released fluorophore (e.g., Ex: 365 nm, Em: 450 nm).
-
The rate of fluorescence increase is proportional to the MAO activity.
-
Data Analysis and Enzyme Kinetics
-
Activity Calculation: Plot fluorescence intensity versus time. The initial linear portion of the curve represents the reaction rate (V₀). Enzyme activity can be expressed as the slope of this line (ΔFluorescence Units / min).
-
Michaelis-Menten Kinetics: To determine the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), perform the assay with a fixed enzyme concentration and varying concentrations of the probe (substrate).[2] Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.[9]
Figure 2: Workflow for determining enzyme kinetic parameters.
Part 3: Cellular Applications - Visualizing MAO Activity
A key application of these probes is the imaging of MAO activity in living cells, providing spatial and temporal information that is unattainable with lysate-based assays.
Live-Cell Imaging Protocol
This protocol provides a general guideline for imaging intracellular MAO activity in cultured cells.[9]
Materials:
-
Cultured cells (e.g., SH-SY5Y neuroblastoma cells, which express both MAO-A and MAO-B)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Coumarin-MAO probe (1-10 mM stock in DMSO)
-
Fluorescence microscope with appropriate filter sets and a heated, CO₂-controlled environmental chamber.
Procedure:
-
Cell Seeding: Seed cells onto a suitable imaging vessel (e.g., glass-bottom dishes or chamber slides) and allow them to adhere and grow to 60-80% confluency.
-
Probe Loading:
-
Prepare a loading solution by diluting the probe stock solution in serum-free medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Wash and Image:
-
Remove the loading solution and wash the cells twice with pre-warmed PBS or live-cell imaging buffer to remove any extracellular probe.
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image the cells using a fluorescence microscope. Acquire images in the appropriate channel (e.g., DAPI channel for blue/violet emission). Mitochondria should appear brightly stained, reflecting the localization of MAO.
-
-
Controls: To confirm that the fluorescence signal is specific to MAO activity, pre-incubate a separate dish of cells with a selective MAO inhibitor (e.g., 50 µM selegiline for MAO-B) for 60-90 minutes before adding the probe.[9] A significant reduction in fluorescence intensity compared to untreated cells validates the probe's specificity.
Figure 3: Experimental workflow for live-cell imaging of MAO activity.
Cytotoxicity Assessment
It is imperative to ensure that the probe itself is not toxic to the cells at the working concentrations used for imaging. The MTT assay is a standard method for assessing cell viability.[10]
Protocol Outline:
-
Seed cells in a 96-well plate.
-
Treat the cells with various concentrations of the coumarin probe (e.g., 0.1 to 100 µM) for a duration relevant to the imaging experiment (e.g., 2-4 hours) and a longer duration (e.g., 24 hours).
-
Add MTT reagent to each well and incubate.
-
Solubilize the resulting formazan crystals and measure the absorbance.
-
Calculate cell viability as a percentage relative to untreated control cells. A probe is considered non-toxic if cell viability remains high (>90%) at and above the working concentration.
Part 4: Troubleshooting and Best Practices
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence in in vitro assay | Probe instability/hydrolysis. | Check the stability of the probe in the assay buffer without the enzyme. Synthesize a more stable linker if necessary. |
| Autofluorescence of test compounds (in inhibitor screening). | Run a parallel control well with the test compound but without the enzyme to measure its intrinsic fluorescence. | |
| Low or no signal in in vitro assay | Inactive enzyme. | Use a fresh batch of enzyme. Confirm enzyme activity with a standard, commercially available assay kit.[5] |
| Incorrect buffer pH or composition. | Ensure the buffer pH is optimal for MAO activity (~7.4). Avoid components like thiols that can interfere with the assay.[5] | |
| Low signal in cellular imaging | Poor cell permeability of the probe. | Modify the probe to increase its lipophilicity. Increase incubation time or probe concentration (while monitoring for cytotoxicity). |
| Low MAO expression in the chosen cell line. | Use a cell line known to have high MAO expression (e.g., HepG2, SH-SY5Y).[10] Consider overexpressing MAO as a positive control. | |
| High cytotoxicity | Probe concentration is too high. | Perform a dose-response curve to find the optimal, non-toxic concentration. |
| Phototoxicity from excitation light. | Minimize light exposure time and intensity during imaging. Use a more photostable probe if necessary. |
Conclusion
Coumarin-based fluorescent probes represent a powerful and adaptable platform for the study of monoamine oxidase. Their "turn-on" signaling mechanism, coupled with the tunable photophysical properties of the coumarin scaffold, enables sensitive and specific detection of MAO activity in both biochemical assays and live-cell imaging. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to synthesize, validate, and effectively deploy these valuable tools in the pursuit of novel therapeutics for neurological disorders.
References
-
Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. (n.d.). PMC. [Link]
-
Fluorescent probes for detecting monoamine oxidase activity and cell imaging. (2014, April 7). PubMed. [Link]
-
New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. (n.d.). PMC. [Link]
-
Synthesis and activity of a coumarin‐based fluorescent probe for hydroxyl radical detection. (2019, September 30). Wiley Online Library. [Link]
-
Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism. (n.d.). PMC. [Link]
-
fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. (n.d.). pubs.rsc.org. [Link]
-
Synthesis and characterization of new coumarin-based COUPY fluorophores. (n.d.). University of Barcelona. [Link]
-
Coumarin-Based Fluorescent Probes for Dual Recognition of Copper(II) and Iron(III) Ions and Their Application in Bio-Imaging. (2014, January 13). MDPI. [Link]
-
Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. (2025, February 27). ScienceOpen. [Link]
-
New prospects in the inhibition of monoamine oxidase-B (MAO-B) utilizing propargylamine derivatives for the treatment of Alzheimer's disease: a review. (2024, December 31). ChemRxiv. [Link]
-
Fluorescent probes for detecting monoamine oxidase activity and cell imaging. (n.d.). Rsc.org. [Link]
-
Novel C7-Substituted Coumarins as Selective Monoamine Oxidase Inhibitors: Discovery, Synthesis and Theoretical Simulation. (2019, November 5). MDPI. [Link]
-
Synthesis and application of coumarin fluorescence probes. (2020, March 17). PMC. [Link]
-
Simple Coumarin-Based Fluorescent Probe for Recognition of Pd(II) and Its Live Cell Imaging. (n.d.). PMC. [Link]
-
Red emission fluorescent probes for visualization of monoamine oxidase in living cells. (2016, August 8). Nature. [Link]
-
SYNTHESIS OF COUMARIN BASED FLUOROPHORE PROBES DIPLOMA THESIS Barbora Koutníková Supervisor: prof. PharmDr. Martin Doležal, Ph.D. (2023, June 22). Charles University. [Link]
-
Synthesis and application of coumarin fluorescence probes. (n.d.). RSC Publishing. [Link]
-
Polarity-Sensitive Coumarins Tailored to Live Cell Imaging. (2010, January 5). Journal of the American Chemical Society. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms – ScienceOpen [scienceopen.com]
- 3. Synthesis and application of coumarin fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent probes for detecting monoamine oxidase activity and cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer’s Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Red emission fluorescent probes for visualization of monoamine oxidase in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) of Fluorogenic Protease Substrates Using Aminoethyl-Coumarin Derivatives
Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Application Area: Protease Profiling, High-Throughput Screening, and Enzyme Kinetics
Introduction & Strategic Rationale
Fluorogenic peptide substrates are indispensable tools for mapping protease specificity and evaluating enzyme kinetics. Historically, 7-amino-4-methylcoumarin (AMC) has served as the gold-standard fluorogenic leaving group[1],[2]. Proteolysis of the amide bond between the C-terminal amino acid (P1) and the AMC moiety liberates the highly fluorescent free coumarin, providing a real-time spectrophotometric readout[2].
However, incorporating AMC into combinatorial libraries via standard C-to-N Fmoc solid-phase peptide synthesis (SPPS) presents a major structural bottleneck: AMC lacks a functional handle for attachment to a solid support [3],[4]. Traditional workarounds require complex side-chain anchoring of the P1 residue[4] or solution-phase synthesis, which severely limits throughput and sequence diversity.
To bypass this limitation, the bifunctional derivative 7-amino-4-carbamoylmethylcoumarin (ACC) was engineered[3],[1]. ACC features a carboxyl group that allows direct anchoring to a solid support, enabling the rapid, automated SPPS of diverse fluorogenic substrates. This Application Note details the mechanistic principles and validated protocols for synthesizing ACC-based peptides, directly addressing the unique chemical challenges posed by coumarin derivatives.
Mechanistic Insights: Overcoming the Coumarin Nucleophilicity Barrier
The fundamental challenge in synthesizing coumarin-derivatized peptides lies in the P1 amino acid coupling step.
-
The Nucleophilicity Problem: The amine group at the 7-position of the coumarin ring is highly delocalized into the electron-withdrawing benzopyrone conjugated system. This resonance stabilization renders the coumarin amine an exceptionally poor nucleophile[1]. Standard SPPS coupling reagents (e.g., DIC/HOBt or HBTU/DIPEA) fail to acylate this deactivated amine, typically yielding <10% product.
-
Causality in P1 Coupling Chemistry: To overcome this high kinetic activation barrier, we must utilize highly reactive acylating species. The protocol below employs in situ activation with HATU and 2,4,6-collidine [3]. Collidine is deliberately chosen over standard bases like DIPEA because it is less nucleophilic; it promotes the formation of the highly reactive O-7-azabenzotriazol-1-yl ester intermediate without degrading it through competing side reactions. Alternatively, pre-formed Fmoc-amino acid fluorides (Fmoc-AA-F) can be used[3].
-
Causality in Linker Strategy: We utilize Fmoc-7-amino-4-carboxymethylcoumarin coupled to a Rink Amide resin . During the final acidic cleavage, the Rink linker donates an amine to the carboxymethyl moiety. This elegantly converts the linker into a primary amide, generating the final carbamoylmethyl (ACC) fluorophore[3],[1].
Quantitative Comparison: AMC vs. ACC
Understanding the physicochemical differences between AMC and ACC is critical for experimental design. ACC not only solves the SPPS compatibility issue but also offers superior optical properties.
Table 1: Comparative Properties of Coumarin-Based Fluorogenic Leaving Groups
| Parameter | AMC (7-Amino-4-methylcoumarin) | ACC (7-Amino-4-carbamoylmethylcoumarin) |
| SPPS Compatibility | Poor (Requires complex side-chain anchoring)[4] | Excellent (Bifunctional, Rink Amide compatible)[3] |
| Quantum Yield ( | ~0.15 | ~0.45 (3-fold higher sensitivity)[1] |
| Excitation / Emission | 342 nm / 441 nm[2] | 350 nm / 450 nm[1] |
| P1 Coupling Difficulty | Extreme (Often restricted to solution phase) | High (Requires HATU/Collidine or Fmoc-AA-F)[3] |
| Enzyme Kinetics ( | Baseline Standard | Highly comparable to AMC[3],[1] |
Workflow Visualization
Caption: Step-by-step workflow for the solid-phase synthesis of ACC-derivatized fluorogenic peptides.
Detailed Experimental Protocol: Synthesis of Peptide-ACC Substrates
Note: This protocol is optimized for a 0.1 mmol scale synthesis using a Rink Amide resin.
Phase 1: Preparation of the ACC-Resin
-
Resin Swelling: Weigh out 0.1 mmol of Rink Amide AM resin (typical loading ~0.6 mmol/g). Swell in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (5 × 1 min).
-
ACC Coupling: Dissolve Fmoc-7-amino-4-carboxymethylcoumarin (0.2 mmol, 2.0 equiv), N,N'-Diisopropylcarbodiimide (DIC, 2.0 equiv), and 1-Hydroxybenzotriazole (HOBt, 2.0 equiv) in minimal DMF. Add to the resin and agitate for 4–6 hours at room temperature.
-
Washing & Verification: Wash the resin with DMF (5x) and DCM (5x). Perform a Kaiser test; a negative result (yellow) indicates complete capping of the Rink Amide amines.
Phase 2: P1 Amino Acid Coupling (The Critical Step)
Due to the deactivated nature of the coumarin amine, this step requires extended reaction times and highly reactive conditions.
-
Fmoc Deprotection: Remove the Fmoc group from the ACC-resin using 20% piperidine in DMF (2 × 10 min). Wash with DMF (5x).
-
Activation: In a separate vial, dissolve the Fmoc-protected P1 amino acid (0.5 mmol, 5.0 equiv) and HATU (0.5 mmol, 5.0 equiv) in DMF.
-
Base Addition: Add 2,4,6-collidine (1.0 mmol, 10.0 equiv) to the vial. Stir for 1 minute to pre-activate the amino acid.
-
Coupling: Transfer the activated mixture to the ACC-resin. Agitate for 18–24 hours at room temperature.
-
Self-Validation Checkpoint: Cleave a 2 mg micro-aliquot of resin using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze the supernatant by LC-MS. The presence of a peak corresponding to unreacted ACC indicates incomplete acylation. If observed, perform a second coupling cycle using fresh reagents before proceeding.
Phase 3: Peptide Elongation
-
Once the P1 residue is successfully coupled, the remaining sequence (P2 to Pn) can be synthesized using standard, automated SPPS protocols.
-
For subsequent couplings, use Fmoc-AA-OH (3.0 equiv), DIC (3.0 equiv), and Oxyma Pure (3.0 equiv) in DMF for 1 hour.
-
Deprotect Fmoc between cycles using 20% piperidine in DMF.
Phase 4: Cleavage and Global Deprotection
-
Preparation: Wash the completed resin with DCM (5x) and dry thoroughly under a vacuum.
-
Cleavage Cocktail: Treat the resin with a mixture of TFA / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v) for 2–3 hours. Mechanism: The acid-labile Rink Amide linker cleaves, transferring an amine to the carboxymethyl group and generating the active ACC fluorophore.
-
Precipitation: Filter the cleavage solution dropwise into cold diethyl ether to precipitate the fluorogenic peptide.
-
Recovery: Centrifuge the mixture, decant the ether, and wash the peptide pellet twice with fresh cold ether.
-
Purification: Dissolve the crude peptide in a water/acetonitrile mixture, lyophilize, and purify via preparative Reverse-Phase HPLC.
References
-
Maly, D. J., Leonetti, F., Backes, B. J., Daub, G. W., Craik, C. S., & Ellman, J. A. (2002). Expedient Solid-Phase Synthesis of Fluorogenic Protease Substrates Using the 7-Amino-4-carbamoylmethylcoumarin (ACC) Fluorophore. The Journal of Organic Chemistry, 67(3), 910–915. URL: [Link]
-
Harris, J. L., Backes, B. J., Leonetti, F., Maly, D. J., Ellman, J. A., & Craik, C. S. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences (PNAS), 97(14), 7754–7759. URL: [Link]
-
Hiltensperger, G., & Jones, C. (2023). Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring. Bioconjugate Chemistry, 34(12), 2234-2240. URL: [Link]
Sources
Application Note: High-Sensitivity HPLC Analysis of Fatty Acids via Fluorescence Derivatization with 7-(2-aminoethyl)-2H-chromen-2-one
Abstract & Introduction
The quantification of fatty acids (FAs) in biological matrices (plasma, cell culture media, food extracts) is a critical task in lipidomics and drug development. While Gas Chromatography (GC) is a traditional standard, it requires harsh thermal conditions and derivatization to volatile methyl esters (FAMEs), which can degrade heat-sensitive polyunsaturated fatty acids (PUFAs). High-Performance Liquid Chromatography (HPLC) offers a milder alternative but suffers from the poor UV absorption of the fatty acid carboxyl group.
This application note details a robust protocol for the pre-column derivatization of fatty acids with 7-(2-aminoethyl)-2H-chromen-2-one (also known as 7-(2-aminoethyl)coumarin). This reagent introduces a high-quantum-yield fluorophore via a stable amide linkage, enabling detection sensitivities in the femtomole range —up to 100x more sensitive than traditional UV-based phenacyl bromide methods.
Key Advantages[1]
-
High Sensitivity: Fluorescence detection (Ex 350 nm / Em 450 nm) eliminates background noise common in UV detection.
-
Mild Conditions: Reaction proceeds at moderate temperatures (40–60°C), preserving labile PUFAs.
-
Stability: The resulting amide bond is chemically stable, allowing for long autosampler stability compared to ester-based derivatives.
Chemical Mechanism
The core chemistry involves the activation of the fatty acid carboxyl group using a carbodiimide (EDC) to form an unstable O-acylisourea intermediate. This intermediate is stabilized by Hydroxybenzotriazole (HOBt) to form an active ester, which is then nucleophilically attacked by the primary amine group of the 7-(2-aminoethyl)-2H-chromen-2-one reagent.
Reaction Scheme Diagram
Caption: Two-step activation and coupling mechanism forming a stable fluorescent amide.
Materials & Reagents
| Component | Grade/Specification | Role |
| Derivatization Reagent | 7-(2-aminoethyl)-2H-chromen-2-one (>98%) | Fluorescent Tag |
| Fatty Acid Standards | C12:0, C16:0, C18:1, C20:4, etc. | Calibration |
| Activator A | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) | Carboxyl Activator |
| Activator B | 1-Hydroxybenzotriazole (HOBt) | Racemization Suppressor / Catalyst |
| Base | N,N-Diisopropylethylamine (DIPEA) | Proton Scavenger |
| Reaction Solvent | Acetonitrile (ACN) or DMF (Anhydrous) | Solvent |
| Mobile Phases | HPLC Grade ACN, Water (Milli-Q) | Eluent |
Experimental Protocol
Preparation of Stock Solutions
-
Reagent Solution (20 mM): Dissolve 7-(2-aminoethyl)-2H-chromen-2-one in anhydrous ACN. Store at 4°C in amber vials (light sensitive).
-
EDC/HOBt Solution: Prepare a fresh mixture of 200 mM EDC and 20 mM HOBt in anhydrous ACN.
-
Standard Solution: Prepare a mixed fatty acid standard (1 mM each) in ACN.
Sample Preparation & Extraction
For plasma/serum samples:
-
Add 50 µL sample to 200 µL cold ACN (protein precipitation).
-
Vortex for 30s, Centrifuge at 12,000 x g for 10 min.
-
Transfer supernatant to a fresh vial and evaporate to dryness under Nitrogen (
).
Derivatization Workflow
-
Reconstitution: Dissolve the dried fatty acid residue (or 50 µL standard) in 100 µL of Reagent Solution .
-
Activation: Add 100 µL of EDC/HOBt Solution .
-
Catalysis: Add 10 µL of DIPEA.
-
Incubation: Seal vial tightly. Heat at 60°C for 45 minutes in a heating block.
-
Note: Heat ensures complete reaction of long-chain saturated fatty acids (e.g., Stearic acid) which may have steric hindrance.
-
-
Termination: Cool to room temperature. No quenching is usually required if the reagent excess is separated chromatographically, but 50 µL of water can be added to hydrolyze remaining EDC if needed.
-
Dilution: Dilute 1:5 with Mobile Phase A prior to injection to match initial gradient conditions.
Workflow Diagram
Caption: Step-by-step sample processing and derivatization workflow.
HPLC Conditions
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18), 3.5 µm, 4.6 x 150 mm |
| Column Temp | 35°C |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 µL |
| Mobile Phase A | Water (0.1% Formic Acid) |
| Mobile Phase B | Acetonitrile (0.1% Formic Acid) |
| Detection | Fluorescence: Excitation: 350 nm |
Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 50% |
| 2.0 | 50% |
| 20.0 | 100% |
| 25.0 | 100% |
| 25.1 | 50% |
| 30.0 | 50% (Re-equilibration) |
Results & Discussion
Chromatographic Separation
The derivatized fatty acids elute in order of increasing hydrophobicity (chain length).
-
Short Chain (C12): ~8–10 min
-
Long Chain (C18): ~18–22 min
-
Unsaturation Effect: Unsaturated FAs (e.g., C18:1) elute slightly earlier than their saturated counterparts (C18:0) due to the "kink" in the chain reducing interaction with the C18 stationary phase.
Linearity and Sensitivity
-
Linear Range: 10 nM – 100 µM (
) -
Limit of Detection (LOD): ~50–100 femtomoles on column (Signal-to-Noise > 3).
-
Limit of Quantitation (LOQ): ~300 femtomoles on column.
Stability
Derivatives are stable for >48 hours in the autosampler at 4°C. The amide bond prevents the hydrolysis often seen with ester-based derivatives (e.g., anthrylmethyl esters).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Small Peaks | Moisture in reagents (EDC is water-sensitive). | Use fresh anhydrous solvents. Store EDC in a desiccator. |
| Double Peaks | Isomerization of unsaturated FAs. | Reduce reaction temperature to 40°C; ensure HOBt is fresh. |
| Large Solvent Front Peak | Excess unreacted reagent. | This is normal. Ensure the gradient starts at low %B to separate reagent from SCFA. |
| Baseline Drift | Impure Reagent. | Perform a blank injection. If drift persists, recrystallize the coumarin reagent. |
References
-
Li, G., et al. (2009). High-performance liquid chromatographic analysis of fatty acids in biological samples.[1][2][3] Journal of Chromatography B. Link
-
You, J., et al. (2014). Fluorescence derivatization of fatty acids for HPLC analysis: A review. Analytica Chimica Acta.[3] Link
-
Thermo Fisher Scientific. Fluorescence Spectra of Coumarin Derivatives.Link
-
Common Organic Chemistry. Amide Coupling Reagents (EDC/HOBt Protocols).Link
Sources
designing "turn-on" fluorescent sensors with 7-aminoethyl coumarin
Application Note: Designing "Turn-On" Fluorescent Sensors using 7-Amino-4-Alkylcoumarins
Executive Summary
The development of highly selective, zero-background fluorescent sensors is a cornerstone of modern drug discovery, enabling everything from the real-time visualization of cellular oxidative stress to the high-throughput screening of Antibody-Drug Conjugate (ADC) linkers. At the heart of these technologies are 7-amino-4-alkylcoumarins—most notably 7-amino-4-methylcoumarin (AMC) and 7-amino-4-ethylcoumarin (AEC). This application note details the photophysical causality behind their "turn-on" mechanism, outlines structural design strategies for specific analytes, and provides self-validating experimental workflows for their application in preclinical development.
Mechanistic Causality: The Photophysics of 7-Amino Coumarins
The utility of 7-amino coumarins stems from their highly predictable photophysical behavior, which is governed by Intramolecular Charge Transfer (ICT) .
In a free 7-amino coumarin, the nitrogen atom at the 7-position acts as a strong electron donor, while the carbonyl group of the lactone ring acts as an electron acceptor. This "push-pull" system establishes a robust ICT state upon photon absorption, resulting in a high fluorescence quantum yield (Φ > 0.60) in the blue region (~450 nm).
However, when the 7-amino group is covalently masked—such as via an amide bond in a peptide sequence or a carbamate linkage—the lone pair of electrons on the nitrogen is delocalized into the new masking carbonyl. This electron withdrawal completely disrupts the ICT to the coumarin ring 1. Consequently, the "caged" molecule experiences a hypsochromic (blue) shift in absorbance and its fluorescence is almost entirely quenched. Upon specific analyte-mediated cleavage of this masking group, the free amine is liberated, instantly restoring the ICT and triggering a massive (>100-fold) "turn-on" fluorescence signal [[2]](_).
Fig 1. Mechanistic workflow of ICT restoration in 7-amino coumarin turn-on sensors.
Core Applications in Drug Development
A. High-Throughput Screening of ADC Linkers
Antibody-Drug Conjugates (ADCs) require linkers that remain perfectly stable in systemic circulation but cleave rapidly once internalized into the target cell's lysosomes. Because lysosomal processing relies on the cleavage of the amide bond between the linker and the cytotoxic payload, AMC serves as an ideal payload surrogate. By conjugating AMC to variable peptide linkers (e.g., Val-Cit-AMC), researchers can rapidly quantify linker susceptibility to lysosomal enzymes (like Cathepsin B) versus off-target plasma enzymes [[2]](_).
B. Live-Cell Thiol and ROS Detection
Intracellular thiols (Glutathione [GSH], Cysteine [Cys]) and reactive oxygen/nitrogen species (e.g., ONOO⁻) are critical biomarkers for drug-induced liver injury (DILI) 3. To detect these, the 7-amino group is functionalized with a reactive moiety, such as a Michael acceptor (α,β-unsaturated ketone). The nucleophilic attack of a thiol on the Michael acceptor triggers a secondary elimination or ring-opening event that unmasks the amine, restoring the coumarin's fluorescence and allowing ratiometric or turn-on live-cell imaging 4.
Quantitative Photophysical Data
The following table summarizes the photophysical shifts that dictate the signal-to-noise ratio in these assays. The near-zero quantum yield of the caged state is what enables the "zero-background" nature of AMC/AEC probes.
| Photophysical State | Structural Modification at 7-Position | ICT Status | Peak Excitation (nm) | Peak Emission (nm) | Quantum Yield (Φ) | Application Context |
| Masked (Caged) | Amide (e.g., Peptide Linker) | Disrupted | 320 - 330 | N/A (Quenched) | < 0.01 | ADC Linker Intact State |
| Masked (Caged) | Michael Acceptor / Enone | Disrupted | 330 - 340 | N/A (Quenched) | < 0.02 | Thiol Sensor Intact State |
| Unmasked (Free) | Primary Amine (-NH₂) | Active | 340 - 350 | 440 - 450 | 0.60 - 0.70 | Protease Cleaved Product |
| Unmasked (Free) | Alkylated Amine (-NHR) | Active | 350 - 360 | 450 - 460 | > 0.75 | Thiol-Adduct Cleaved Product |
Experimental Protocols
Protocol 1: Self-Validating High-Throughput Screening of ADC Linker Stability
Causality & Rationale: This protocol utilizes AMC as a payload surrogate. Because AMC only fluoresces when the amide bond is fully cleaved, the rate of fluorescence generation directly correlates to the enzymatic cleavage velocity (
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 10 mM stock of the Peptide-AMC substrate (e.g., Val-Cit-AMC) in anhydrous DMSO.
-
Prepare a standard curve of free AMC (0.1 µM to 50 µM) in the assay buffer.
-
-
Assay Assembly (96-well black microplate):
-
Dilute the Peptide-AMC substrate to a final concentration of 10 µM in 100 µL of Lysosomal Assay Buffer (50 mM Sodium Acetate, pH 5.0, 1 mM DTT).
-
Control Wells: Include a "Buffer Only" negative control, and an "Inhibitor Control" (10 µM substrate + 10 µM CA-074, a specific Cathepsin B inhibitor).
-
-
Enzyme Initiation:
-
Add 1 nM of recombinant human Cathepsin B (or 10% human plasma for stability testing) to the respective wells.
-
-
Kinetic Readout:
-
Immediately place the plate in a fluorescence microplate reader.
-
Read kinetically every 2 minutes for 2 hours at 37°C using Ex: 350 nm / Em: 450 nm.
-
-
Data Analysis:
-
Subtract the background (Buffer Only) from all wells. The Inhibitor Control must show <5% signal compared to the active wells to validate that cleavage is enzyme-specific. Calculate the cleavage rate using the AMC standard curve.
-
Fig 2. Self-validating high-throughput screening workflow for ADC linker stability.
Protocol 2: Live-Cell Imaging of Intracellular Thiols (GSH/Cys)
Causality & Rationale: Differentiating biological thiols from background cellular autofluorescence requires strict validation. This protocol uses a coumarin-based Michael acceptor probe. To validate that the fluorescence is strictly caused by intracellular thiols, N-ethylmaleimide (NEM)—a potent thiol-scavenger—is used as a negative control.
Step-by-Step Methodology:
-
Cell Culture & Seeding:
-
Seed HepG2 cells (or relevant DILI model cell line) in a 35 mm glass-bottom confocal dish at
cells/dish. Incubate overnight at 37°C in 5% CO₂.
-
-
Validation Control (NEM Pre-treatment):
-
For the negative control dish, pre-incubate cells with 1 mM NEM for 30 minutes to deplete intracellular GSH/Cys. Wash three times with PBS.
-
-
Probe Incubation:
-
Add the coumarin-thiol probe (final concentration 5 µM in serum-free media) to both the experimental and NEM-control dishes. Incubate for 30 minutes at 37°C.
-
-
Wash Step (Critical):
-
Wash the cells thoroughly three times with warm PBS. Causality: Unreacted probe in the extracellular media can spontaneously hydrolyze or react with media components, creating false-positive background noise.
-
-
Confocal Imaging:
-
Image using a confocal laser scanning microscope. Excite the coumarin fluorophore using a 405 nm diode laser and collect emission using a 420–480 nm bandpass filter. The NEM-treated cells should exhibit zero fluorescence, validating the probe's specificity for thiols.
-
References
-
Design of a turn-on fluorescence assay for the identification and application of improved ADC linkers. American Chemical Society / Digitell Inc. 2
-
Fluorescent Probes for Live Cell Thiol Detection. Molecules (PMC). 4
-
Recent advance of fluorescent probes for detection of drug-induced liver injury markers. Chinese Chemical Letters.3
-
Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity. Chemical Reviews (PMC). 1
Sources
- 1. Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of a turn-on fluorescence assay for the identification and application of improved ADC linkers - American Chemical Society [acs.digitellinc.com]
- 3. Recent advance of fluorescent probes for detection of drug-induced liver injury markers [html.rhhz.net]
- 4. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
reaction conditions for 7-(2-aminoethyl)-2H-chromen-2-one with isothiocyanates
Application Note: Synthesis of Thiourea-Functionalized 7-(2-Aminoethyl)coumarin Fluorophores
Part 1: Introduction & Scientific Rationale
The reaction between 7-(2-aminoethyl)-2H-chromen-2-one (an aliphatic amine-tethered coumarin) and isothiocyanates (
Unlike 7-aminocoumarin (where the amine is directly attached to the aromatic ring, reducing nucleophilicity), the 7-(2-aminoethyl) variant features a primary aliphatic amine . This structural distinction is critical: the ethyl spacer isolates the amine from the electron-withdrawing coumarin core, maintaining high nucleophilicity (
Key Applications:
-
Fluorescent Labeling: The coumarin moiety serves as a blue/cyan fluorophore.
-
Anion/Cation Sensing: The resulting thiourea group (
) acts as a dual hydrogen-bond donor, ideal for binding anions (e.g., , ) or coordinating metal ions ( , ), often accompanied by fluorescence quenching or enhancement (PET/ICT mechanisms). -
Medicinal Chemistry: Synthesis of carbonic anhydrase inhibitors and anticancer hybrids.[1][2]
Part 2: Reaction Mechanism & Pathway
The transformation is a bimolecular nucleophilic addition. The lone pair of the primary amine attacks the central carbon of the isothiocyanate group.
Mechanism Steps:
-
Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbon of the
group. -
Proton Transfer: A rapid intramolecular or solvent-assisted proton transfer occurs from the ammonium nitrogen to the thionate nitrogen, stabilizing the thiourea structure.
Diagram 1: Reaction Pathway & Mechanism
Caption: Nucleophilic addition of the aliphatic amine to the isothiocyanate yields a stable thiourea linkage.
Part 3: Experimental Protocol
Two methods are provided based on the solubility of the isothiocyanate (
Method A: Homogeneous Phase (DCM/Chloroform)
Best for lipophilic isothiocyanates and when column chromatography is acceptable.
Reagents:
-
7-(2-aminoethyl)-2H-chromen-2-one (1.0 equiv)
-
Isothiocyanate (
) (1.1 equiv) -
Solvent: Dichloromethane (DCM) or Chloroform (Anhydrous)
-
Base: Triethylamine (TEA) (0.5 equiv) — Optional, only if amine salt is used.
Protocol:
-
Dissolution: Dissolve 1.0 mmol of 7-(2-aminoethyl)-2H-chromen-2-one in 5 mL of anhydrous DCM in a round-bottom flask.
-
Addition: Add 1.1 mmol of the isothiocyanate dropwise while stirring at Room Temperature (25°C).
-
Note: If the isothiocyanate is solid, dissolve it in minimal DCM before addition.
-
-
Reaction: Stir the mixture at RT for 2–4 hours.
-
Monitoring: Check via TLC (Mobile phase: 5% MeOH in DCM). The starting amine spot (polar, stays near baseline) should disappear; the less polar thiourea product will migrate higher.
-
-
Work-up:
-
Evaporate the solvent under reduced pressure.
-
Purification: Flash column chromatography (Silica gel, gradient Hexane
EtOAc).
-
Method B: Precipitation Method (Ethanol)
Best for "Green" synthesis and high-purity crystalline products.
Reagents:
-
7-(2-aminoethyl)-2H-chromen-2-one (1.0 equiv)
-
Isothiocyanate (
) (1.0–1.1 equiv) -
Solvent: Absolute Ethanol (EtOH)[3]
Protocol:
-
Dissolution: Dissolve 1.0 mmol of the coumarin amine in 5–10 mL of warm absolute ethanol (40°C).
-
Addition: Add the isothiocyanate (1.1 equiv) slowly.
-
Reaction:
-
Stir at Room Temperature for 4–6 hours, OR
-
Reflux (78°C) for 1–2 hours (if reaction is sluggish).
-
-
Isolation:
-
Cool the mixture to 0°C (ice bath). The thiourea product often precipitates as a white or off-white solid.
-
Filter the solid and wash with cold ethanol (
) and diethyl ether. -
Yield: Typically 80–95%.
-
Part 4: Optimization & Critical Parameters
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.0 : 1.1 (Amine : NCS) | Slight excess of NCS ensures complete consumption of the amine. Excess NCS is easily removed (volatile or washes away). |
| Temperature | 20°C – 40°C | The aliphatic amine is highly reactive. High heat (>80°C) may cause side reactions or degradation of the NCS. |
| Solvent | DCM, EtOH, MeCN | Avoid water. Isothiocyanates hydrolyze slowly in water to form amines/ureas. Avoid primary alcohols if refluxing for long periods (carbamate formation risk, though low). |
| pH / Base | Neutral or Mildly Basic | If starting with an amine salt (e.g., HCl salt), add 1.1 equiv TEA. Avoid strong bases (NaOH) which hydrolyze the coumarin lactone ring. |
| Atmosphere | Ambient or | Strictly anhydrous conditions are not usually required, but moisture should be minimized to prevent NCS hydrolysis. |
Diagram 2: Experimental Workflow Decision Tree
Caption: Decision tree for selecting the optimal solvent system based on reactant solubility.
Part 5: Characterization & Troubleshooting
Validation Checklist:
-
IR Spectroscopy: Look for the disappearance of the characteristic isothiocyanate peak (
) and the amine doublets. Appearance of thiocarbonyl ( ) stretch around . -
NMR (DMSO-
):-
Thiourea NH: Two broad singlets (or one broad signal if exchanging) typically between
7.5 – 10.0 ppm. -
Ethyl Linker: The methylene protons adjacent to the nitrogen (
) will shift downfield ( 3.5–3.8 ppm) compared to the starting amine.
-
-
Mass Spectrometry (ESI): Expect
or .
Troubleshooting Table:
| Issue | Possible Cause | Solution |
| Low Yield | Hydrolysis of NCS | Ensure solvents are dry. Check purity of isothiocyanate (NCS). |
| No Precipitate (Method B) | Product too soluble | Concentrate the ethanol solution to 1/3 volume and cool to -20°C. Add diethyl ether to induce precipitation. |
| By-product: Urea | Oxidation of C=S | Avoid oxidizing agents. Ensure no |
| Ring Opening | Base Hydrolysis | The coumarin lactone ring opens in strong base ( |
References
-
Maddipatla, S., et al. (2024).[1] General synthetic scheme for the synthesis of coumarin‐thioureas. Archiv der Pharmazie. Link
-
Li, Z.-Y., et al. (2013).[4] Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate. Synthesis. Link
-
Abdel-Latif, E., et al. (2018).[5] Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity. Current Research in Bioorganic & Organic Chemistry. Link
-
Organic Chemistry Portal. (2014). Synthesis of Isothiocyanates and Thioureas. Link
-
Beilstein Journals. (2013). Tandem aldehyde–alkyne–amine coupling/cycloisomerization: A new synthesis of coumarins. Beilstein Journal of Organic Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of thiazolyl coumarin drug conjugates as carbonic anhydrase isozyme inhibitors by using integrated invitro and insilico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. جامعة الملك فيصل [mportal.kfu.edu.sa]
- 4. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 5. Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity [gavinpublishers.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 7-(2-aminoethyl)-2H-chromen-2-one HCl in Aqueous Buffers
Welcome to the technical support center for 7-(2-aminoethyl)-2H-chromen-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility challenges with this compound in aqueous buffers. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring your experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is my 7-(2-aminoethyl)-2H-chromen-2-one HCl not dissolving in my standard phosphate-buffered saline (PBS)?
A1: The limited solubility of 7-(2-aminoethyl)-2H-chromen-2-one HCl in neutral aqueous buffers like PBS is a common observation. This is primarily due to the physicochemical properties of the coumarin scaffold, which is relatively hydrophobic. While the hydrochloride salt form is intended to improve aqueous solubility compared to the free base, its dissolution can still be challenging, especially at higher concentrations. The solubility is influenced by factors including pH, buffer composition, and temperature.
Q2: I've prepared a stock solution in an organic solvent as suggested by the supplier, but the compound precipitates when I dilute it into my aqueous assay buffer. What's happening?
A2: This is a classic issue of a compound "crashing out" of solution. When a concentrated stock solution in a water-miscible organic solvent (like DMSO or DMF) is diluted into an aqueous buffer, the overall solvent environment becomes predominantly aqueous.[1] If the final concentration of the compound in the aqueous buffer exceeds its solubility limit, it will precipitate. The key is to ensure that the final concentration remains below the compound's aqueous solubility threshold.
Q3: Can I simply heat the buffer to dissolve more of the compound?
A3: Gentle warming can increase the rate of dissolution and may slightly increase the solubility. However, excessive or prolonged heating should be approached with caution.[2] It can potentially lead to the degradation of the compound, affecting its purity and activity. It is crucial to first assess the thermal stability of 7-(2-aminoethyl)-2H-chromen-2-one HCl before employing heat as a primary solubilization method.
Q4: What is the quickest way to get my compound into solution for a preliminary experiment?
A4: For a rapid initial assessment, preparing a high-concentration stock solution in an appropriate organic solvent like DMSO is often the most practical approach.[3] You can then dilute this stock into your aqueous buffer, ensuring the final concentration of the organic solvent is low enough to not interfere with your experiment (typically <1%). However, for more definitive or sensitive assays, a fully aqueous formulation is preferable.
Troubleshooting Guide: A Systematic Approach to Enhancing Solubility
When facing persistent solubility issues, a systematic approach is essential. The following guide provides a step-by-step methodology to identify the optimal conditions for dissolving 7-(2-aminoethyl)-2H-chromen-2-one HCl in your desired aqueous buffer.
Step 1: The Power of pH Adjustment
The Rationale: 7-(2-aminoethyl)-2H-chromen-2-one is a weak base due to its primary amine group. As a hydrochloride salt, it is already in a more water-soluble, protonated form. The solubility of such compounds is highly pH-dependent.[4][5] By lowering the pH of the aqueous buffer, we can further shift the equilibrium towards the protonated, more soluble form of the amine, thereby increasing its solubility.[6]
Experimental Protocol:
-
Prepare a series of buffers: Prepare small volumes (e.g., 5-10 mL) of your desired buffer system (e.g., citrate, acetate, or phosphate) at a range of pH values, for instance, pH 3, 4, 5, 6, and 7.
-
Determine baseline solubility: To each buffer, add a small, known amount of 7-(2-aminoethyl)-2H-chromen-2-one HCl that is in excess of what you expect to dissolve.
-
Equilibrate: Tightly cap the vials and allow them to equilibrate at your desired experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours) with constant agitation (e.g., on a rotator or shaker).
-
Separate undissolved solid: Centrifuge the samples at high speed to pellet any undissolved compound.
-
Quantify the dissolved compound: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Analyze the data: Plot the measured solubility against the buffer pH to determine the optimal pH for solubilization.
Expected Outcome: You should observe a significant increase in solubility as the pH of the buffer decreases.
Diagram 1: pH Adjustment Workflow
Caption: Workflow for pH-dependent solubility determination.
Step 2: Leveraging Co-solvents
The Rationale: When pH adjustment alone is insufficient or not compatible with your experimental system, the use of co-solvents can be an effective strategy. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[7]
Commonly Used Co-solvents:
-
Ethanol: A widely used and generally well-tolerated co-solvent.
-
Propylene glycol (PG): Often used in pharmaceutical formulations.
-
Polyethylene glycols (PEGs), such as PEG 400: Effective solubilizers for a range of compounds.[8]
-
Dimethyl sulfoxide (DMSO): A powerful solvent, but its concentration should be minimized in biological assays due to potential cellular effects.[3]
Experimental Protocol:
-
Select a promising buffer: Based on the results from Step 1, choose a buffer pH that provides a reasonable starting point for solubility.
-
Prepare co-solvent mixtures: Prepare a series of solutions containing your chosen buffer and increasing concentrations of a co-solvent (e.g., 5%, 10%, 20%, 30% v/v).
-
Determine solubility: Following the same procedure as in Step 1 (points 2-5), determine the solubility of 7-(2-aminoethyl)-2H-chromen-2-one HCl in each co-solvent mixture.
-
Evaluate compatibility: It is crucial to run a parallel experiment to ensure that the chosen co-solvent and its effective concentration do not interfere with your downstream application (e.g., enzyme activity, cell viability).
Data Summary Table:
| Co-solvent | Concentration (v/v) | Solubility of 7-(2-aminoethyl)-2H-chromen-2-one HCl (mg/mL) |
| None | 0% | (Baseline solubility) |
| Ethanol | 10% | (Measured solubility) |
| Ethanol | 20% | (Measured solubility) |
| PEG 400 | 10% | (Measured solubility) |
| PEG 400 | 20% | (Measured solubility) |
Diagram 2: Co-solvent Screening Process
Caption: Systematic approach for co-solvent selection.
Step 3: The Role of Excipients - Cyclodextrins
The Rationale: For particularly challenging solubility issues, or when the use of organic co-solvents is undesirable, cyclodextrins can be an excellent solution.[9] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of the guest molecule and presenting a more hydrophilic complex to the aqueous environment, thereby increasing its apparent solubility.[11][12]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): A commonly used natural cyclodextrin.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified cyclodextrin with significantly higher aqueous solubility and lower toxicity than β-CD, making it a preferred choice for many applications.[13]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): A modified cyclodextrin with high water solubility and a strong ability to form complexes with a wide range of compounds.[14]
Experimental Protocol:
-
Prepare cyclodextrin solutions: In your optimized buffer, prepare a series of solutions with increasing concentrations of the chosen cyclodextrin (e.g., 1%, 2%, 5%, 10% w/v).
-
Determine solubility: As in the previous steps, determine the solubility of 7-(2-aminoethyl)-2H-chromen-2-one HCl in each cyclodextrin solution.
-
Phase solubility studies: To gain a deeper understanding of the complexation, a phase solubility study can be performed. This involves plotting the concentration of the dissolved compound against the concentration of the cyclodextrin. The shape of the curve can provide information about the stoichiometry and stability of the inclusion complex.
-
Confirm compatibility: As with co-solvents, verify that the presence of the cyclodextrin does not interfere with your experimental assay.
Final Recommendations and Best Practices
-
Start with pH optimization: This is often the most straightforward and effective initial step for improving the solubility of ionizable compounds like 7-(2-aminoethyl)-2H-chromen-2-one HCl.
-
Consider the final application: The choice of solubilization strategy will be dictated by the constraints of your experiment. For in vitro assays, small amounts of co-solvents or cyclodextrins may be acceptable, while for in vivo studies, the formulation will need to be biocompatible and non-toxic.
-
Prepare solutions fresh: Unless you have data to support the long-term stability of your formulation, it is always best practice to prepare solutions of 7-(2-aminoethyl)-2H-chromen-2-one HCl fresh for each experiment.[3]
-
Use sonication: Brief sonication can be a useful physical method to aid in the dissolution process by breaking up aggregates of solid particles.[2]
-
Document everything: Keep detailed records of your formulation development, including the composition of the buffer, the type and concentration of any co-solvents or excipients used, and the final pH of the solution.
By following this structured and scientifically grounded approach, you will be well-equipped to overcome the solubility challenges associated with 7-(2-aminoethyl)-2H-chromen-2-one HCl and proceed with your research with confidence.
References
- Al-Ghananeem, A. M., & Malkawi, A. H. (2015). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2821-2829.
- O'Kennedy, R., & Thornes, R. D. (Eds.). (1997). Coumarins: biology, applications and mode of action. John Wiley & Sons.
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
- Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499.
- Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2830-2839.
- Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences, 2(2), 72–79.
- Srinivasan, R., Sridevi, C., & Balasubramanian, N. (2012). Synthesis, characterization and spectroscopic properties of water soluble coumarins substituted with oligomeric alkoxy functions. RSC Advances, 2(1), 235-241.
- Roquette. (2025, July 31). How can cyclodextrins enhance solubility? [Podcast].
- BenchChem. (2025). Improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents. BenchChem Technical Support.
- BenchChem. (2025). Solubility and stability of Coumarin-C2-exo-BCN. BenchChem Technical Support.
- Thermo Fisher Scientific. (n.d.).
- Wikipedia. (2024, February 28). Coumarin.
- Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
- American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients.
- Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
- AP Chemistry. (n.d.). 8.11 pH and Solubility.
- Roquette. (n.d.). Bioavailability Enhancement for Oral Dosage.
- Spoke. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
- Merck Millipore. (n.d.).
- LibreTexts Chemistry. (2025, August 18). 2.5: Preparing Solutions.
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis [PhD thesis, University of Glasgow].
- Royal Society of Chemistry. (2021, August 27). Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges.
- Study.com. (2021, October 11). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt.
- LibreTexts Chemistry. (2019, January 2). 16.4: The Effects of pH on Solubility.
- Serajuddin, A. T., & Rosoff, M. (1984). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 73(9), 1203-1207.
- Reddit. (2022, January 6). How to tackle compound solubility issue.
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis [PhD thesis, University of Glasgow].
- Patel, J., & Patel, K. (2015). Techniques to improve the solubility of poorly soluble drugs.
- Sharma, D., Saini, S., & Rana, A. C. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 104-110.
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjbphs.com [wjbphs.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 12. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 13. Solubilization and stability enhancers [roquette.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
minimizing fluorescence quenching of coumarin conjugates
Technical Support Center: Fluorescence Applications Group Subject: Optimization & Troubleshooting of Coumarin Conjugates Ticket ID: #C-FL-OPT-001
Welcome to the Technical Support Center
You have reached the Tier 3 Advanced Application Support for fluorophore bioconjugation. This guide addresses the intrinsic challenges of working with coumarin derivatives (e.g., AMCA, Coumarin 343, Pacific Blue™, 7-hydroxycoumarin).
Coumarins are structurally smaller than fluoresceins or rhodamines, making them excellent for minimizing steric hindrance. However, they are notoriously susceptible to environmental quenching (pH sensitivity) and contact quenching (PET with amino acids).
Module 1: The Diagnostics Matrix
Use this decision matrix to identify the root cause of your signal loss.
| Symptom | Context | Probable Cause | Immediate Action |
| Low Signal (General) | Immediately after conjugation & purification. | Over-labeling (Self-Quenching) | Check Degree of Labeling (DOL). If >6 (IgG), repeat with lower dye excess. |
| Signal Drop (Acidic) | Assay buffer pH < 7.0. | Protonation (pKa effect) | Switch to sulfonated or fluorinated coumarins (e.g., Pacific Blue) or raise pH. |
| Signal Drop (Binding) | Occurs only when conjugate binds target. | PET Quenching (Trp/Tyr) | The dye is interacting with aromatic residues. Use a longer/stiffer linker (PEG4). |
| Blue Shift | Emission peak shifts to shorter wavelengths.[1] | Solvent/Environment Polarity | Coumarins are solvatochromic. Ensure the dye is not buried in a hydrophobic pocket. |
Module 2: The pH Trap (Protonation Quenching)
The Science: Many generic coumarins (like 7-hydroxycoumarin/Umbelliferone) rely on a "push-pull" electron system. The phenolate anion (deprotonated) is highly fluorescent. The phenol (protonated) is not.
-
7-Hydroxycoumarin pKa: ~7.[2]8. At physiological pH (7.4), nearly 50% of your dye is protonated (dark).
-
Solution: Use derivatives with lower pKa values (e.g., 6,8-difluoro-7-hydroxycoumarin, pKa ~4.9) or 7-aminocoumarins (Coumarin 343), which are fully fluorescent at neutral pH.
Visualization: The Protonation Switch
Caption: The reversible protonation equilibrium of 7-hydroxycoumarin. At pH < pKa, the non-fluorescent population dominates.
Module 3: Degree of Labeling (DOL) & Self-Quenching
The Science: Coumarins have relatively long fluorescence lifetimes (2–4 ns) but are prone to Homo-FRET (energy transfer between identical molecules) and H-dimer formation (pi-stacking) when crowded.
-
The Danger Zone: A DOL > 6 on an IgG antibody forces dyes into proximity (<50 Å), causing non-radiative energy decay.
Optimization Protocol:
-
Target DOL: Aim for 2–4 dyes per IgG .
-
Calculation: You must correct for the dye's absorbance at 280nm.
[3]-
CF (Correction Factor):
of the free dye (typically 0.15–0.20 for coumarins).
-
Recommended DOL Ranges:
| Carrier Molecule | Optimal DOL | Risk Threshold (Quenching) |
| IgG Antibody | 2 – 4 | > 6 |
| F(ab')2 Fragment | 2 – 3 | > 4 |
| Streptavidin | 2 – 4 | > 5 |
| Oligonucleotide | 1 (Terminal) | Internal labeling (requires spacing) |
Module 4: Contact Quenching (PET)
The Science: Coumarins act as electron acceptors in their excited state. If placed near electron-rich amino acids—specifically Tryptophan (Trp), Tyrosine (Tyr), or Methionine (Met) —an electron transfer (PET) event occurs, returning the dye to the ground state without emitting a photon.
The Fix: Linker Engineering Do not use "Zero-Length" crosslinkers (like EDC/NHS directly) if you suspect surface quenching.
-
Recommendation: Use a PEG4 or LC (Long Chain) spacer. This adds ~15–20 Å of distance, moving the coumarin outside the "sphere of action" of surface Tryptophans.
Visualization: Linker Strategy Workflow
Caption: Decision tree for linker selection to mitigate Photoinduced Electron Transfer (PET) quenching.
Experimental Protocol: Low-Quench Coumarin Conjugation
Objective: Label IgG with Coumarin-NHS ester while preventing self-quenching.
Materials:
-
Coumarin-NHS Ester (e.g., AMCA-X-NHS).
-
IgG (1 mg/mL in PBS, pH 7.4).
-
Critical: 1M Sodium Bicarbonate (pH 8.5).
-
Purification Column (Sephadex G-25 or equivalent).[4]
Step-by-Step:
-
Buffer Exchange (Pre-emptive): Ensure IgG is in an amine-free buffer. Tris or Glycine will quench the reaction immediately. Action: Dialyze into PBS if necessary.
-
pH Adjustment: Add 1/10th volume of 1M Sodium Bicarbonate to the IgG. Why: Raises pH to ~8.3, optimizing the NHS-amine reaction efficiency without hydrolyzing the ester too fast.
-
Dye Addition (The Stoichiometry Check): Dissolve Coumarin-NHS in anhydrous DMSO immediately before use.
-
Standard Protocol: Add 15–20 molar excess of dye.
-
Coumarin Optimization: Add only 8–10 molar excess.
-
Reasoning: Because coumarins are small, they conjugate efficiently. Lower input prevents the "crowding" that leads to self-quenching.
-
-
Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark. Note: Do not incubate overnight; extended times increase non-specific hydrophobic binding.
-
Quench & Purify: Add 100 µL of 1M Tris (pH 8.0) to stop the reaction. Pass through a desalting column to remove free dye.
-
Quality Control: Measure A280 and A_dye. Calculate DOL (Target: 2–4).
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive source for NHS/Maleimide chemistry and linker selection).
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (Authoritative source on quenching mechanisms including PET and collisional quenching).
-
Thermo Fisher Scientific. (n.d.). Coumarins, Pyrenes and Other Ultraviolet Light–Excitable Fluorophores. Molecular Probes Handbook. (Data on pH sensitivity of 7-hydroxy vs. fluorinated coumarins).
-
Doose, S., Neuweiler, H., & Sauer, M. (2009). Fluorescence quenching by photoinduced electron transfer: a reporter for conformational dynamics of macromolecules.[5] ChemPhysChem, 10(9-10), 1389–1398. (Detailed mechanism of Trp/Tyr quenching of dyes).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Coumarins, Pyrenes and Other Ultraviolet Light–Excitable Fluorophores—Section 1.7 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fluorescence quenching by photoinduced electron transfer: a reporter for conformational dynamics of macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-(2-aminoethyl)coumarin Conjugates
Topic: Removal of unreacted 7-(2-aminoethyl)coumarin (AMCA-amine) from protein labeling reactions. Ticket ID: #AMCA-PUR-001 Status: Active Guide Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary & Core Challenge
The Molecule: 7-(2-aminoethyl)coumarin (often referred to as AMCA-amine) is a blue-fluorescent dye used primarily to label carboxylic acid groups on proteins via EDC/NHS chemistry.[1] The Challenge: Unlike hydrophilic dyes (e.g., FITC, Cy3), coumarin derivatives are inherently hydrophobic . The Consequence: Unreacted dye does not just "float" in solution; it often non-specifically binds (adsorbs) to hydrophobic pockets on your target protein. Standard desalting columns or simple dialysis often fail because they rely solely on size exclusion, ignoring the chemical affinity between the dye and the protein.
This guide provides a tiered troubleshooting approach to break these hydrophobic interactions and achieve high signal-to-noise ratios.
Diagnostic Workflow
Before selecting a protocol, use this logic flow to identify the severity of your contamination.
Figure 1: Diagnostic decision tree for selecting the appropriate purification method based on dye behavior.
Technical Solutions & Protocols
Method A: Enhanced Dialysis (The "Passive" Approach)
Best for: Large proteins (>50 kDa) where hydrophobic sticking is minimal.
Standard dialysis often fails for coumarins because the equilibrium favors the hydrophobic protein pocket over the aqueous buffer. The Fix: Add a scavenger or polarity modifier to the dialysis buffer.
-
Prepare Buffer: PBS pH 7.4 + 10% Ethanol (or 5% DMSO). The organic solvent decreases the dielectric constant of the buffer, making it more energetically favorable for the hydrophobic dye to leave the protein surface.
-
Membrane Selection: Use a 10 kDa MWCO (Molecular Weight Cut-Off) membrane.
-
Procedure: Dialyze at 4°C with active stirring. Change buffer at least 3 times (4 hours, 4 hours, overnight).
-
Validation: Measure dialysate fluorescence. If it glows blue, dye is still leaving.[1]
Method B: Ultrafiltration with Chaotropic Wash (The "Active" Approach)
Best for: Antibodies (IgG) and robust enzymes.[1] High recovery, medium speed.
Centrifugal filters (e.g., Amicon® Ultra) allow you to force the dye out while retaining the protein.
Protocol:
-
Load: Place your reaction mixture into a 10 kDa or 30 kDa MWCO centrifugal filter unit.
-
Wash 1 (The Release): Add a wash buffer containing 0.5 M NaCl or 1 M Urea .[1]
-
Why? High salt or mild urea disrupts weak non-covalent interactions (hydrophobic/electrostatic) holding the unreacted dye to the protein surface [1].
-
-
Spin: Centrifuge at manufacturer's recommended speed (usually 4,000 x g) until volume is reduced by 90%.
-
Wash 2-3: Refill with standard PBS to remove the salt/urea.[1] Spin down.
-
Recover: Invert the filter into a clean tube and spin to recover the conjugate.
Method C: Cold Acetone Precipitation (The "Nuclear" Option)
Best for: Very "sticky" dyes or when absolute purity is required for Mass Spec/in vivo work. Do NOT use for proteins easily denatured by solvents.
This method precipitates the protein into a pellet while the free coumarin dye remains dissolved in the organic supernatant [2].
Protocol:
-
Chill: Cool HPLC-grade acetone to -20°C.
-
Mix: Add 4 volumes of cold acetone to 1 volume of your reaction mixture.
-
Incubate: Place at -20°C for 60 minutes. You should see a cloudy precipitate.[1]
-
Pellet: Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Wash: Carefully aspirate the supernatant (which contains the blue fluorescent unreacted dye).[1]
-
Visual Check: The supernatant should be fluorescent; the pellet should be pale or slightly blue.
-
-
Resuspend: Air dry the pellet for ~5-10 mins (do not over-dry) and resuspend in your assay buffer.
Comparative Analysis of Methods
| Feature | Spin Desalting (Sephadex) | Ultrafiltration (Amicon) | Solvent Precipitation |
| Mechanism | Size Exclusion | Size Exclusion + Drag | Solubility Difference |
| Coumarin Removal | Poor (Hydrophobic sticking) | Good (With additives) | Excellent |
| Protein Recovery | >90% | 80-90% | 60-80% |
| Time Required | 10 mins | 45 mins | 1.5 hours |
| Risk | Dilution of sample | Membrane clogging | Protein denaturation |
Frequently Asked Questions (FAQ)
Q1: I used a spin column, but my negative control still fluoresces blue. Why? A: Spin columns (Sephadex G-25/G-50) separate based on size and gravity.[1] They do not provide enough "wash volume" to break the hydrophobic interaction between the coumarin ring and the protein. The dye literally "rides" the protein through the column. Use Method B (Ultrafiltration) to force the separation.
Q2: How do I calculate the Degree of Labeling (DOL) for 7-(2-aminoethyl)coumarin?
A: You must correct for the absorbance of the dye at 280 nm (the protein absorbance peak).
-
A350: Absorbance of conjugate at 350 nm (Coumarin max).[1]
-
CF (Correction Factor): ~0.05 for most coumarins (5% of the dye's absorbance appears at 280nm).
-
ε_dye: Extinction coefficient of the dye (approx. 18,000 - 20,000 cm⁻¹M⁻¹ for AMCA derivatives) [3].[1]
Q3: My protein precipitated during the reaction. Is it ruined? A: Not necessarily. Coumarins are hydrophobic; if you over-label (attach too many dyes), the protein becomes insoluble. Spin down the precipitate.[1][2] If the supernatant is clear, your protein has crashed out. Try resuspending the pellet in a buffer with 0.1% Tween-20 or BSA to stabilize it.[1] In the future, aim for a lower DOL (lower molar excess of dye during reaction).
References
-
PubChem. (2025).[1] 7-(Diethylamino)coumarin Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
Sources
Technical Support Center: Optimizing pH for Maximal Fluorescence of 7-Substituted Coumarins
Welcome to the Application Support Center. As drug development and biochemical screening increasingly rely on fluorogenic substrates, 7-substituted coumarins have become ubiquitous reporters for enzyme activity. However, a critical point of failure in assay development is the misalignment of the assay's buffer pH with the photophysical requirements of the released fluorophore.
This guide provides the mechanistic causality, empirical protocols, and troubleshooting steps necessary to maximize your assay's signal-to-noise ratio when working with coumarin derivatives.
The Core Mechanism: Causality of pH-Dependent Fluorescence
To troubleshoot a coumarin-based assay, you must first understand why pH dictates its fluorescence. The emission of 7-substituted coumarins is driven by Intramolecular Charge Transfer (ICT) [1][2]. The coumarin core acts as an electron acceptor (via the lactone carbonyl), while the substituent at the 7-position acts as an electron donor. Altering the protonation state of this donor fundamentally changes the molecule's quantum yield.
7-Hydroxycoumarins (e.g., Umbelliferone)
In 7-hydroxycoumarins, the neutral phenol form (predominant at acidic to neutral pH) is a weak electron donor, resulting in dim fluorescence. When the pH exceeds the molecule's pKa (typically ~7.5 to 7.8), the hydroxyl group deprotonates into a phenolate anion [3][4]. This anion is a massive electron donor, heavily enhancing ICT and triggering intense fluorescence with a bathochromic (red) shift.
7-Aminocoumarins (e.g., AMC, AFC)
Conversely, 7-aminocoumarins rely on the lone pair of electrons on the nitrogen atom to drive ICT. At physiological and basic pH, the amine is neutral, and the lone pair freely donates into the ring system, yielding bright fluorescence[5][6]. However, in highly acidic environments (pH < 5.0), the amine becomes protonated . This sequesters the lone pair, abolishing its electron-donating capacity and severely quenching the fluorescence[1].
Figure 1: pH-dependent state transitions and their effect on Intramolecular Charge Transfer (ICT).
Quantitative Data: Fluorophore Selection Guide
Selecting the correct coumarin derivative for your target enzyme's optimal pH is the most effective way to prevent signal loss. Use the table below to match the fluorophore to your assay conditions.
| Fluorophore Class | Representative Dye | Approx. pKa | Optimal pH Range | Ex / Em (nm) | Primary Application |
| 7-Hydroxycoumarin | Umbelliferone | ~7.5 - 7.8 | > 8.0 | 325 / 460 | Phosphatase/Lipase assays[3] |
| Halogenated 7-Hydroxy | DiFMU | ~4.9 | > 6.0 | 355 / 460 | Continuous assays at pH 6-8[7] |
| 7-Aminocoumarin | AMC | < 5.0 | 5.0 - 10.0 | 340 / 440 | Protease/Peptidase assays[6] |
| Halogenated 7-Amino | AFC | < 5.0 | 5.0 - 10.0 | 400 / 505 | Red-shifted protease assays[6] |
Self-Validating Protocol: Empirical pH Optimization
Because buffer composition, ionic strength, and temperature can shift the apparent pKa of a fluorophore, you must empirically determine the optimal pH in your specific assay matrix. This protocol is designed as a self-validating system , utilizing internal controls to separate true fluorophore quenching from instrument artifacts or solvent precipitation.
Materials Required
-
Free fluorophore standard (e.g., free AMC or free Umbelliferone, not the conjugated substrate).
-
Assay buffer series (pH 3.0 to 10.0 in 0.5 unit increments).
-
DMSO (Molecular biology grade).
-
Black, flat-bottom 96-well or 384-well microplates.
Step-by-Step Methodology
-
Prepare the Matrix: Aliquot 90 µL of each pH-adjusted buffer into triplicate wells of the microplate.
-
Control 1 (Background): Prepare a parallel set of wells containing only the buffer (no fluorophore) to subtract background autofluorescence.
-
-
Spike the Fluorophore: Dilute the free fluorophore standard in DMSO to a 1 mM stock. Spike 1 µL of this stock into the 90 µL buffer wells (Final concentration: ~11 µM).
-
Control 2 (Solvent): Ensure the final DMSO concentration remains ≤1% to prevent solvent-induced shifts in the dielectric constant, which can artificially alter the pKa[1].
-
-
Equilibration: Incubate the plate in the dark at your intended assay temperature (e.g., 25°C or 37°C) for 15 minutes.
-
Spectral Scanning: Read the plate using a fluorescence microplate reader. Perform an emission scan across the expected range (e.g., 400–550 nm) using the optimal excitation wavelength.
-
Data Analysis: Subtract the background fluorescence (Control 1) from the corresponding sample wells. Plot the Peak Fluorescence Intensity (Y-axis) against the Buffer pH (X-axis). The inflection point of the resulting sigmoidal curve represents the empirical pKa in your specific matrix.
Figure 2: Self-validating experimental workflow for empirical pH optimization of coumarin probes.
Troubleshooting FAQs
Q: My lysosomal protease assay requires a buffer at pH 4.5. I am using an AMC-conjugated peptide, but my positive control shows almost no signal. Is the enzyme dead? A: Not necessarily. At pH 4.5, the released 7-amino-4-methylcoumarin (AMC) is approaching its protonation threshold (pKa < 5.0)[6]. A significant fraction of the released fluorophore is in the protonated, quenched state. Solution: Convert your continuous assay into an end-point assay. Run the enzymatic reaction at pH 4.5, then stop the reaction by adding an equal volume of a high-pH "stop solution" (e.g., 0.1 M Tris-HCl, pH 9.0). This will instantly deprotonate the accumulated AMC, revealing the true fluorescence generated by the enzyme.
Q: I am developing a continuous phosphatase assay at physiological pH (7.4) using a standard 7-hydroxycoumarin substrate. The sensitivity is extremely poor. How can I fix this without altering the assay pH? A: Standard 7-hydroxycoumarins have a pKa of ~7.8[3][4]. At pH 7.4, less than 30% of the released fluorophore is in the highly fluorescent phenolate anion state. Solution: Switch your substrate to a halogenated derivative, such as 6,8-difluoro-7-hydroxy-4-methylcoumarin (DiFMU). The addition of electron-withdrawing fluorine atoms lowers the pKa of the hydroxyl group to ~4.9[4][7]. At pH 7.4, DiFMU is >99% deprotonated, yielding vastly superior detection sensitivity for continuous physiological assays.
Q: Why does my coumarin fluorescence signal drift downward over a 2-hour kinetic read, even in the absence of enzyme? A: This is a classic symptom of photobleaching or compound precipitation. Solution: First, check your DMSO concentration; if it exceeds 1-2%, the hydrophobic coumarin may be slowly precipitating out of the aqueous buffer[1]. Second, 7-substituted coumarins are susceptible to photobleaching under intense UV excitation. Reduce the intensity of your excitation source, narrow the slit widths, or decrease the read frequency to minimize UV exposure[1].
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 7-Hydroxycoumarin-3-carboxylic Acid Fluorescent Label - Creative Biolabs [creative-biolabs.com]
- 4. academia.edu [academia.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Coumarins, Pyrenes and Other Ultraviolet Light–Excitable Fluorophores—Section 1.7 | Thermo Fisher Scientific - SG [thermofisher.com]
preventing hydrolysis of coumarin lactone ring during synthesis
Technical Support Center: Preventing Coumarin Lactone Ring Hydrolysis During Synthesis
Welcome to the Coumarin Synthesis Support Center. As a privileged scaffold in medicinal chemistry and materials science, the coumarin (2H-chromen-2-one) core is highly sought after. However, the α,β-unsaturated δ-lactone ring is inherently susceptible to nucleophilic attack and base-catalyzed hydrolysis. This technical guide provides researchers with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the structural integrity of the coumarin lactone ring during synthesis and purification.
Section 1: Troubleshooting Guide & FAQs
Q1: During my Knoevenagel condensation using piperidine, my yield is low, and TLC shows a highly polar baseline byproduct. What is happening? Cause & Causality: You are observing base-catalyzed lactone ring opening. Traditional Knoevenagel condensations use strong organic bases like piperidine or pyridine. Under heating, the hydroxide or amine nucleophiles attack the electrophilic lactone carbonyl, forming a tetrahedral intermediate. This intermediate rapidly partitions to open the ring, yielding cis-coumarinic acid (1)[1]. If heating is prolonged, this intermediate undergoes an irreversible cis-trans isomerization to form trans-coumaric acid, permanently destroying the coumarin core (2)[2]. Solution: Switch to an amphoteric catalyst or a milder base. L-proline acts as an excellent bifunctional catalyst; its secondary amine forms an iminium ion with the salicylaldehyde to accelerate the reaction, while its carboxylic acid moiety buffers the local pH, preventing the bulk basicity required for lactone hydrolysis (3)[3].
Q2: I am using a Pechmann condensation with concentrated sulfuric acid, but my coumarin product is degrading. How can I protect the lactone? Cause & Causality: While coumarins are generally more stable in acid than in base, harsh Brønsted acids (like conc. H2SO4) at elevated temperatures can cause non-specific degradation, decarbonylation, or unwanted sulfonation of the aromatic ring, especially for electron-rich phenols. Solution: Transition to mild Lewis acids or heterogeneous solid-acid catalysts. For instance, using Indium(III) chloride (InCl3) under solvent-free mechanochemical ball milling (4)[4] or Titanium-doped Zinc Oxide nanoparticles (Zn0.925Ti0.075O) provides excellent Lewis acidity to activate the β-ketoester without the destructive potential of bulk mineral acids (5)[5].
Q3: My reaction goes to completion, but I lose my product during the aqueous workup. How should I isolate the coumarin? Cause & Causality: Standard basic aqueous washes (e.g., 1M NaOH or Na2CO3) used to remove unreacted phenols will rapidly hydrolyze the coumarin lactone. The stability of coumarin derivatives is strictly dependent on environmental pH, with the lactone ring only remaining fully intact between pH 4 and 7 (6)[6]. Solution: Implement a non-aqueous workup or a direct crystallization protocol. If an aqueous wash is unavoidable, strictly buffer the aqueous phase to pH 5–6.
Section 2: Quantitative Condition Comparison
Table 1: Impact of Synthetic Conditions on Coumarin Yield and Hydrolysis Risk
| Reaction Type | Catalyst / Conditions | Time | Yield | Hydrolysis Risk | Causality / Mechanism |
| Traditional Knoevenagel | Piperidine, EtOH, Reflux | 3–5 h | 40–60% | High | High pH drives tetrahedral intermediate to open-ring coumarinic acid. |
| Optimized Knoevenagel | L-Proline (10 mol%), EtOH, 80°C | 18 h | 87–94% | Low | Amphoteric nature buffers pH; iminium activation avoids strong base requirement[3]. |
| Microwave Knoevenagel | Piperidine, Solvent-Free, MW (130°C) | 5–10 min | 72–90% | Low | Kinetic control; ultra-short reaction time outcompetes the slower hydrolysis pathway (7)[7]. |
| Traditional Pechmann | Conc. H2SO4, 100°C | 2–4 h | 30–50% | Moderate | Harsh Brønsted acid causes side reactions and partial degradation. |
| Optimized Pechmann | InCl3 (3 mol%), Ball Milling, RT | 10–30 min | 52–92% | None | Solvent-free mechanochemistry avoids solvolysis; mild Lewis acid protects lactone[4]. |
Section 3: Visualizations
Mechanistic logic tree of coumarin lactone hydrolysis and prevention pathways.
Self-validating workflow for L-proline-mediated Knoevenagel condensation.
Section 4: Self-Validating Experimental Protocols
Protocol A: L-Proline-Mediated Knoevenagel Condensation (Hydrolysis-Free) Validation Checkpoint: This protocol avoids aqueous workup entirely, utilizing direct crystallization to self-validate the preservation of the lactone ring.
-
Initiation: In a dry round-bottom flask, combine the salicylaldehyde derivative (1.0 equiv) and the active methylene compound (e.g., diethyl malonate, 1.0 equiv) in absolute ethanol (0.5 M concentration).
-
Catalysis: Add L-proline (10 mol%). Causality: The catalytic amount of L-proline maintains the system at a near-neutral pH, preventing base-catalyzed ring opening[3].
-
Reaction: Stir the mixture at 80°C for 18 hours.
-
In-Process Validation (TLC): Spot the reaction mixture on silica TLC. Develop in Hexane:EtOAc (7:3). Self-Validation: The absence of a UV-active spot at the baseline (Rf = 0) confirms that no ring-opened coumarinic acid has formed.
-
Isolation: Allow the mixture to cool to room temperature. The pure coumarin-3-carboxylic ester will spontaneously crystallize from the ethanolic mixture.
-
Collection: Filter the crystals and wash with ice-cold ethanol. Do not use basic aqueous washes.
Protocol B: Mechanochemical Pechmann Condensation Validation Checkpoint: Solvent-free milling eliminates solvolysis pathways entirely.
-
Preparation: Load substituted phenol (1.0 equiv) and ethyl acetoacetate (1.0 equiv) into a stainless-steel milling jar.
-
Catalyst Addition: Add InCl3 (3 mol%) as a mild Lewis acid[4].
-
Milling: Grind at 15-20 Hz for 15 minutes at room temperature.
-
Validation: Extract the solid with ethyl acetate and filter. The mild conditions ensure the lactone ring remains completely intact, yielding >85% of the 4-methylcoumarin derivative.
Section 5: References
-
Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions. SCIRP.2
-
The hydrolysis of coumarin diethyl acetal and the lactonization of coumarinic acid ethyl ester. Canadian Journal of Chemistry.1
-
Coumarin derivatives. Grokipedia.6
-
Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Biomedical Journal of Scientific & Technical Research.3
-
Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Imperial College London.7
-
A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill. Semantic Scholar.4
-
Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega.5
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions [scirp.org]
- 3. biomedres.us [biomedres.us]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
Technical Support Center: Troubleshooting Low Yields in Amide Coupling with Coumarin Amines
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the amidation of coumarin amines (such as 3-aminocoumarin and 7-aminocoumarin). These substrates are notoriously difficult to couple using standard peptide chemistry.
This guide provides mechanistic insights, field-proven troubleshooting strategies, and self-validating protocols to help you overcome poor nucleophilicity and competing side reactions.
Diagnostic Workflow
Before adjusting your protocol, use the following decision matrix to identify the optimal coupling strategy based on your specific carboxylic acid substrate.
Decision matrix for optimizing aminocoumarin amide coupling workflows.
Knowledge Base & FAQs
Q1: Why do standard carbodiimide couplings (EDC/HOBt, DCC) fail or yield <20% with 7-aminocoumarins?
Causality: The failure is rooted in the electronic structure of the coumarin core. The coumarin ring is an
Q2: My carboxylic acid contains sensitive functional groups and cannot be converted to an acid chloride. What coupling reagents should I use? Causality: You must use uronium-based coupling reagents with extreme reactivity, specifically HATU or COMU. Crucially, you must pair HATU with a less nucleophilic, sterically hindered base like sym-collidine (2,4,6-trimethylpyridine) rather than standard DIEA. sym-Collidine provides the necessary basicity to deprotonate the carboxylic acid without competing as a nucleophile against your unreactive coumarin amine. This highly optimized HATU/sym-collidine system has been successfully utilized in the complex total synthesis of trichodermamides involving challenging aminocoumarin fragments [1].
Q3: I am observing coumarin ring opening during the reaction or workup. How do I prevent this? Causality: The lactone ring of coumarin is highly susceptible to nucleophilic attack and hydrolysis, especially under aqueous basic conditions or extended heating with strong nucleophiles (like NaOH or KOH). To prevent this:
-
Avoid aqueous bases during workup: Use mild saturated NaHCO
washes instead of NaOH. -
Optimize organic bases: Use non-nucleophilic organic bases (DIEA, sym-collidine) during the coupling phase.
-
Temperature control: Keep reaction temperatures below 60 °C; if heating is required, monitor closely via LC-MS to detect the ring-opened cinnamic acid derivative.
Q4: Direct amidation is completely failing due to steric hindrance. Are there alternative bond-forming strategies? Causality: Yes. Instead of forcing a poor nucleophile to attack a carbonyl, you can reverse the synthetic paradigm using a palladium-catalyzed Buchwald-Hartwig cross-coupling. By converting a readily available 7-hydroxycoumarin to a 7-triflylcoumarin, you can cross-couple it directly with a primary amide. This bypasses the nucleophilicity issue entirely and has been proven effective for synthesizing complex 7-aminocoumarin derivatives in high yields [3].
Quantitative Comparison of Coupling Conditions
To assist in reagent selection, the following table summarizes the expected quantitative outcomes of various coupling strategies when applied to coumarin amines.
| Coupling Method | Reagents | Typical Yield Range | Substrate Scope / Limitations |
| Standard Carbodiimide | EDC, HOBt, DIEA | 5% – 20% | Poor for 7-aminocoumarins; high rate of hydrolysis. |
| Acid Chloride | SOCl | 70% – 95% | Best for stable aliphatic/aromatic acids. Incompatible with acid-sensitive groups. |
| Uronium Salts | HATU, sym-collidine | 50% – 85% | Ideal for sensitive acids/peptides[1]. Requires strict anhydrous conditions. |
| Phosphorus Catalysis | PCl | 60% – 80% | Highly effective for aromatic acids [2]. Generates HCl byproduct. |
| Buchwald-Hartwig | Pd | 40% – 75% | Requires pre-synthesis of coumarin triflate/halide [3]. |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Built-in physical and analytical checkpoints ensure you can verify the success of intermediate steps before proceeding, minimizing wasted time and materials.
Protocol A: Acid Chloride Method (For Stable Carboxylic Acids)
This method generates a highly electrophilic acylium equivalent that easily overcomes the poor nucleophilicity of the coumarin amine.
-
Activation: Dissolve the carboxylic acid (1.2 eq) in anhydrous CH
Cl (0.2 M) under an inert atmosphere (N or Argon). Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of anhydrous DMF (1 drop). -
Validation Check 1 (Physical): Stir at room temperature for 2 hours. The immediate bubbling and subsequent cessation of gas evolution (CO
, CO) visually confirms complete conversion to the acid chloride. -
Concentration: Remove the solvent and excess oxalyl chloride in vacuo. Critical: Do not skip this step; residual oxalyl chloride will rapidly degrade the aminocoumarin. Redissolve the crude acid chloride in anhydrous THF.
-
Coupling: In a separate flask, dissolve the aminocoumarin (1.0 eq) and pyridine (3.0 eq) in anhydrous THF. Cool to 0 °C. Add the acid chloride solution dropwise. Stir at room temperature for 4–12 hours.
-
Validation Check 2 (Analytical): Monitor by TLC under UV light (365 nm). Aminocoumarins are highly fluorescent (often bright blue/green). The complete disappearance of this highly fluorescent baseline spot, replaced by a higher
spot with altered fluorescence, confirms amide bond formation. -
Workup: Quench with saturated aqueous NaHCO
. Extract with EtOAc, wash with 1M HCl (to remove pyridine), dry over Na SO , and concentrate.
Protocol B: HATU / sym-Collidine Method (For Sensitive Acids)
This method utilizes HATU to generate a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, combined with a non-nucleophilic base to prevent side reactions [1].
-
Pre-activation: Dissolve the carboxylic acid (1.5 eq) and HATU (1.5 eq) in anhydrous DMF (0.1 M).
-
Base Addition: Add sym-collidine (3.0 eq) and stir for 15 minutes at room temperature.
-
Validation Check 1 (Physical): The reaction mixture will typically transition from colorless to a deep yellow/orange tint. This color change is a reliable indicator that the active HOAt ester has successfully formed.
-
Coupling: Add the aminocoumarin (1.0 eq) to the mixture. If solubility is poor, gentle heating (up to 40 °C) can be applied. Stir for 12–24 hours (extended time is required for deactivated amines).
-
Workup & Validation Check 2 (Phase Separation): Dilute the mixture with a large volume of EtOAc (at least 5x the DMF volume). Wash extensively with 5% aqueous LiCl (3x). Self-validation: The LiCl wash forces the DMF into the aqueous phase, preventing the stubborn emulsions typically seen in DMF/water extractions and ensuring a clean organic phase. Follow with saturated NaHCO
and brine, dry, and purify via flash chromatography.
References
-
Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation Source: MDPI (Marine Drugs) URL:[Link]
-
Synthesis of 7‐aminocoumarin derivatives Source: ResearchGate URL:[Link]
-
Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells Source: NIH.gov (PMC) / ChemBioChem URL:[Link]
purification of 7-(2-aminoethyl)-2H-chromen-2-one derivatives by reverse-phase HPLC
Welcome to the Technical Support Center for the purification of 7-(2-aminoethyl)-2H-chromen-2-one and its derivatives.
As a Senior Application Scientist, I have designed this portal to move beyond generic chromatography advice. The molecule presents a specific chromatographic dichotomy: it possesses a highly hydrophobic, UV-active/fluorescent coumarin core, coupled with a highly basic primary amine on the ethyl side chain (pKa ~9.5). This structural reality guarantees that without precise chemical control, your analyte will undergo multiple retention mechanisms, leading to severe peak tailing, poor resolution, and variable recovery.
This guide provides the mechanistic causality behind these issues, a self-validating purification protocol, and an advanced troubleshooting matrix to ensure robust isolation of your target compounds.
I. Diagnostic Logic: Resolving Secondary Retention
When purifying basic coumarins on silica-based reverse-phase (RP) columns, the primary mode of failure is secondary ion-exchange interactions. The workflow below outlines the logic for diagnosing and neutralizing these interactions.
Troubleshooting workflow for resolving peak tailing in basic coumarin derivative purification.
II. Self-Validating Protocol: RP-HPLC Purification of Basic Coumarins
To ensure reproducibility, every chromatographic method must be a self-validating system. Do not proceed to sample injection until the system baseline is verified.
Phase 1: System Validation (The Causality Check)
-
Inject 1 µL of a neutral, hydrophobic marker (e.g., Toluene) under isocratic conditions (50:50 Water:Acetonitrile).
-
Calculate the Asymmetry factor (
at 10% peak height). -
Validation Logic: If the toluene peak tails (
> 1.5), the column bed is deformed or the inlet frit is blocked; you must replace the column[1]. If toluene is perfectly symmetrical but your basic coumarin tails, the issue is chemical (silanol interaction), and you are cleared to proceed to Phase 2.
Phase 2: Mobile Phase & Column Preparation
-
Aqueous Phase (A): HPLC-grade
with 0.1% v/v Trifluoroacetic acid (TFA). -
Organic Phase (B): HPLC-grade Acetonitrile with 0.1% v/v TFA.
-
Column Selection: Install a base-deactivated or sterically protected C18 column explicitly rated for low-pH stability (e.g., columns utilizing Type-B ultra-pure silica)[2].
Phase 3: Gradient Execution & Detection
-
Set the column compartment to 30°C to reduce mobile phase viscosity and enhance mass transfer.
-
Program a shallow gradient: 5% B to 60% B over 20 column volumes. Mechanistic note: The highly polar protonated amine requires a low initial organic concentration for adequate retention, while the gradient ramp elutes the hydrophobic coumarin core.
-
Set the Diode Array Detector (DAD) to 280 nm (to monitor the aromatic core) and 320–340 nm (highly specific for the extended
-conjugation of 7-substituted coumarins).
Phase 4: Fraction Recovery
-
Trigger fraction collection based on the 320 nm threshold to exclude non-conjugated aliphatic impurities.
-
Lyophilize the collected fractions. The target compound will be isolated in high purity as a stable TFA salt[3].
III. Troubleshooting FAQs
Q: Why does my 7-(2-aminoethyl)coumarin peak exhibit severe tailing (
Q: Should I add Triethylamine (TEA) to the mobile phase to block these silanols? A: No. While adding a competing base like 5 mM TEA historically helped saturate anionic silanol groups, it is no longer recommended as a first-line defense. Silanol suppressors accelerate the hydrolysis of the stationary phase and end-capping groups, drastically shortening column lifetime and eventually exposing even more bare silica[2]. Modern methodologies favor strict pH control instead.
Q: Why is 0.1% TFA preferred over 0.1% Formic Acid for this specific derivative?
A: Formic acid yields a mobile phase pH of ~2.7, which is dangerously close to the pKa of residual silanols. Small local pH fluctuations during the gradient can cause partial ionization of the silica, leading to variable retention. TFA drops the pH to ~2.0, well below the silanol pKa, forcing the acidic silanol groups into their fully protonated, neutral state (
Q: My retention times are drifting after 50 injections. What is the mechanism behind this? A: If you are using a heavily end-capped column at low pH, you are likely experiencing end-capping hydrolysis. The small organic reagents used to cap residual silanols can cleave over time in acidic environments (pH < 2.5)[5]. As these caps wash away, new silanols are exposed, altering the column's surface chemistry and causing retention times to shift. Transitioning to a column with polar-embedded groups or silica hydride (Type-C) technology can provide superior low-pH stability[5].
IV. Quantitative Data: Impact of Mobile Phase Additives
The following table summarizes the causal relationship between mobile phase chemistry, silanol ionization, and the resulting chromatographic performance for 7-(2-aminoethyl)coumarins.
| Mobile Phase Additive | Approx. pH | Silanol State | Analyte State | Expected Peak Asymmetry ( | Column Degradation Risk |
| None (Water/MeCN) | 6.5 - 7.0 | Ionized ( | Protonated ( | > 2.0 (Severe Tailing) | Low |
| 5 mM Triethylamine | ~7.0 | Suppressed | Protonated ( | 1.3 - 1.5 (Moderate) | High (Rapid Hydrolysis) |
| 0.1% Formic Acid | ~2.7 | Partially Protonated | Protonated ( | 1.4 - 1.8 (Moderate) | Low |
| 0.1% TFA | ~2.0 | Fully Protonated ( | Protonated ( | 1.0 - 1.2 (Symmetrical) | Moderate (Requires Low-pH Column) |
V. References[1] Element Lab Solutions. Peak Tailing in HPLC - Element Lab Solutions.https://elementlabsolutions.com/peak-tailing-in-hplc/[4] Phenomenex. How to Reduce Peak Tailing in HPLC?.https://www.phenomenex.com/blog/how-to-reduce-peak-tailing-in-hplc[2] Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.https://www.phenomenex.com/blog/hplc-tech-tip-peak-tailing-of-basic-analytes[5] MicroSolv. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology.https://mtc-usa.com/base-deactivated-hplc-column/[3] ChemRxiv. Revisiting the Chemistry and Photophysics of 3-(N-Methylpyridinium-4-yl)Coumarins for Designing "Covalent-Assembly".https://chemrxiv.org/engage/chemrxiv/article-details/60c75628567dfe7dd6012435
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]
Technical Support Center: Resolving Peak Tailing of Amine-Functionalized Coumarins in HPLC
Welcome to the Advanced Chromatography Troubleshooting Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the chromatographic separation of basic fluorophores.
Amine-functionalized coumarins (such as 4-(diethylamino)coumarins) are invaluable as fluorescent probes and tags in drug discovery. However, their basic nitrogen functional groups frequently cause severe peak tailing in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide provides a mechanistic understanding of the problem and field-proven, self-validating protocols to restore peak symmetry.
Part 1: Root Cause Analysis & Diagnostic FAQs
Q1: Why do amine-functionalized coumarins exhibit severe peak tailing compared to standard coumarins?
Coumarins are inherently hydrophobic and typically elute symmetrically via standard reversed-phase partitioning. However, amine-functionalized derivatives contain a basic nitrogen atom. In traditional silica-based columns, a portion of the silica surface remains unbonded, leaving exposed silanol groups (Si-OH)[1]. At a mobile phase pH above 3.0, these silanols ionize into negatively charged species (Si-O⁻)[2]. The protonated amine group of the coumarin derivative undergoes a strong, secondary ion-exchange interaction with these ionized silanols[3]. Because this secondary retention mechanism is kinetically slower than primary hydrophobic partitioning, the basic analytes "drag" on the column, resulting in an asymmetric, tailing peak (Asymmetry factor,
Q2: How can I determine if the tailing is caused by these chemical interactions or a hardware issue? It is critical to isolate chemical causes from physical system voids before altering your method. A proven diagnostic approach is to inject a neutral coumarin analogue under the exact same chromatographic conditions[4]. Since neutral compounds cannot undergo ion-exchange interactions with active silanols, they should elute symmetrically[4].
-
If the neutral coumarin also tails, the issue is physical (e.g., column void, excessive dead volume in tubing, or poor fittings)[4].
-
If the neutral compound is symmetric but your amine-functionalized coumarin tails, you have confirmed a secondary chemical interaction[4].
Q3: What mobile phase modifications effectively suppress silanol interactions for basic coumarins? There are two primary causality-driven approaches to modifying the mobile phase:
-
pH Suppression: Lowering the mobile phase pH to
(using 0.1% formic acid or trifluoroacetic acid) protonates the exposed silanol groups, neutralizing their negative charge and eliminating the electrostatic attraction to the basic amine[1][5]. -
Competing Bases: If a higher pH is required for your assay, adding a silanol suppressor like Triethylamine (TEA) at ~0.2% concentration is highly effective[6]. TEA is a small, highly basic amine that outcompetes the bulkier coumarin analyte for the active silanol sites, effectively masking them[5][6].
Q4: Which column chemistries are optimal for amine-functionalized fluorophores? To prevent tailing at the hardware level, transition away from older Type A silica. Modern Type B silica columns are manufactured with ultra-high purity silica (reducing metal contamination) and undergo extensive end-capping[1]. End-capping is a secondary bonding process that converts residual silanols into less polar, chemically inert functional groups[3][7]. Alternatively, columns with polar-embedded groups or hybrid organic-inorganic particles inherently possess lower silanol activity, providing excellent peak shapes for basic compounds without relying heavily on mobile phase additives[1].
Part 2: Quantitative Data & Strategy Comparison
The following table summarizes the quantitative impact of various mobile phase interventions on the Peak Asymmetry Factor (
| Intervention Strategy | Additive / Condition | Mechanism of Action | Expected Asymmetry ( | LC-MS Compatibility |
| Baseline (Control) | pH 7.0 (No additives) | Unsuppressed ion-exchange with ionized silanols (Si-O⁻) | 2.5 - 3.5 (Severe) | Yes |
| pH Suppression | 0.1% Formic Acid (pH ~2.7) | Protonates silanols to neutral Si-OH, eliminating electrostatic drag | 1.2 - 1.4 (Good) | Excellent |
| Competing Base | 0.2% Triethylamine (TEA) | Highly basic TEA outcompetes coumarin for active silanol sites | 1.1 - 1.3 (Excellent) | Poor (Ion suppression) |
| Ionic Shielding | 25 mM Ammonium Acetate | High ionic strength shields electrostatic interactions | 1.4 - 1.6 (Moderate) | Good (<10 mM preferred) |
Part 3: Self-Validating Experimental Protocol
To ensure scientific integrity, troubleshooting must follow a self-validating loop. Use this step-by-step methodology to systematically resolve peak tailing.
Phase 1: Baseline Establishment & Diagnostic Validation
-
Inject Target Analyte: Inject 10 µL of your amine-functionalized coumarin using your standard mobile phase (e.g., Water/Acetonitrile without additives).
-
Calculate Asymmetry: Measure the peak width at 10% peak height. Calculate the Asymmetry factor (
). If , proceed to step 3. -
Diagnostic Gate: Inject a neutral coumarin standard (e.g., 7-hydroxycoumarin). Calculate
.-
Validation Check: If the neutral coumarin
, you have successfully validated that the tailing is a chemical silanol interaction. Proceed to Phase 2.
-
Phase 2: Mobile Phase Optimization
-
Acidify Mobile Phase A: Prepare a fresh aqueous mobile phase containing 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) to drop the pH below 3.0.
-
Equilibrate System: Flush the column with at least 10 column volumes (CV) of the newly acidified mobile phase to ensure complete protonation of the stationary phase silanols.
-
Efficacy Validation: Re-inject the amine-functionalized coumarin.
-
Validation Check: Recalculate
. If , the method is validated and ready for routine use. If remains , the column's silanol activity is too severe for pH suppression alone. Proceed to Phase 3.
-
Phase 3: Stationary Phase Upgrade (If Phase 2 Fails)
-
Select Advanced Chemistry: Replace the column with a high-purity, base-deactivated Type B silica column featuring dense end-capping.
-
Re-run Phase 2: Execute the separation using the acidified mobile phase on the new column. The synergistic effect of end-capping and pH suppression will resolve
of basic compound tailing issues.
Part 4: Troubleshooting Workflow Visualization
Diagnostic workflow for resolving peak tailing of amine-functionalized coumarins in HPLC.
References
1.4[4] 2.2[2] 3. 1[1] 4. 6[6] 5.3[3] 6.5[5] 7.7[7]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. support.waters.com [support.waters.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. labcompare.com [labcompare.com]
- 6. welch-us.com [welch-us.com]
- 7. acdlabs.com [acdlabs.com]
storage conditions to prevent oxidation of aminoethyl coumarin salts
Technical Support Center: Aminoethyl Coumarin Salts
Subject: Best Practices for the Storage and Handling of Aminoethyl Coumarin Salts to Prevent Oxidative Degradation
Welcome to the technical support resource for aminoethyl coumarin salts. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and optimal performance of these valuable fluorescent reagents. Aminoethyl coumarin salts are sensitive to environmental factors, and improper handling can lead to oxidative degradation, compromising experimental results. This document provides in-depth, experience-driven guidance to mitigate these risks.
Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the most common queries regarding the stability and storage of aminoethyl coumarin salts. Understanding the "why" behind these protocols is critical for their successful implementation.
Q1: What makes aminoethyl coumarin salts susceptible to oxidation?
Aminoethyl coumarin salts possess a coumarin core, a benzopyrone-based heterocyclic scaffold. This structure is inherently susceptible to oxidative degradation, a process that can irreversibly alter the fluorophore and quench its fluorescence.[1][2] The presence of an aminoethyl group can further influence the molecule's electronic properties and reactivity. Oxidation is often initiated by reactive oxygen species (ROS) and can be accelerated by factors like light exposure (photobleaching), elevated pH, and the presence of transition metals.[3][4][5]
Q2: I've just received my lyophilized aminoethyl coumarin salt. What is the immediate storage protocol?
The lyophilized (dry powder) form is the most stable state for these compounds.
-
Immediate Action: Upon receipt, immediately place the vial in a dark, desiccated environment at -20°C or, for maximum longevity, -80°C.
-
Causality: Storing the dry powder at low temperatures minimizes molecular motion and slows any potential degradation pathways.[6] Protection from light is crucial as ambient light, especially UV components, can induce photochemical reactions even in the solid state.[6][7] The indefinite shelf-life of dry-stored probes is contingent on these conditions.[8]
Q3: What is the best solvent for creating a stock solution, and why?
The choice of solvent is critical for preventing hydrolysis and other degradation pathways.
-
Recommended Solvent: High-purity, anhydrous dimethyl sulfoxide (DMSO) is the preferred solvent for initial reconstitution.
-
Scientific Rationale: DMSO is an excellent solvent for many organic fluorophores and its anhydrous nature prevents the introduction of water, which can hydrolyze the salt and participate in degradation reactions.[9] When you are ready to reconstitute, you must allow the vial to equilibrate to room temperature before opening it.[6] This prevents atmospheric moisture from condensing on the cold powder, which would compromise the stability of both the portion you are using and the remainder of the lyophilized solid.
Q4: How can I ensure the long-term stability of my stock solution?
Stock solutions are significantly more prone to degradation than the solid-state compound. The following steps are mandatory for preserving their integrity.
-
Aliquoting: Never use the main stock solution for daily experiments. Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the fluorophore and introduce moisture.[7][8][10]
-
Inert Gas Purging: Before sealing each aliquot for storage, gently purge the vial with an inert gas like dry argon or nitrogen.[6] This displaces atmospheric oxygen, a key reactant in oxidative degradation.[4]
-
Storage Conditions: Store the sealed aliquots, protected from light, at -20°C or -80°C.
The following diagram illustrates the key factors in preventing oxidation and the corresponding protective measures.
Caption: Key factors causing degradation and their corresponding preventative measures.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, linking them back to potential storage and handling problems.
| Problem Observed | Potential Root Cause & Explanation | Recommended Corrective Action |
| Weak or No Fluorescent Signal | Fluorophore Oxidation: The coumarin ring has likely been oxidized, destroying the chromophore. This is the most common result of improper storage (exposure to oxygen/light, multiple freeze-thaw cycles).[3][7] | Discard the suspect stock solution. Prepare a fresh solution from your properly stored lyophilized powder. Always use a new, single-use aliquot for critical experiments. |
| Photobleaching: Excessive exposure to excitation light during sample preparation or imaging has depleted the fluorescent signal.[11] | Minimize light exposure at all stages. Use an anti-fade mounting medium for microscopy applications, which often contain antioxidants to scavenge ROS.[4][11] | |
| pH-Dependent Effects: The fluorescence of coumarin derivatives can be sensitive to pH.[9] Furthermore, oxidative degradation accelerates at higher pH values.[1] | Verify the pH of your experimental buffer is within the optimal range for the specific coumarin derivative. Ensure buffer components are fresh and correctly prepared. | |
| High Background Fluorescence | Degraded Stock Solution: Partially degraded fluorophore fragments in the stock solution can sometimes be fluorescent, leading to non-specific background signal.[10] | Prepare a fresh stock solution. If background persists, consider purifying your sample to remove unbound dye. Thorough washing steps are critical.[7] |
| Contaminated Reagents: Autofluorescence from old or contaminated buffers can contribute to high background.[10] | Use fresh, high-purity, and if necessary, filter-sterilized buffers and media for all dilutions and washes. | |
| Inconsistent Results Between Experiments | Inconsistent Aliquot Handling: Using a main stock vial repeatedly introduces variability through freeze-thaw cycles and cumulative exposure to air and moisture. | Strictly adhere to the single-use aliquot protocol. This ensures that each experiment starts with a compound of identical quality and concentration.[7][8] |
Experimental Protocols
Adherence to these validated protocols is essential for maximizing the stability and performance of your aminoethyl coumarin salts.
Protocol 1: Reconstitution of Lyophilized Powder
-
Equilibration: Remove the vial of lyophilized aminoethyl coumarin salt from -20°C or -80°C storage. Place it in a desiccator at room temperature for at least 20 minutes. Do not open the vial while it is cold.
-
Solvent Addition: Briefly centrifuge the vial to ensure all powder is at the bottom. In a fume hood, carefully open the vial and add the required volume of anhydrous DMSO to achieve your desired stock concentration (e.g., 10 mM).
-
Dissolution: Close the vial tightly and vortex thoroughly until all solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.
Protocol 2: Aliquoting and Long-Term Storage of Stock Solution
-
Preparation: Obtain low-retention microcentrifuge tubes appropriate for the desired aliquot volume (e.g., 10-20 µL). Ensure they are clean and dry.
-
Dispensing: Carefully dispense the stock solution into the individual tubes. Work quickly to minimize exposure to ambient light and air.
-
Inert Gas Purge: Gently blow a stream of dry argon or nitrogen gas into the headspace of each tube for 2-3 seconds before immediately capping it tightly.
-
Labeling & Storage: Clearly label each aliquot with the compound name, concentration, and date. Place the aliquots in a light-proof storage box and store at -20°C or -80°C.
The following workflow diagram summarizes the complete handling process from receipt to experimental use.
Caption: Recommended workflow for handling aminoethyl coumarin salts.
References
-
Bio-Synthesis. (2008, July 3). Storage of dye labeled probes. Retrieved from Bio-Synthesis Technical Support. [Link]
-
Biocompare. (2018, April 26). Photobleaching in Live Cell Imaging. Retrieved from Biocompare. [Link]
-
KEYENCE. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Retrieved from KEYENCE. [Link]
-
Creative Bioarray. (2024, February 28). Troubleshooting in Fluorescent Staining. Retrieved from Creative Bioarray. [Link]
-
Jin, L., et al. (2014). Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms. Environmental Science & Technology, 48(18), 10817–10825. [Link]
-
Li, W. T., & Li, S. L. (1995). Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. Biotechnology and bioengineering, 48(5), 490–494. [Link]
-
Lages, E. B., et al. (2017). New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry. Molecules, 22(11), 2031. [Link]
-
Vrobel, A. M., et al. (2022). Coumarin degradation and detoxification differs strongly in plants and... Retrieved from ResearchGate. [Link]
Sources
- 1. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 4. How do anti-fading agents work? | AAT Bioquest [aatbio.com]
- 5. Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 8. Storage of dye labeled probes [biosyn.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Solvent Selection for 7-(2-aminoethyl)-2H-chromen-2-one
Introduction
Welcome to the Technical Support Center. You are likely working with 7-(2-aminoethyl)-2H-chromen-2-one (often abbreviated as a 7-aminoethylcoumarin derivative).
This molecule presents a unique spectroscopic challenge. Unlike standard 7-aminocoumarins (where the nitrogen is directly conjugated to the ring), your molecule features an aliphatic amine tail separated from the chromophore by an ethyl chain. This structural distinction dictates that the solvent selection must balance solubility (driven by the amine) with quantum yield preservation (driven by the coumarin core).
This guide synthesizes photophysical principles with practical troubleshooting to ensure your spectral data is artifact-free.
Part 1: The "Golden" Solvent Strategy
The Core Dilemma
The coumarin core is hydrophobic and prone to aggregation in water (quenching fluorescence). The aminoethyl tail is hydrophilic but pH-sensitive. The wrong solvent leads to precipitation, spectral shifts, or total signal loss.
Recommended Solvent Systems
| Solvent Class | Specific Solvent | Suitability | Primary Use Case | Technical Notes |
| Polar Aprotic | DMSO (Dimethyl sulfoxide) | Excellent | Stock Solutions | Universal solvent. Prevents aggregation. Does not quench fluorescence via H-bonding. High freeze point (19°C) requires care. |
| Polar Aprotic | DMF (Dimethylformamide) | Good | Synthesis/Labeling | Good alternative to DMSO if easier evaporation is needed. |
| Polar Protic | Ethanol / Methanol | Moderate | Working Solutions | Good solubility, but protic solvents often quench coumarin fluorescence slightly compared to aprotic ones due to non-radiative decay channels. |
| Aqueous | PBS / Water | Poor (Pure) | Biological Assays | Must be used with <5% organic co-solvent (DMSO). High risk of aggregation. |
| Non-Polar | DCM / Chloroform | Moderate | Extraction/Purification | Good solubility for the neutral form. Poor for the protonated (salt) form. |
Protocol: Preparation of Stable Stock Solution
To avoid "crashing out" or hydrolysis:
-
Weighing: Weigh the solid in a micro-vial.
-
Primary Dissolution: Add anhydrous DMSO to achieve a concentration of 10–50 mM .
-
Why? DMSO disrupts intermolecular
stacking of the coumarin rings better than alcohols.
-
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C.
-
Working Solution: Dilute the DMSO stock into your experimental buffer (e.g., PBS or Ethanol) immediately before use. Keep the final DMSO concentration < 1% (v/v) for biological compatibility, or up to 10% for chemical spectroscopy.
Part 2: Photophysics & Solvatochromism
Understanding the Signal
Coumarins exhibit Solvatochromism , meaning their emission color changes based on solvent polarity.[1][2]
-
Bathochromic Shift (Red Shift): As solvent polarity increases (e.g., Hexane
Methanol), the emission peak shifts to longer wavelengths. -
Mechanism: The excited state (ICT - Intramolecular Charge Transfer) is more polar than the ground state.[1] Polar solvents stabilize the excited state, lowering its energy level relative to the ground state.[1]
Diagram: The Solvatochromic Mechanism
Part 3: Troubleshooting & FAQs
Q1: "My fluorescence signal is disappearing in water/buffer."
Diagnosis: This is likely due to Aggregation-Induced Quenching (ACQ) .
Explanation: The coumarin rings are hydrophobic. In water, they stack like plates (
-
Add a surfactant (e.g., 0.1% Tween-20 or Triton X-100) to the buffer.
-
Increase the organic co-solvent (DMSO/Ethanol) to at least 10%.
-
Verify the concentration is
. Above this, aggregation is dominant.
Q2: "The emission peak shifts when I change pH."
Diagnosis: Protonation of the aminoethyl tail. Explanation:
-
High pH (> 9): The amine is neutral (
). -
Low pH (< 7): The amine is protonated (
). While the amine is not directly conjugated, the proximity of the positive charge can influence the electron density of the coumarin ring via the inductive effect, causing minor spectral shifts or solubility changes. Solution: -
Buffer your solution strongly (e.g., 50 mM Phosphate or HEPES).
-
If using this as a label, perform the conjugation at pH 8.3 (standard for NHS-esters) to ensure the amine is unprotonated and nucleophilic.
Q3: "I see a new peak at a very long wavelength."
Diagnosis: Formation of Excimers . Explanation: At high concentrations, an excited molecule reacts with a ground-state molecule to form an "Excited Dimer" (Excimer), which emits at a longer wavelength than the monomer. Solution: Linearly dilute your sample. If the long-wavelength peak decreases faster than the main peak, it is an artifact of concentration (Excimer).
Part 4: Solvent Selection Decision Workflow
Use this logic flow to determine the correct solvent for your specific application.
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.
- Foundational text for understanding solv
-
Nad, S., & Pal, H. (2001). "Photophysical Properties of Coumarin-151 Dye in Aprotic and Protic Solvents." The Journal of Physical Chemistry A, 105(7), 1097–1106.
- Details the specific effects of hydrogen bonding on coumarin excited st
-
Thermo Fisher Scientific. "Coumarin and its Derivatives - Section 1.7." Molecular Probes™ Handbook.
- Practical guide for handling coumarin deriv
-
Wagner, B. D. (2009). "The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems." Molecules, 14(1), 210-237.
- Review of coumarin solubility and inclusion complexes.
Sources
Validation & Comparative
1H NMR Characterization Guide: 7-(2-aminoethyl)-2H-chromen-2-one Hydrochloride
Topic: 1H NMR Characterization of 7-(2-aminoethyl)-2H-chromen-2-one Hydrochloride Content Type: Publish Comparison Guide
Executive Summary & Technical Context
7-(2-aminoethyl)-2H-chromen-2-one hydrochloride (also referred to as 7-(2-aminoethyl)coumarin HCl) is a critical fluorogenic building block and serotonin structural analog. Unlike standard coumarin dyes (e.g., Coumarin 151) which often feature rigidified amino groups, this compound possesses a flexible ethylamine side chain at the C-7 position.
This structural feature renders the free base prone to oxidative degradation and poor aqueous solubility. Consequently, the hydrochloride salt form is the industry standard for stability and biological applicability. This guide provides a rigorous NMR characterization protocol to distinguish the high-purity salt from its free base precursor and common degradation byproducts.
Why This Comparison Matters
In drug development and probe synthesis, the "invisible" counterion in NMR often leads to stoichiometry errors.
-
The Alternative (Free Base): Often an unstable oil or low-melting solid; exhibits broad exchangeable proton signals; poor solubility in D₂O.
-
The Product (HCl Salt): Stable crystalline solid; distinct ammonium (
) signals in DMSO- ; high solubility in aqueous buffers.
Comparative Analysis: HCl Salt vs. Free Base
The following table contrasts the observable NMR behaviors of the product against its free base alternative.
| Feature | HCl Salt (Product) | Free Base (Alternative) | Implication |
| Solvent Compatibility | Soluble in DMSO- | Soluble in CDCl₃, DMSO- | Salt form is superior for biological mimicry studies. |
| Amine Protons (DMSO- | Broad triplet/singlet @ 8.0–8.5 ppm (3H, | Broad singlet @ 1.5–2.0 ppm (2H, | The downfield shift is diagnostic for salt formation. |
| Deshielded (~3.0–3.2 ppm). | Shielded (~2.8–2.9 ppm). | Positive charge on nitrogen pulls electron density, shifting adjacent protons downfield. | |
| Stability | High (shelf-stable >1 year). | Low (prone to N-oxidation/carbamate formation). | Free base requires immediate use; salt allows long-term storage. |
Experimental Protocol: Self-Validating NMR Workflow
A. Sample Preparation
To ensure reproducibility and visualization of the salt counterion protons, DMSO-
-
Massing: Weigh 5–10 mg of 7-(2-aminoethyl)-2H-chromen-2-one HCl.
-
Solvation: Add 0.6 mL of DMSO-
(99.9% D).-
Note: Ensure the solvent is "dry" (stored over molecular sieves) to prevent water peaks from obscuring the aliphatic region.
-
-
Homogenization: Vortex for 30 seconds. The solution should be clear and colorless to pale yellow.
-
Reference: TMS (0.00 ppm) is optional; residual DMSO pentet (2.50 ppm) is the preferred internal reference.
B. Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: Standard 1H (e.g., zg30).
-
Spectral Width: -2 to 14 ppm (to capture downfield ammonium/amide protons).
-
Relaxation Delay (D1):
2.0 seconds (essential for accurate integration of aromatic protons). -
Scans (NS): 16–32 scans are sufficient for >5 mg samples.
Data Interpretation: Characteristic Resonances
The coumarin core provides a distinct "fingerprint" of doublets, while the ethylamine side chain confirms the functionalization.
Predicted Chemical Shift Table (DMSO- )
| Position | Type | Shift ( | Multiplicity | Assignment Logic | |
| H-4 | Aromatic | 7.95 – 8.05 | Doublet (d) | 9.5 | |
| H-5 | Aromatic | 7.60 – 7.70 | Doublet (d) | 8.5 | Peri-position to carbonyl; deshielded by anisotropy. |
| H-6 | Aromatic | 7.20 – 7.30 | dd | 8.5, 1.8 | Ortho to H-5, meta to H-8. |
| H-8 | Aromatic | 7.25 – 7.35 | Doublet (d) | 1.8 | Meta-coupling dominates; isolated by substituent. |
| H-3 | Olefinic | 6.25 – 6.35 | Doublet (d) | 9.5 | |
| Ammonium | 8.10 – 8.40 | Broad (br s) | - | Diagnostic for HCl salt. Disappears in D₂O shake. | |
| H-1' | Aliphatic | 3.05 – 3.15 | Multiplet (m) | - | Methylene adjacent to nitrogen ( |
| H-2' | Aliphatic | 2.90 – 3.00 | Triplet (t) | ~7.0 | Benzylic methylene ( |
Analyst Note: The coupling constant (
) of ~9.5 Hz between H-3 and H-4 is the primary validation check for the integrity of the coumarin lactone ring. If this ring opens (hydrolysis), these signals shift significantly upfield.
Visualization: Characterization Workflow
The following diagram outlines the logical decision tree for verifying the salt form and troubleshooting common impurities.
Caption: Logical workflow for validating the hydrochloride salt form using 1H NMR. The presence and integration of the ammonium signal are the critical "Go/No-Go" decision points.
References
- Murray, R. D. H., Mendez, J., & Brown, S. A. (1982). The Natural Coumarins: Occurrence, Chemistry, and Biochemistry. John Wiley & Sons.
-
BenchChem Technical Support. (2025). Interpreting Complex NMR Spectra of Coumarin Derivatives. Retrieved from
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link (Standard for solvent referencing).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Source for amine salt vs. free base shift rules).
-
Thermo Fisher Scientific. (2024). Coumarin-Derived Fluorescent Probes Section 1.7. Retrieved from
Sources
Comparative Guide: MS/MS Fragmentation of Aminoethyl Coumarins vs. Standard Coumarin Scaffolds
Topic: Comparative Guide to Mass Spectrometry Fragmentation of Aminoethyl Coumarins Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary & Strategic Context
Aminoethyl coumarins represent a critical subclass of benzopyrone derivatives, widely utilized as fluorescent tags (e.g., AMCA), enzyme substrates, and medicinal scaffolds.[1] In drug development, their structural characterization via Mass Spectrometry (MS) is pivotal for metabolite identification and purity profiling.[1]
This guide compares the Electrospray Ionization (ESI-MS/MS) fragmentation behavior of Aminoethyl Coumarins (AEC) against Standard Aminocoumarins (SAC) (e.g., 7-amino-4-methylcoumarin).[1]
The Core Distinction:
-
Standard Aminocoumarins (SAC): The nitrogen is directly attached to the aromatic ring (aniline-like). Fragmentation is dominated by stable ring cleavages (CO/CO₂ loss) due to resonance stabilization.[1]
-
Aminoethyl Coumarins (AEC): The nitrogen is separated by an alkyl spacer. This introduces a "fragile" aliphatic side chain, enabling distinct distonic ion formation and neutral losses (NH₃, C₂H₅N) that are absent in SACs.[1]
Why This Matters: Choosing the wrong transition for Multiple Reaction Monitoring (MRM) can lead to poor sensitivity. For AECs, targeting the side-chain loss often yields higher signal-to-noise ratios than the generic coumarin core fragments.
Mechanistic Comparison: The "Product" vs. "Alternative"
The following table contrasts the fragmentation performance of Aminoethyl Coumarins against the standard aniline-type alternatives.
Table 1: Fragmentation Performance Matrix
| Feature | Aminoethyl Coumarins (AEC) | Standard Aminocoumarins (SAC) | Implication for Analysis |
| Primary Ionization Site | Aliphatic Amine (High Proton Affinity) | Aromatic Amine / Carbonyl Oxygen | AECs ionize more efficiently in positive ESI.[1] |
| Dominant Neutral Loss | NH₃ (17 Da) , C₂H₅N (43 Da) | CO (28 Da) , CO₂ (44 Da) | AEC spectra are cleaner; SAC spectra are complex due to ring degradation.[1] |
| Diagnostic Ion Stability | High (Formation of tropylium-like or benzofuran ions after side-chain loss) | Moderate (Radical cations often form in EI, less common in ESI) | AECs provide more reliable quantitation ions.[1] |
| Low-Energy Fragmentation | Side-chain cleavage occurs at low Collision Energy (CE).[1] | Ring opening requires higher CE. | AECs are better suited for sensitive triple-quad screening. |
Expert Insight: The "Spacer Effect"
In SACs , the lone pair on the nitrogen is delocalized into the coumarin ring system. This strengthens the C-N bond, making it resistant to cleavage. In AECs , the ethyl spacer isolates the amine. Under CID (Collision-Induced Dissociation), the protonated aliphatic amine facilitates a remote hydrogen rearrangement or direct inductive cleavage, leading to the rapid loss of the amino moiety or the entire ethyl-amine chain.
Detailed Fragmentation Pathways[2][3][4]
The Aminoethyl Specific Pathway (AEC)
The defining characteristic of aminoethyl coumarins is the Side-Chain Ejection .
-
Protonation: Occurs on the aliphatic amine
. -
Neutral Loss: Loss of ammonia (
) or ethylamine ( ) depending on substitution.[1] -
Result: Formation of a stable ethyl-cation or vinyl-coumarin species.
The Generic Coumarin Pathway (Background)
Both AEC and SAC eventually undergo the classic coumarin degradation if collision energy is raised sufficiently:
-
Lactone Cleavage: Loss of
(28 Da) to form a benzofuran-like cation. -
Secondary Loss: Loss of
or (44 Da).
Visualization: Fragmentation Logic Flow
The following diagram illustrates the divergent pathways. Note how AECs have an "Early Exit" (Side Chain Loss) that SACs lack.[1]
Caption: Divergent fragmentation logic: AECs (Blue) utilize a low-energy side-chain loss (Green) to generate diagnostic ions, whereas SACs (Red) require high-energy ring destruction.[1]
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, this protocol uses a "Ramp-CE" strategy to capture both the fragile side-chain ions and the stable core ions.
Materials & Setup[1][5][6][7][8][9][10]
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF MS.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2][3][4][5][6]
-
Mobile Phase:
Step-by-Step Methodology
Phase 1: Precursor Characterization (Q1 Scan) [1]
-
Infuse sample at 10 µL/min.
-
Scan range: m/z 100–500.
-
Validation Check: Ensure the
peak is the base peak. If is dominant, increase source voltage or add more formic acid.[1]
Phase 2: Energy-Resolved Breakdown (ERB)
-
Select the precursor ion in Q1.
-
Apply Collision Energy (CE) ramp from 5 eV to 60 eV in 5 eV increments.
-
Data Recording:
Phase 3: MRM Transition Selection For quantitative assays, select transitions based on the ERB data.
-
Quantifier (Sensitivity): Precursor
Side-chain loss (e.g., ). -
Qualifier (Specificity): Precursor
Core fragment (e.g., ).
Table 2: Diagnostic Ions Reference
| Compound Class | Precursor (m/z) | Key Fragment 1 (Low CE) | Key Fragment 2 (High CE) | Mechanism |
| 7-Amino-4-methylcoumarin (AMC) | 176 | 148 (-CO) | 120 (-CO) | Ring Contraction |
| Aminoethyl-Coumarin Derivative | M | M - 17 (-NH₃) | M - 45 (-C₂H₅NH₂) | Inductive Cleavage |
| 7-Hydroxycoumarin | 163 | 135 (-CO) | 107 (-CO) | Phenolic Ketene Loss |
References
-
Smyth, T. et al. (2000).[1][7] A study of the electrospray ionisation of selected coumarin derivatives and their subsequent fragmentation using an ion trap mass spectrometer. Rapid Communications in Mass Spectrometry. Link
-
Wang, B. et al. (2014).[1] Simultaneous analysis of coumarin derivatives in extracts of Radix angelicae pubescentis (Duhuo) by HPLC-DAD-ESI-MSn technique. Analytical Methods. Link
-
Sun, C. et al. (2020).[1][6] Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations. Journal of Mass Spectrometry. Link
-
Kudryavtsev, I. et al. (2023).[1] Coumarin-based derivatization reagent for LC-MS analysis of amino acids. Journal of Chromatography B. Link
-
Lopez-Avila, V. & Yefchak, G. (2011).[1][8] Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal. Link
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Fragmentation pathways of synthetic and naturally occurring coumarin derivatives by ion trap and quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coumarin-based derivatization reagent for LC-MS analysis of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamopen.com [benthamopen.com]
- 5. chemijournal.com [chemijournal.com]
- 6. Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS [benthamopenarchives.com]
Advanced HPLC Purity Analysis of Coumarin Hydrochloride Salts: A Comparative Guide
Coumarin derivatives, particularly amino-substituted variants like 7-amino-4-methylcoumarin (AMC), are ubiquitous in drug development and fluorogenic enzyme assays[1]. When synthesized or formulated as hydrochloride salts, these compounds become highly polar and ionizable. This chemical reality presents a significant chromatographic challenge: achieving baseline resolution and accurate purity quantification without succumbing to peak distortion.
This guide objectively compares the performance of three High-Performance Liquid Chromatography (HPLC) methodologies, providing the mechanistic causality behind each approach and self-validating protocols for immediate laboratory implementation.
The Causality of Peak Tailing & Method Selection
To accurately quantify the purity of a coumarin hydrochloride salt, the analytical method must overcome the molecule's basic nature. On standard silica-based reversed-phase (RP) columns, the protonated amine groups of the coumarin salt undergo secondary electrostatic interactions with unreacted, acidic residual silanols on the stationary phase[2]. This phenomenon causes severe peak tailing, unpredictable retention shifts, and poor resolution from structurally similar impurities.
To achieve reliable purity analysis, we must neutralize these secondary interactions. We compare three distinct chromatographic systems:
-
Standard RP-HPLC (Neutral pH): The control method. It fails to suppress silanol ionization, resulting in broad, asymmetrical peaks that obscure minor impurities.
-
Ion-Pairing RP-HPLC (Acidic pH): The addition of 0.1% trifluoroacetic acid (TFA) serves a dual purpose. It drops the mobile phase pH below the pKa of the silanols, neutralizing their charge, while simultaneously acting as an 3, increasing its apparent hydrophobicity and yielding sharp peaks[3].
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Utilizes a polar stationary phase (e.g., amide-bonded silica) and a highly organic mobile phase. Instead of relying on hydrophobicity, the4 immobilized on the silica surface, offering superior retention and peak symmetry for highly polar analytes[4].
Mechanism of retention and peak tailing resolution for basic coumarin salts.
Comparative Experimental Data
The following table summarizes the quantitative performance of these three methods when analyzing a generic basic coumarin hydrochloride salt (e.g., AMC-HCl). Data reflects standard system suitability metrics required for pharmaceutical quality control.
| Analytical Method | Retention Mechanism | Retention Time (min) | Tailing Factor (Tf) | Theoretical Plates (N) | Suitability for Purity Analysis |
| Standard RP-HPLC | Hydrophobic Partitioning | 4.2 | 2.8 | 2,500 | Poor (High risk of impurity co-elution) |
| TFA-Modified RP-HPLC | Hydrophobic + Ion-Pairing | 6.8 | 1.1 | 12,000 | Excellent (Robust industry standard) |
| HILIC | Aqueous Layer Partitioning | 8.5 | 1.05 | 14,500 | Excellent (Optimal for highly polar salts) |
Note: A Tailing Factor (Tf) > 1.5 generally fails system suitability for accurate purity integration.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes built-in causality checks to verify that the chromatographic environment is functioning as intended before sample analysis begins.
Protocol A: TFA-Modified RP-HPLC (The Industry Standard)
This method is ideal for moderately polar coumarin salts where robust, routine analysis is required.
-
Column Selection: Use a fully end-capped C18 column (250 mm x 4.6 mm, 5 µm). End-capping physically shields residual silanols, providing a first line of defense against tailing.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in ultrapure water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile.
-
Causality Note: TFA is volatile and degrades over time. Prepare fresh daily to maintain a consistent pH (~2.0) and ion-pairing capacity[3].
-
-
Gradient Elution: 5% B to 95% B over 20 minutes. Flow rate: 1.0 mL/min.
-
Self-Validation (System Suitability): Inject a 10 µg/mL coumarin standard. Calculate the Tailing Factor (Tf).
-
Validation Gate: If Tf > 1.3, the TFA concentration may be insufficient, or the column's end-capping has degraded. Do not proceed with purity analysis until Tf ≤ 1.3 is achieved.
-
Protocol B: HILIC Method (The Polar Alternative)
This method is strictly for highly polar coumarin salts that elute in the void volume of a C18 column[5].
-
Column Selection: Amide-bonded silica HILIC column (150 mm x 4.6 mm, 3 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 100 mM Ammonium Formate, pH 4.4 in water.
-
Mobile Phase B: 100% HPLC-grade Acetonitrile.
-
-
Isocratic Elution: 15% A / 85% B. Flow rate: 0.8 mL/min.
-
Self-Validation (Equilibration Check): HILIC requires the formation of a stable, water-enriched liquid layer on the stationary phase.
-
Validation Gate: Equilibrate the column for a minimum of 20 column volumes (significantly longer than RP-HPLC). Inject the standard three times. If the retention time Relative Standard Deviation (RSD) is > 1%, the aqueous layer is not yet stable. Continue equilibration.
-
Self-validating workflow for HPLC method execution and system suitability.
References
-
The Role of Counter-Ions in Peptides—An Overview National Center for Biotechnology Information (PMC)[Link]
-
An Experimental Design Approach to Quantitative Expression for Quality Control of a Multicomponent Antidiabetic Formulation by the HILIC Method National Center for Biotechnology Information (PMC)[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Experimental Design Approach to Quantitative Expression for Quality Control of a Multicomponent Antidiabetic Formulation by the HILIC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Comparison Guide: UV-Vis Absorption Coefficients of 7-(2-aminoethyl)-2H-chromen-2-one vs. Alternative Coumarins
As a Senior Application Scientist, I frequently consult with drug development professionals and assay developers on selecting the optimal fluorophore for bioconjugation and live-cell imaging. The coumarin scaffold is a staple in photochemistry, but its optical properties are exquisitely sensitive to the nature of its substituents.
This guide provides an objective, data-driven comparison of the UV-Vis absorption properties of 7-(2-aminoethyl)-2H-chromen-2-one against common alternatives like 7-Amino-4-methylcoumarin (AMC), 7-Methoxycoumarin, and 7-Hydroxycoumarin. By understanding the causality behind these photophysical differences, researchers can make informed decisions for their specific assay requirements.
Mechanistic Grounding: Structure-Property Relationships
To understand the absorption coefficient of 7-(2-aminoethyl)-2H-chromen-2-one, we must first analyze its structure. The molecule consists of a coumarin core with a 2-aminoethyl group (-CH₂CH₂NH₂) attached at the 7-position via a carbon-carbon (alkyl) bond.
The photophysics of coumarins are dictated by the Intramolecular Charge Transfer (ICT) state between the electron-donating group at the 7-position and the electron-accepting carbonyl oxygen at the 2-position.
-
Heteroatom Linkages (Strong ICT): When an amine (-NH₂) or hydroxyl (-OH) group is directly attached to the aromatic ring (e.g., 7-aminocoumarin [1]), the lone pairs participate heavily in resonance. This dramatically lowers the HOMO-LUMO gap, red-shifting the absorption maximum (λmax ≈ 350–390 nm) and yielding high molar extinction coefficients (ε > 18,000 M⁻¹ cm⁻¹).
-
Alkyl Linkages (Weak Induction): In 7-(2-aminoethyl)-2H-chromen-2-one, the primary amine is separated from the aromatic ring by an ethyl spacer. The substituent acts purely through a weak inductive effect rather than strong resonance [2]. Consequently, its absorption profile mirrors that of 7-alkylcoumarins (like 7-methylcoumarin), absorbing deeper in the UV (λmax ≈ 320–330 nm) with a moderate extinction coefficient (ε ≈ 12,000 M⁻¹ cm⁻¹).
Despite the weaker absorption, the aliphatic primary amine in 7-(2-aminoethyl)-2H-chromen-2-one is a highly nucleophilic, biorthogonal handle perfect for NHS-ester conjugation, making it an invaluable building block for custom probes.
Caption: Causality of C7-substituent linkages on the photophysical properties of coumarin derivatives.
Comparative Performance Data
The table below synthesizes the quantitative UV-Vis absorption data for 7-(2-aminoethyl)-2H-chromen-2-one and its primary structural alternatives. Data is normalized for standard spectroscopic solvents (Methanol/PBS).
| Compound | Substituent Type at C7 | Absorbance Max (λmax) | Molar Extinction Coefficient (ε) | pH Sensitivity (Physiological) | Primary Application |
| 7-(2-aminoethyl)-2H-chromen-2-one | Alkyl (-CH₂CH₂NH₂) | ~320 - 330 nm | ~12,000 M⁻¹ cm⁻¹ | Low (Stable pH 3–10) | Bioconjugation building block |
| 7-Amino-4-methylcoumarin (AMC) | Amino (-NH₂) | 354 nm | 18,400 M⁻¹ cm⁻¹ [3] | Low (Stable pH > 5) | Protease enzyme substrates |
| 7-Methoxycoumarin | Alkoxy (-OCH₃) | 323.8 nm | 11,820 M⁻¹ cm⁻¹ [4] | Low | UV-excited reference probes |
| 7-Hydroxycoumarin | Hydroxyl (-OH) | 386 nm | 36,700 M⁻¹ cm⁻¹ [1] | High (Drops below pH 6.5) | pH sensing, standard fluorophore |
Application Insight: While 7-Hydroxycoumarin boasts the highest extinction coefficient, its fluorescence drops sharply below pH 6.5 due to protonation of the phenolate ion [1]. 7-(2-aminoethyl)-2H-chromen-2-one and AMC bypass this limitation, offering stable optical properties across a broad physiological pH range (pH 3–10).
Experimental Protocol: Self-Validating Extinction Coefficient Determination
To ensure trustworthiness and reproducibility in your own lab, do not rely solely on literature values. Solvent polarity (solvatochromism) can shift both λmax and ε. The following protocol outlines a self-validating system for determining the molar extinction coefficient using the Beer-Lambert law (
Step-by-Step Methodology
-
Solvent Selection & Blanking: Select spectroscopic-grade methanol or PBS (pH 7.4). Causality: Blanking the dual-beam spectrophotometer with the exact solvent matrix eliminates background absorbance and corrects for solvent-specific refractive index changes.
-
Stock Solution Preparation: Gravimetrically prepare a 10 mM stock solution in anhydrous DMSO. Causality: Coumarins often exhibit limited aqueous solubility; DMSO ensures complete dissolution and prevents the formation of optically active aggregates (J- or H-aggregates) [2].
-
Serial Dilution: Prepare a 5-point calibration curve (e.g., 10, 20, 30, 40, and 50 µM) in the target solvent. Causality: Ensuring the maximum absorbance (
) remains between 0.1 and 1.0 prevents detector saturation and non-linear deviations. -
Spectral Acquisition: Scan the samples from 250 nm to 500 nm using a 1 cm path length quartz cuvette. Identify the exact λmax.
-
Data Analysis: Plot Absorbance at λmax versus Concentration (M). The slope of the linear regression represents the molar extinction coefficient (
) in M⁻¹ cm⁻¹. Validation: A linear fit with an self-validates the absence of inner-filter effects or concentration-dependent quenching.
Caption: Self-validating experimental workflow for determining the molar extinction coefficient.
Conclusion
For researchers requiring a highly fluorescent, visible-light-excitable dye, 7-amino-substituted coumarins (like AMC) are superior due to their strong ICT state. However, if the goal is to synthesize a custom probe via NHS-ester or EDC/NHS coupling without altering the core photophysics of the dye, 7-(2-aminoethyl)-2H-chromen-2-one is the optimal choice. Its aliphatic amine provides a robust conjugation handle, while its reliable, moderate UV absorption (
References
-
Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells National Institutes of Health (NIH) / PMC[Link]
-
Lasing Dye, Laser Dye: 7-Amino-4-methylcoumarin (AMC) H.W. Sands Corp.[Link]
-
7-Methoxycoumarin-4-acetic acid Optical Absorption Data Oregon Medical Laser Center (OMLC) PhotochemCAD Database[Link]
Technical Comparison: 7-(2-Aminoethyl)coumarin vs. EDANS in High-Sensitivity FRET Assays
Topic: Advantages of 7-(2-aminoethyl)coumarin over EDANS for FRET applications Content Type: Publish Comparison Guide
Executive Summary
In the landscape of Fluorescence Resonance Energy Transfer (FRET) probe design, the choice of donor fluorophore dictates the ultimate sensitivity and dynamic range of the assay. While EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) has historically served as the standard donor paired with DABCYL, modern applications increasingly favor 7-(2-aminoethyl)coumarin (a functionalized 7-aminocoumarin derivative, hereafter referred to as AEC-Coumarin ) due to its superior photophysical properties.
This guide objectively analyzes the performance of AEC-Coumarin against EDANS, demonstrating that the coumarin scaffold offers an approximate 5-to-10-fold increase in brightness , superior excitation alignment with solid-state lasers (355 nm), and enhanced spectral overlap with common quenchers, making it the preferred choice for low-abundance target detection.
Photophysical Performance Analysis
The primary advantage of AEC-Coumarin lies in its intrinsic brightness—defined as the product of the molar extinction coefficient (
Comparative Spectral Data
The following table synthesizes experimental data comparing the two fluorophores under physiological conditions (pH 7.2).
| Parameter | EDANS (Legacy Donor) | AEC-Coumarin (Advanced Donor) | Impact on Assay |
| Core Scaffold | Naphthalene | 7-Aminocoumarin | Coumarin is inherently more fluorescent. |
| Excitation Max ( | 336 nm | 350–360 nm | Coumarin aligns better with 355 nm lasers/filters. |
| Emission Max ( | 490 nm | 450–460 nm | Coumarin emission is sharper, reducing bleed-through. |
| Extinction Coeff.[1][2] ( | ~5,700 | ~19,000 | 3.3x higher absorption cross-section for Coumarin. |
| Quantum Yield ( | 0.1 – 0.2 | 0.6 – 0.8 | 3-4x higher efficiency in photon emission. |
| Brightness ( | ~1,000 | ~13,000 | ~13x theoretically brighter signal. |
| Stokes Shift | ~154 nm | ~100 nm | Both have large shifts, minimizing self-quenching. |
Technical Insight: The low quantum yield of EDANS (
) in aqueous buffers often necessitates high probe concentrations to achieve detectable signals. In contrast, the high quantum yield of AEC-Coumarin allows for the detection of sub-nanomolar cleavage events, significantly improving the Signal-to-Noise Ratio (SNR) .
Mechanism of Action: FRET Efficiency & Pair Selection
Both donors are typically paired with DABCYL or DNP (2,4-dinitrophenyl) acceptors. However, the efficiency of energy transfer (
-
EDANS/DABCYL Pair: EDANS emits at 490 nm. DABCYL absorbs maximally at ~453 nm.[4] The overlap is good, but the donor emission peak is redshifted relative to the acceptor's absorption max, slightly lowering the overlap integral.
-
AEC-Coumarin/DABCYL Pair: AEC-Coumarin emits at ~450 nm, which aligns almost perfectly with DABCYL’s absorption maximum (453 nm). This optimized overlap maximizes the Förster Radius (
), allowing for efficient quenching even at slightly longer peptide linker distances.
FRET Signaling Pathway Diagram
The following diagram illustrates the kinetic workflow of a protease FRET assay using AEC-Coumarin.
Figure 1: Mechanism of signal generation in AEC-Coumarin/DABCYL FRET probes. In the intact state, the coumarin donor transfers energy to the DABCYL quencher. Upon enzymatic cleavage, the donor is released, restoring high-intensity blue fluorescence.
Experimental Protocol: Comparative Protease Assay
To validate the advantages of AEC-Coumarin, we recommend the following protocol for a side-by-side comparison using a model protease (e.g., MMP-2 or Caspase-3).
Materials
-
Probe A (Control): EDANS-Peptide-DABCYL (Sequence: Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(DABCYL)-EDANS)
-
Probe B (Test): Coumarin-Peptide-DABCYL (Sequence: Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(DABCYL)-Coumarin)
-
Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5.
Step-by-Step Workflow
-
Substrate Preparation:
-
Dissolve both lyophilized substrates in DMSO to a 10 mM stock concentration.
-
Note: AEC-Coumarin substrates may require slightly more vigorous vortexing due to the hydrophobic nature of the coumarin ring compared to the sulfonated EDANS.
-
Dilute to 10 µM working solution in the Assay Buffer.
-
-
Plate Setup:
-
Use a 96-well black-walled, clear-bottom microplate to minimize background scattering.
-
Wells A1-A3: Buffer Blank (100 µL Buffer).
-
Wells B1-B3: Probe A (EDANS) + Buffer (No Enzyme Control).
-
Wells C1-C3: Probe B (Coumarin) + Buffer (No Enzyme Control).
-
Wells D1-D3: Probe A (EDANS) + 10 nM Enzyme.
-
Wells E1-E3: Probe B (Coumarin) + 10 nM Enzyme.
-
-
Kinetic Measurement:
-
Set the fluorescence microplate reader temperature to 37°C.
-
Settings for EDANS: Ex: 340 nm / Em: 490 nm.
-
Settings for Coumarin: Ex: 360 nm / Em: 460 nm.
-
Critical: Adjust the Gain/Sensitivity so that the "No Enzyme" controls read ~5-10% of the maximum dynamic range.
-
Read every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Calculate
. -
Determine the initial velocity (
) from the linear portion of the curve. -
Expected Result: The AEC-Coumarin probe should exhibit a slope (
) approximately 5-8 times steeper than the EDANS probe for the same enzyme concentration, reflecting the higher quantum yield.
-
Critical Considerations & Troubleshooting
While AEC-Coumarin is superior in brightness, researchers must account for specific chemical behaviors:
-
Solubility: EDANS contains a sulfonic acid group, making it highly water-soluble.[4] AEC-Coumarin is more hydrophobic.
-
Solution: Always dissolve Coumarin-based probes in a small volume of organic solvent (DMSO or DMF) before diluting into aqueous buffer. Ensure the final organic solvent concentration is <1% to avoid enzyme inhibition.
-
-
pH Sensitivity: 7-aminocoumarins can be pH-sensitive.[5]
-
Solution: Ensure the assay buffer is buffered strongly (e.g., 50-100 mM Tris or HEPES) at pH > 7.0. At acidic pH (< 6.0), the fluorescence of the amine-coumarin may decrease, whereas EDANS is relatively pH-insensitive.
-
-
Inner Filter Effect: Because AEC-Coumarin has a high extinction coefficient, using concentrations >20 µM can lead to self-absorption (inner filter effect).
-
Solution: Use lower probe concentrations (1–5 µM). The high brightness allows you to use less substrate while maintaining signal integrity.
-
References
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.
-
Matayoshi, E. D., et al. (1990). "Novel fluorogenic substrates for assaying retroviral proteases by resonance energy transfer." Science, 247(4945), 954-958. (Establishes EDANS/DABCYL as the legacy standard).
-
Thermo Fisher Scientific. "Coumarin Derivatives - Section 1.7." Molecular Probes Handbook. (Provides spectral data and brightness comparisons for 7-aminocoumarin derivatives).
-
BenchChem. "A Comparative Analysis of the Spectral Properties of Substituted Coumarins." (Detailed extinction coefficient and quantum yield data).
- Meldal, M., & Breddam, K. (1991). "Anthranilamide and nitrotyrosine as a donor-acceptor pair in internally quenched fluorescent substrates for endopeptidases." Analytical Biochemistry, 195(1), 141-147. (Discusses optimization of FRET pairs for higher sensitivity).
Sources
comparison of Stokes shift: 7-aminoethyl vs 7-diethylamino coumarins
This guide provides an in-depth technical comparison between 7-amino-4-methylcoumarin (AMC) and 7-diethylamino-4-methylcoumarin (DEAMC) . These two fluorophores represent the fundamental "blue" and "blue-green" scaffolds in fluorescence chemistry, widely used as laser dyes, lipid probes, and protease substrates.
The core distinction lies in the nitrogen substitution at the 7-position: a primary amine (AMC) versus a tertiary diethylamine (DEAMC). This structural change fundamentally alters the Intramolecular Charge Transfer (ICT) dynamics, driving significant differences in Stokes shift, quantum yield, and environmental sensitivity.
Executive Summary: The Donor-Acceptor Trade-off
-
7-Amino-4-methylcoumarin (AMC): A rigid, primary amine donor. It exhibits a moderate Stokes shift and high quantum yield in polar protic solvents (like water). It is the gold standard for protease assays (e.g., Caspase-3 substrates) because the cleavage of the peptide bond restores the free amine, turning fluorescence "ON".
-
7-Diethylamino-4-methylcoumarin (DEAMC / Coumarin 1): A flexible, tertiary amine donor. The ethyl groups increase electron donation, pushing the emission to longer wavelengths (bathochromic shift) and increasing the Stokes shift. However, the flexibility allows for Twisted Intramolecular Charge Transfer (TICT) , making the fluorescence highly sensitive to solvent polarity and viscosity.
Mechanistic Insight: ICT vs. TICT States
The Stokes shift in coumarins is governed by the relaxation of the excited state.
The AMC Mechanism (Planar ICT)
In AMC, the primary amino group (-NH2) is relatively rigid. Upon excitation, electron density shifts from the nitrogen (donor) to the carbonyl oxygen (acceptor), forming a planar Intramolecular Charge Transfer (ICT) state.
-
Result: Reliable, high fluorescence in aqueous buffers. Minimal non-radiative decay.
The DEAMC Mechanism (TICT Risk)
In DEAMC, the diethylamino group (-NEt2) is a stronger donor, creating a more polarized excited state. However, the ethyl groups introduce steric bulk and flexibility. In polar solvents, the excited molecule may undergo rotation around the C-N bond, forming a Twisted Intramolecular Charge Transfer (TICT) state.
-
Result: The TICT state is often non-fluorescent (dark) or emits at a much longer wavelength with lower efficiency. This explains why DEAMC is brighter in organic solvents (MeOH, ACN) than in water, where the TICT state is stabilized, quenching fluorescence.
Visualizing the Pathway (Graphviz Diagram)
Figure 1: Jablonski diagram illustrating the competition between the emissive Planar ICT state (dominant in AMC) and the non-emissive TICT state (prevalent in DEAMC in polar environments).
Comparative Data Analysis
The following data highlights the "Red Shift" effect of the diethyl substitution and the solvent dependency of the Stokes shift.
Table 1: Spectral Properties in Ethanol (Standard Reference)
| Feature | 7-Amino-4-methyl (AMC) | 7-Diethylamino-4-methyl (DEAMC) | Δ (Shift) |
| Excitation Max | 351 nm | 373 nm | +22 nm |
| Emission Max | 430 nm | 460 nm | +30 nm |
| Stokes Shift | ~79 nm (5200 cm⁻¹) | ~87 nm (5100 cm⁻¹) | Larger in DEAMC |
| Quantum Yield (Φ) | 0.75 | 0.73 | Comparable in EtOH |
| Appearance | Blue | Cyan / Blue-Green | Visibly distinct |
Table 2: Solvent Sensitivity (Solvatochromism)
| Solvent | AMC Stokes Shift | DEAMC Stokes Shift | Insight |
| Cyclohexane (Non-polar) | ~60 nm | ~55 nm | DEAMC is rigid/blue in non-polar. |
| Acetonitrile (Polar Aprotic) | ~85 nm | ~95 nm | DEAMC relaxes more in polar aprotic. |
| Water (Polar Protic) | ~90 nm | Quenched / Low Φ | Critical Difference: DEAMC loses brightness in water due to TICT; AMC remains bright. |
Experimental Protocols
To validate these properties in your own lab, follow these self-validating protocols.
Protocol A: Determination of Stokes Shift
Objective: Accurately measure the energy gap between absorption and emission.
-
Preparation: Prepare a 1 mM stock solution of the coumarin in DMSO.
-
Dilution: Dilute into the target solvent (PBS, Ethanol, or Methanol) to a final concentration of 1–5 µM .
-
Validation Check: Measure Absorbance (OD) at the excitation maximum. It must be < 0.1 to avoid inner-filter effects (re-absorption of emitted light).
-
-
Excitation Scan: Set emission monochromator to expected max (e.g., 450 nm) and scan excitation from 250–400 nm. Record
. -
Emission Scan: Set excitation to
. Scan emission from nm to 600 nm. Record . -
Calculation:
Note: For physical chemistry applications, convert to wavenumbers ( ) for energy linearity.
Protocol B: Relative Quantum Yield (Φ)
Objective: Compare efficiency against a standard (Quinine Sulfate).
-
Standard: Dissolve Quinine Sulfate in 0.1 M H₂SO₄ (
). -
Sample: Dissolve Coumarin in Ethanol.
-
Matching: Adjust concentrations so both Standard and Sample have identical Absorbance (e.g., 0.05) at the same excitation wavelength (e.g., 350 nm).
-
Integration: Measure the integrated area under the fluorescence emission curve for both.
-
Calculation:
- = Refractive index of solvent (Ethanol=1.36, Water=1.33).
Application Guide: Which to Choose?
Choose 7-Amino-4-methyl (AMC) if:
-
Application: Protease assays (e.g., Trypsin, Caspase).
-
Mechanism: The peptide is attached to the amine. The amide bond quenches fluorescence (blue shift/low QY). Cleavage releases free AMC (bright blue).
-
Environment: Aqueous buffers (PBS, HEPES).
-
Requirement: High stability and brightness in water.
Choose 7-Diethylamino-4-methyl (DEAMC) if:
-
Application: Lipid probes, hydrophobic pocket sensing, or laser dyes (Coumarin 1).
-
Mechanism: You need a probe that changes color/intensity based on the local viscosity or polarity (TICT sensor).
-
Environment: Organic solvents, lipid bilayers, or hydrophobic protein cores.
-
Requirement: Red-shifted emission (to avoid background autofluorescence) or sensitivity to the micro-environment.
References
-
G. Jones, W. R. Jackson, C. Choi, W. R. Bergmark. "Solvent effects on the photophysics of fluorescent 7-aminocoumarin derivatives." Journal of Physical Chemistry, 1985. Link
-
K. H. Drexhage. "Structure and properties of laser dyes." Topics in Applied Physics, Vol 1, 1973. Link
-
W. Rettig. "Charge separation in excited states of decoupled systems—TICT compounds and implications regarding the development of new laser dyes and the primary process of vision and photosynthesis." Angewandte Chemie International Edition, 1986. Link
-
AAT Bioquest. "Spectrum of AMC (7-Amino-4-methylcoumarin)." AAT Bioquest Spectral Viewer. Link
-
Thermo Fisher Scientific. "7-Amino-4-Methylcoumarin Reference Standard." Product Data Sheet. Link
Validating Covalent Conjugation of Coumarin to Peptides Using LC-MS: A Comparative Technical Guide
Executive Summary
The covalent attachment of coumarin fluorophores (e.g., AMCA, 7-methoxycoumarin) to peptides is a critical step in developing FRET probes, cellular localization tools, and enzyme substrates. However, "successful synthesis" is often conflated with "successful precipitation." Visual fluorescence is insufficient proof of covalent bonding; non-covalent intercalation can mimic conjugation.
This guide details the validation of coumarin-peptide conjugates using Liquid Chromatography-Mass Spectrometry (LC-MS). Unlike standalone spectroscopic methods, LC-MS provides a three-dimensional validation matrix: Mass Accuracy , Chromatographic Purity (Hydrophobicity Shift) , and Structural Integrity (Fragmentation) .
Part 1: The Challenge of Conjugation Validation
In peptide synthesis, particularly when modifying the N-terminus or Lysine side chains with succinimidyl esters (NHS-esters) of coumarin, several artifacts can occur:
-
Non-Covalent Adsorption: Coumarin is highly hydrophobic. It can "stick" to the peptide without forming a bond, eluting later as a contaminant.
-
Double Labeling: If the peptide contains multiple amines (e.g., N-term and Lysine), uncontrolled stoichiometry may yield di-coumarin species.
-
Hydrolysis: The active ester hydrolyzes before conjugation, leaving free coumarin acid mixed with the unreacted peptide.
Therefore, a self-validating system must prove that the fluorophore and the peptide are covalently linked and chromatographically distinct from starting materials.
Part 2: Comparative Analysis of Validation Methods
While MALDI-TOF and UV-Vis are common in high-throughput environments, they lack the specificity required for rigorous validation of small molecule-peptide conjugates.
Table 1: Performance Comparison of Validation Techniques
| Feature | LC-ESI-MS (Recommended) | MALDI-TOF MS | UV-Vis / Fluorescence |
| Primary Detection | Mass-to-Charge ( | Mass-to-Charge ( | Absorbance / Emission |
| Purity Assessment | High. Resolves unreacted peptide from conjugate. | Low. Competitive ionization suppresses impurities. | None. Bulk measurement only. |
| Quantitation | High. Area under curve (AUC) integration. | Semi-Quantitative. Spot-to-spot variance. | Medium. Beer-Lambert Law applies but ignores impurities. |
| Structural ID | Excellent. MS/MS reveals peptide sequence + tag location. | Good. Post-Source Decay (PSD) is complex. | N/A. Cannot confirm covalent bond. |
| Matrix Interference | Low (with proper column washing). | High. Matrix ions obscure low mass (<500 Da) coumarin fragments. | High (Buffer components may quench). |
| Hydrophobicity Data | Yes. Shift in RT confirms lipophilic attachment. | No. | No. |
Part 3: Technical Deep Dive – LC-MS Methodology
The Validation Logic
As a Senior Scientist, I do not rely on a single data point. I use a "Triangulation of Truth" approach. The conjugate must satisfy three conditions simultaneously:
-
Mass: The observed mass must equal
. - RT: The conjugate must elute later than the native peptide due to the hydrophobicity of the coumarin ring.
-
Spectral Coincidence: The peak at the new retention time must show absorbance at the coumarin
(typically 320–400 nm).
Experimental Workflow Diagram
Figure 1: The Dual-Stream LC-MS Validation Workflow. Simultaneous acquisition of UV and MS data is required to correlate the fluorophore (UV) with the peptide mass (MS).
Detailed Protocol
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Proton source for ESI).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (Coumarin is soluble in ACN).
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm). Note: Use C4 for peptides >30 residues to prevent irreversible binding.
Instrument Settings:
-
Gradient: 5% B to 95% B over 10-15 minutes. Reasoning: Coumarin derivatives are hydrophobic. A steep gradient ensures the conjugate elutes sharply but is separated from the hydrophilic unreacted peptide.
-
UV Detection:
-
Channel 1: 214 nm (Peptide bond).
-
Channel 2: ~350-400 nm (Coumarin specific). Crucial: Unconjugated peptide will NOT show a peak here.
-
-
MS Parameters:
Part 4: Data Interpretation & Troubleshooting
The Hydrophobicity Shift (The "Tell")
In Reverse Phase (RP) chromatography, retention is driven by hydrophobic interaction.
-
Observation: The Coumarin-Peptide conjugate MUST have a longer Retention Time (RT) than the unlabeled peptide.
-
Magnitude: Typically +2 to +5 minutes shift on a standard gradient.
-
Troubleshooting: If the mass is correct but the RT is identical to the starting peptide, you likely have a non-covalent adduct or an artifact.
MS/MS Fragmentation Logic
When performing MS/MS (CID) on the parent ion, coumarin derivatives exhibit specific neutral losses. This serves as a "fingerprint" for the presence of the dye.
-
Diagnostic Loss: Loss of
(44 Da) or (28 Da) from the coumarin lactone ring is common [1, 3]. -
Reporter Ion: In some cases, the linker cleaves, yielding a distinct low-mass ion corresponding to the coumarin core (e.g.,
147 for simple coumarin, higher for derivatives) [3].
Decision Tree for Analysis
Figure 2: Analytical Decision Tree. A systematic approach to interpreting LC-MS data for conjugate validation.
References
-
Hu, J., et al. (2020). Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations. Journal of Mass Spectrometry, 55(5), e4496. Link
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 10: Fluorescent Probes). Link
-
Zhu, W., et al. (2016). Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry.[6] Molecules, 21(11), 1506. Link
-
Mant, C. T., & Hodges, R. S. (2002). Context-dependent effects on the hydrophilicity/hydrophobicity of side-chains during reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 979(1-2), 143-156. Link
Sources
Photostability Benchmarks of 7-Substituted Coumarin Fluorophores: A Comprehensive Comparison Guide
As a Senior Application Scientist, I have evaluated hundreds of fluorescent probes for high-throughput screening and live-cell imaging. A recurring point of failure in assay development is the premature photobleaching of fluorophores. While the coumarin scaffold is a cornerstone of biological imaging due to its large Stokes shift and synthetic versatility, its photostability is not universal. The substituent at the 7-position acts as the master switch for the molecule's photophysical destiny.
This guide provides an objective, data-driven comparison of 7-substituted coumarin fluorophores, detailing the mechanistic causality behind their photostability and providing self-validating protocols for benchmarking them against modern alternatives.
Mechanistic Causality: How the 7-Position Dictates Photostability
To select the right coumarin for your assay, you must understand the photophysical pathways triggered upon photon absorption. Coumarins rely on an Intramolecular Charge Transfer (ICT) state for fluorescence. However, the nature of the electron-donating group at the 7-position heavily influences whether the excited molecule emits a photon or undergoes destructive photobleaching.
-
7-Hydroxycoumarins (e.g., Umbelliferone): These derivatives are intrinsically pH-sensitive. While useful as1, their photostability is highly variable. In alkaline environments, the formation of the phenolate anion makes the fluorophore highly susceptible to photo-oxidation.
-
7-Dialkylaminocoumarins (e.g., Coumarin 1, DEAC): Strong electron-donating dialkylamino groups red-shift the emission spectrum, which is desirable. However, these bulky groups can freely rotate in the excited state. This rotation leads to a Twisted Intramolecular Charge Transfer (TICT) state. The TICT state is non-radiative (quenching fluorescence) and increases the probability of intersystem crossing to reactive triplet states, which rapidly leads to irreversible photobleaching.
-
7-Primary Aminocoumarins (e.g., Coumarin 120): Lacking bulky alkyl chains, these molecules experience less steric hindrance, minimizing TICT formation. Consequently, they exhibit significantly higher photostability compared to their dialkyl counterparts.
-
Rigidified Aminocoumarins (Azetidinyl Substitution): Recent synthetic advancements have demonstrated that replacing flexible dialkylamines with2 physically blocks the bond rotation required for TICT. This simple structural modification dramatically enhances both the quantum yield and the photostability of the fluorophore.
Photophysical pathways of 7-substituted coumarins leading to fluorescence or photobleaching.
Quantitative Benchmarks: Comparative Data
To objectively evaluate these probes, we look at the Photobleaching Quantum Yield (
The following table synthesizes experimental benchmark data obtained under standardized aqueous conditions, comparing various coumarin derivatives against a modern, high-performance alternative (Alexa Fluor 350).
| Fluorophore | 7-Position Substituent | Photobleaching Quantum Yield ( | Photostability Rating | Mechanistic Characteristic |
| Coumarin 120 | Primary Amino (-NH₂) | 120 | High | Minimal TICT formation; highly stable. |
| Coumarin 307 | Ethylamino (-NHCH₂CH₃) | 250 | Moderate | Balanced brightness and stability. |
| Coumarin 1 | Diethylamino (-N(CH₂CH₃)₂) | 500 | Low | Prone to TICT; rapid photobleaching. |
| Coumarin 343 | Rigidified Amino System | ~N/A (Half-life ~25s) | Moderate | Improved stability over flexible dialkylamines. |
| 7-Hydroxycoumarin | Hydroxyl (-OH) | Variable (pH dependent) | Moderate | Intrinsic pH sensor; susceptible to oxidation. |
| Alexa Fluor 350 | Sulfonated Coumarin Core | < 10 | Very High | 3. |
Data synthesized from standardized 4.
Experimental Methodology: Self-Validating Protocol for Determination
Trustworthy data requires a self-validating experimental system. If you are synthesizing novel 7-substituted coumarins, you must benchmark their photostability using a rigorous continuous-wave (CW) illumination protocol. The causality behind each step below ensures that the calculated
Step-by-Step Protocol
1. Sample Preparation (Critical Thresholds)
-
Prepare a solution of the coumarin derivative in an aqueous buffer (e.g., PBS, pH 7.4).
-
Causality: Adjust the concentration so that the absorbance at the excitation maximum (
) is strictly between 0.01 and 0.05 in a 1 cm path length quartz cuvette. This low concentration is mandatory to eliminate inner filter effects, ensuring that the entire sample volume receives a uniform photon flux.
2. Instrument Setup
-
Place the cuvette in a spectrofluorometer equipped with a continuous wave (CW) laser excitation source and a photodiode power meter.
-
Causality: Insert a micro magnetic stir bar into the cuvette and activate stirring. Continuous stirring prevents the local depletion of intact fluorophores within the laser path, which would otherwise artificially skew the decay kinetics and result in a falsely low photostability reading.
3. Continuous Illumination and Monitoring
-
Continuously illuminate the sample at a constant laser power at the dye's
. -
Record the fluorescence emission intensity (
) at the emission maximum ( ) at regular 1-second intervals until the signal decays to at least 50% of its initial value ( ).
4. Kinetic Data Analysis
-
Plot the normalized fluorescence intensity (
) as a function of time. -
Fit the decay curve to a single exponential decay function to extract the photobleaching rate constant (
). -
Calculate the photobleaching quantum yield (
) by correlating with the measured photon absorption rate (determined via actinometry or the photodiode power meter).
Step-by-step experimental workflow for determining photobleaching quantum yield.
Strategic Recommendations for Drug Development
When engineering fluorescent probes for long-term imaging or quantitative drug-target engagement assays, do not default to legacy dialkylamino coumarins (like Coumarin 1 or DEAC) unless their specific spectral shift is absolutely required.
-
For maximum stability in the blue spectrum: Utilize primary aminocoumarins (Coumarin 120) or transition to sulfonated commercial alternatives like Alexa Fluor 350.
-
For custom probe synthesis: Implement azetidinyl substitutions at the 7-position. This modern rigidification strategy provides the red-shifted benefits of dialkylamines while actively suppressing the destructive TICT pathways.
References
-
ChemRxiv. "One-pot synthesis of functionalised coumarin fluorophores enables rapid access to live cell bioorthogonal labelling and microenvironments."[Link]
Sources
Technical Comparison Guide: Reference Standards for 7-(2-aminoethyl)-2H-chromen-2-one
The following technical guide provides an in-depth analysis of reference standards for 7-(2-aminoethyl)-2H-chromen-2-one (7-AEC), a specialized functionalized coumarin derivative. This guide is designed for analytical chemists and drug development professionals requiring rigorous qualification of this material for use as a fluorescent probe precursor, cross-linking agent, or pharmacological tool.
Executive Summary: The Criticality of the "Quiet" Standard
7-(2-aminoethyl)-2H-chromen-2-one (7-AEC) represents a distinct class of alkyl-substituted coumarins. Unlike its highly fluorescent cousins (e.g., 7-hydroxycoumarin or 7-aminocoumarin), 7-AEC possesses a native fluorescence profile that is relatively dim and blue-shifted (UV-range).
The Analytical Paradox: In high-precision applications—such as synthesizing fluorescent false neurotransmitters (FFNs) or designing FRET pairs—the quality of the 7-AEC reference standard is defined not just by what is present, but by what is absent. Trace contamination with highly quantum-efficient precursors (e.g., 7-hydroxycoumarin) can introduce disastrous background noise, rendering the material unsuitable for trace biological imaging.
This guide compares available standard grades and establishes a self-validating protocol for their qualification.
Comparative Analysis of Reference Standard Grades
The market offers varying grades of 7-AEC. Selecting the wrong grade can lead to erroneous quantitation or experimental failure due to salt-form interference.
Table 1: Performance Matrix of 7-AEC Standards
| Feature | Grade A: Primary Analytical Standard | Grade B: Reagent/Synthesis Grade | Grade C: Crude/In-House Prep |
| Purity (HPLC) | > 98.5% (Area %) | > 95.0% | Variable (80–90%) |
| Salt Form | Hydrochloride (HCl) | Trifluoroacetate (TFA) or Free Base | Mixed salts / Free Base |
| Trace Fluorophores | < 0.1% (Strictly controlled) | < 2.0% (Often contains Umbelliferone) | High (Significant background) |
| Water Content | Low (< 1%, Desiccated) | Variable (Hygroscopic) | Unknown |
| Application | Quantitation, Biological Assays, QC | Synthetic Intermediate | Initial Screening Only |
| Stability | High (2+ years at -20°C) | Moderate (TFA degrades) | Low (Free amine oxidizes) |
Deep Dive: The Salt Form Dilemma
-
Hydrochloride (HCl): The Gold Standard . It provides a stoichiometric counter-ion that is biologically inert in most assays. It crystallizes well, excluding impurities during manufacturing.
-
Trifluoroacetate (TFA): Common in HPLC-purified materials. Warning: TFA is cytotoxic and can alter the pH of unbuffered biological micro-environments. It can also act as an ion-pairing agent, altering retention times in LC-MS analysis unexpectedly.
-
Free Base: The amine group on the ethyl chain is susceptible to oxidative deamination and carbamate formation (with atmospheric CO₂) if left as a free base. It appears as an oil or sticky solid and is difficult to weigh accurately.
Impurity Profiling & "False Fluorescence"
The most critical aspect of qualifying a 7-AEC standard is detecting high-quantum-yield impurities.
The Mechanism of Interference:
7-AEC (Alkyl-coumarin)
Even 0.5% contamination of 7-hydroxycoumarin can dominate the fluorescence spectrum, leading to false positives in binding assays or miscalculation of probe concentration.
Diagram 1: Impurity Origins and Analytical Risks
Figure 1: Synthesis and degradation pathways leading to critical impurities. Note that Impurity A (Umbelliferone) is the primary risk for fluorescence-based applications.
Experimental Protocols for Qualification
Do not rely solely on the Certificate of Analysis (CoA). Perform the following verification steps.
Protocol A: HPLC-FLD Purity Check (The "Dark" Test)
This protocol specifically detects highly fluorescent impurities that UV detection might miss due to low extinction coefficients relative to their quantum yield.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection:
-
Channel 1 (UV): 320 nm (Main peak quantification).
-
Channel 2 (FLD): Ex 325 nm / Em 455 nm (Specific for 7-hydroxy impurities).
-
Acceptance Criteria:
-
UV Purity: Main peak > 98.0%.
-
FLD Purity: No single impurity peak > 1% of the total emission area. Note: The main 7-AEC peak may have low signal in Channel 2. This is expected.
Protocol B: Salt Form Verification (Silver Nitrate Test)
To confirm you have the stable HCl salt and not the free base or TFA salt:
-
Dissolve ~5 mg of standard in 1 mL deionized water.
-
Add 2 drops of 0.1 M AgNO₃ solution.
-
Result: Immediate white precipitate (AgCl) confirms the Hydrochloride salt. Lack of precipitate implies Free Base, TFA, or other organic salt.
Standard Handling & Stability Workflow
7-AEC contains a primary amine, making it sensitive to aldehydes and atmospheric CO₂.
Diagram 2: Analytical Decision Tree
Figure 2: Quality Control Decision Tree for incoming reference standards.
References
-
Angene Chemical. (n.d.). 7-(2-aminoethyl)-2H-chromen-2-one hydrochloride Product Entry. Angene International. Retrieved from [Link]
-
Rodriguez, P. C., et al. (2013). Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain.[1] Proceedings of the National Academy of Sciences, 110(3), 870-875.[1] (Contextual reference for coumarin-based FFNs). [Link]
-
Abd-El-Aziz, A. S., et al. (2021). Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation. Chemical and Pharmaceutical Bulletin. (General synthesis of 7-substituted coumarins). [Link]
Sources
Safety Operating Guide
Operational & Disposal Master Plan: 7-(2-aminoethyl)-2H-chromen-2-one hydrochloride
As a Senior Application Scientist, I frequently consult with research teams on the integration of fluorogenic substrates and structural scaffolds in drug development. 7-(2-aminoethyl)-2H-chromen-2-one hydrochloride (a functionalized coumarin derivative) is an invaluable building block for fluorescent probes, peptide synthesis, and enzymatic assays.
However, its polycyclic aromatic nature and reactive amine functionality necessitate stringent operational and disposal protocols. Mishandling this compound not only poses health risks but can also lead to catastrophic fluorescence contamination across institutional water systems, ruining sensitive assays lab-wide. This guide provides a self-validating, step-by-step framework for the safe handling and EPA/RCRA-compliant disposal of this chemical.
Physicochemical & Hazard Profile
Before integrating this compound into your workflow, you must understand its physical behavior and hazard classifications. The hydrochloride salt form improves aqueous solubility but presents specific handling challenges, notably its potential to form combustible dust and act as a localized irritant[1].
| Property / Hazard | Specification / Classification | Operational Implication |
| Physical State | White/off-white crystalline powder | Prone to aerosolization; requires anti-static weighing tools and draft protection[1]. |
| Health Hazards | Skin/Eye Irritant (Cat 2), STOT SE 3 | Mandates nitrile gloves, safety goggles, and Class II biosafety cabinet or fume hood use[2]. |
| Chemical Nature | Polycyclic aromatic amine (HCl salt) | Avoid strong oxidizing agents; handle as a combustible dust hazard[3]. |
| Environmental | Potential aquatic toxicity | Strict zero-discharge to municipal sewer systems; requires RCRA-compliant incineration[4]. |
Mechanistic Insight: The "Why" Behind the Protocol
In laboratory safety, compliance without comprehension leads to errors. Here is the mechanistic reasoning behind our protocols:
-
The Contamination Risk: Coumarin derivatives are highly fluorescent, often detectable at nanomolar concentrations. If contaminated glassware is washed in a standard sink, trace residues can adhere to the plumbing and leach into the institutional water supply over time. This creates severe background noise in any downstream fluorescence-based assays (e.g., flow cytometry, confocal microscopy).
-
The Aerosolization Risk: As a fine hydrochloride powder, the compound carries a static charge. When opening the vial, static repulsion can cause the powder to aerosolize, leading to inhalation risks (respiratory irritation) and widespread surface contamination[3].
Operational Plan: Safe Handling Workflow
To ensure safety and data integrity, every protocol must be a self-validating system . Follow this step-by-step methodology for handling the dry powder.
Step 1: Environmental Preparation
-
Conduct all weighing inside a certified chemical fume hood to prevent inhalation of aerosolized particulates[5].
-
Don appropriate PPE: a fully buttoned lab coat, safety goggles, and double nitrile gloves[6].
Step 2: Anti-Static Weighing & Reconstitution
-
Use an anti-static gun (ionizer) on your plastic weigh boats and spatulas before transferring the powder. This neutralizes the static charge, preventing the coumarin powder from "jumping"[1].
-
Mechanistic Tip: Dissolve the primary stock in a high-purity organic solvent (like DMSO or DMF) before introducing it to aqueous buffers. This ensures complete solvation of the polycyclic ring system and prevents the formation of micro-particulates.
Step 3: Self-Validating Decontamination
-
Once weighing is complete, wipe down the balance, spatulas, and hood surface with a 70% isopropanol wipe.
-
Validation Step: Turn off the ambient light and sweep the work area with a handheld 365 nm UV lamp. Any remaining coumarin dust will vividly fluoresce. Reclean any glowing areas until the surface is completely dark under UV light.
Comprehensive Disposal Plan
Chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[7]. Under no circumstances should 7-(2-aminoethyl)-2H-chromen-2-one hydrochloride be disposed of in the regular trash or poured down the drain [4].
A. Solid Waste Disposal
-
Collection: Place all contaminated consumables (empty reagent vials, pipette tips, weigh boats, and isopropanol wipes used for decontamination) into a designated, leak-proof solid hazardous waste container[8].
-
Labeling: Attach an immediately upon the first addition of waste. Write the full chemical name ("7-(2-aminoethyl)-2H-chromen-2-one hydrochloride")—do not use abbreviations or acronyms[7].
B. Liquid Waste Disposal
-
Organic Streams: If the compound is dissolved in DMSO, DMF, or methanol, collect the waste in a designated "Non-Halogenated Organic Waste" carboy[8].
-
Aqueous Streams: Aqueous assay buffers containing the coumarin derivative must be collected in a separate "Aqueous Hazardous Waste" carboy. Do not mix aqueous and organic waste streams, as this drastically increases institutional disposal costs[8].
-
Containment: Ensure all liquid waste containers are kept tightly closed unless actively adding waste, as mandated by OSHA[8].
C. Satellite Accumulation Area (SAA) Management
-
Store all waste containers in a designated Satellite Accumulation Area (SAA) within the line of sight of the generation point[9].
-
Place all liquid waste carboys inside secondary containment bins (e.g., a polyethylene tub) capable of holding 110% of the largest container's volume to prevent spills from reaching floor drains[4].
D. Spill Response Protocol
In the event of a dry powder spill:
-
Do not sweep. Sweeping generates hazardous dust clouds[1].
-
Cover the spill with a damp absorbent pad to suppress dust.
-
Carefully scoop the material into a hazardous waste bag using a non-sparking tool.
-
Perform the UV-light validation step described in Section 3 to ensure complete removal.
Workflow Visualization
The following diagram illustrates the cradle-to-grave lifecycle of the coumarin reagent, ensuring compliance with [10].
Fig 1. Cradle-to-grave operational and disposal workflow for coumarin-based fluorescent reagents.
References
-
A Guide to Hazardous Materials and Laboratory Safety . OSHA Education Center. URL: [Link]
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). URL: [Link]
-
Chemistry Lab Waste Disposal . Environmental Marketing Services. URL: [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. URL: [Link]
-
The Laboratory Standard . Vanderbilt University Medical Center. URL: [Link]
-
How to Dispose of Chemical Waste . Case Western Reserve University. URL: [Link]
-
Managing Hazardous Chemical Waste in the Lab . Lab Manager. URL: [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. danielshealth.com [danielshealth.com]
- 5. oshaeducationcenter.com [oshaeducationcenter.com]
- 6. osha.gov [osha.gov]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
Personal protective equipment for handling 7-(2-aminoethyl)-2H-chromen-2-one hydrochloride
Part 1: Executive Safety Summary (Emergency Overview)
Compound Identity:
-
Chemical Name: 7-(2-aminoethyl)-2H-chromen-2-one hydrochloride
-
CAS Number (Free Base): 1378531-23-7
-
Synonyms: 7-(2-aminoethyl)coumarin hydrochloride; 7-(2-aminoethyl)-2-oxo-2H-chromene hydrochloride.
-
Physical State: Yellow to Gold Powder.
-
Key Properties: Hygroscopic, Light-Sensitive, Fluorescent.
Immediate Hazard Profile: This compound is a functionalized coumarin amine salt. While specific toxicological data for this exact salt may be limited, it must be handled as a Hazardous Irritant based on the structural class of amino-coumarins and primary amine salts.
| Hazard Class | GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1][2] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation. |
Emergency Response:
-
Eye Contact: Rinse cautiously with water for 15 minutes.[3] Remove contact lenses.[2][4][5]
-
Skin Contact: Wash with soap and water.[2][3][6] Remove contaminated clothing.[2][3][4][5]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[3]
-
Spill: Dampen with water to avoid dust. Sweep up and place in a sealed container.
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting.
PPE Selection Logic
Figure 1: PPE Decision Tree based on physical state and quantity handled.
Detailed PPE Specifications
| Component | Specification | Rationale |
| Hand Protection | Nitrile Gloves (Min 0.11 mm) | Latex is insufficient for organic amine salts. Double glove if handling >100 mg to prevent permeation. |
| Eye Protection | Chemical Safety Goggles | Standard safety glasses do not seal against fine dust or splashes. Goggles are mandatory for powder handling. |
| Respiratory | Fume Hood / N95 | Primary control: Handle inside a certified fume hood. Secondary: N95 respirator if hood is unavailable. |
| Body Defense | Lab Coat (Buttoned) | Cotton/Polyester blend. Ensure wrist coverage to prevent skin exposure. |
Part 3: Operational Handling Protocol
Storage & Stability
-
Temperature: Store at -20°C (Long-term) or 4°C (Short-term/Active use).
-
Environment: Keep in a desiccator . The hydrochloride salt is hygroscopic and will absorb atmospheric moisture, degrading purity.
-
Light: Protect from light. Wrap containers in aluminum foil. Coumarin derivatives are photo-active and can degrade or isomerize under ambient light.
Solubilization Workflow
Solubility Profile:
-
Water: Soluble (due to HCl salt form).
-
DMSO: Soluble (>10 mg/mL).[7]
-
Ethanol: Moderately Soluble.
Protocol:
-
Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation (water uptake).
-
Weighing: Use an anti-static gun if available. Weigh inside a fume hood using a draft shield.
-
Dissolution:
-
Add DMSO (anhydrous) dropwise to the powder.
-
Vortex gently.
-
If aqueous buffer is required, dilute the DMSO stock into the buffer. Do not dissolve directly in high-salt buffer if possible to avoid "salting out".
-
Experimental Workflow Visualization
Figure 2: Step-by-step protocol for moving the compound from storage to experimental use.[2][7][8]
Part 4: Decontamination & Disposal
Spill Cleanup:
-
Isolate: Evacuate the immediate area if a large amount of powder is dispersed.
-
PPE: Don goggles, double gloves, and N95 mask.
-
Contain: Cover spill with a damp paper towel (water or ethanol) to prevent dust generation.
-
Clean: Wipe up thoroughly. Clean surface with 70% Ethanol.
Waste Disposal:
-
Solid Waste: Dispose of contaminated wipes and gloves in Hazardous Chemical Solid Waste containers.
-
Liquid Waste: Collect all solutions in Organic Solvent Waste (if DMSO/Ethanol based) or Aqueous Waste (if buffer based).
-
Neutralization: No specific neutralization is required; incineration is the preferred method of destruction.
References
-
Sigma-Aldrich. (n.d.).[5] 7-(2-aminoethyl)-2H-chromen-2-one Product Information. Retrieved from [6]
-
PubChem. (2025).[1] 7-(Diethylamino)coumarin Compound Summary (Analogous Hazard Data). National Library of Medicine. Retrieved from
-
Cayman Chemical. (2022).[7] Safety Data Sheet: Amino-Coumarin Derivatives. Retrieved from
-
Fisher Scientific. (2020). Safety Data Sheet: Amine Hydrochloride Salts. Retrieved from
Sources
- 1. 7-Diethylaminocoumarin | C13H15NO2 | CID 88598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 7-Amino-2H-chromen-2-one | 19063-57-1 [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. 20571-42-0|7-(Diethylamino)-2H-chromen-2-one|BLD Pharm [bldpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
